molecular formula C10H7Br2N B1415164 4,6-Dibromo-2-methylquinoline CAS No. 1070879-53-6

4,6-Dibromo-2-methylquinoline

Cat. No.: B1415164
CAS No.: 1070879-53-6
M. Wt: 300.98 g/mol
InChI Key: OGJOSYABQJFWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-methylquinoline is a dihalogenated quinoline derivative designed for use as a key synthetic intermediate in organic and medicinal chemistry research. The presence of two bromine atoms at the 4 and 6 positions of the quinoline ring system makes this compound a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Quinoline scaffolds are of significant interest in pharmaceutical development, particularly in the search for new anticancer agents . Researchers utilize dibromoquinolines like this to generate diverse compound libraries for biological screening. These derivatives can act through various mechanisms, including intercalation with DNA and inhibition of enzymes like topoisomerase II . The specific substitution pattern on the quinoline core is critical for its biological activity and physicochemical properties. As a 2-methylquinoline with halogens at the 4 and 6 positions, this compound offers defined vectors for structure-activity relationship (SAR) studies, allowing scientists to systematically explore its potential as a precursor for cytotoxic agents . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJOSYABQJFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653702
Record name 4,6-Dibromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-53-6
Record name 4,6-Dibromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged heterocyclic motif, it is integral to a wide array of biologically active compounds, including established pharmaceuticals and novel therapeutic candidates. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4,6-Dibromo-2-methylquinoline, a halogenated derivative, represents a key intermediate for the synthesis of more complex molecules. The introduction of bromine atoms at the 4 and 6 positions, along with a methyl group at the 2 position, significantly alters the electron distribution and steric bulk of the parent quinoline, thereby imparting unique chemical reactivity and potential for specific molecular interactions.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. In instances where direct experimental data for the title compound is not publicly available, we will draw upon data from structurally related analogs to provide a comparative context. Furthermore, this document will detail the fundamental principles and methodologies for the experimental determination of these properties, offering a framework for its characterization in a research and development setting.

Molecular Structure and Basic Identifiers

A foundational understanding of a compound's physical properties begins with its molecular structure and key identifiers.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1070879-53-6[1][2]
Molecular Formula C₁₀H₇Br₂N[3]
Molecular Weight 300.98 g/mol [4]
Canonical SMILES CC1=NC2=C(C=C(C=C2)Br)C(=C1)BrN/A

Solid-State Properties: Melting Point and Crystalline Structure

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point is a fundamental technique in chemical characterization. The capillary melting point apparatus offers a reliable and straightforward method.

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a precise measurement.

  • Melting Range: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a high degree of purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat Controlled Heating Place->Heat Observe Observe Phase Change Heat->Observe Record Record Melting Range Observe->Record Purity Assess Purity Record->Purity

Workflow for Melting Point Determination

Solubility Profile

The solubility of a compound in various solvents is a critical parameter, particularly in the context of drug development for formulation and in materials science for processing. While specific solubility data for this compound is not available, a study on the closely related 6-Bromo-2-methylquinoline provides valuable insights. This study investigated its solubility in ten different monosolvents and four binary solvent mixtures at various temperatures.[8] The data revealed that the solubility of 6-Bromo-2-methylquinoline is temperature-dependent and varies significantly with the polarity of the solvent.[8] It is reported to be soluble in methanol.[6]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a guiding tenet in predicting solubility. The dibrominated and methylated quinoline structure suggests a molecule with moderate polarity. The aromatic rings and bromine atoms contribute to its lipophilicity, while the nitrogen atom in the quinoline ring provides a site for hydrogen bonding, contributing to its potential for solubility in polar solvents. It is anticipated that this compound would exhibit good solubility in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate, and limited solubility in highly polar protic solvents like water and apolar solvents like hexane.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

A standard and reliable method for determining equilibrium solubility is the isothermal shake-flask method.

  • System Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any undissolved solid.

  • Concentration Analysis: The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

SolubilityWorkflow A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Withdraw and Filter Supernatant B->C D Analyze Solute Concentration (e.g., HPLC) C->D E Report Solubility Data D->E

Isothermal Shake-Flask Solubility Workflow

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. While specific NMR spectra for this compound are not provided in the search results, we can predict the expected chemical shifts and splitting patterns based on the structure and data from related compounds like 6-methylquinoline and 2-methylquinoline.[9][10]

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around 2.5-2.8 ppm. The aromatic protons on the quinoline ring will appear in the region of 7.0-8.5 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the bromine atoms.

  • ¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms. The methyl carbon will appear in the aliphatic region (around 18-25 ppm), while the aromatic and heterocyclic carbons will resonate in the downfield region (120-160 ppm). The carbons directly attached to the bromine atoms will have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C-H stretching of the aromatic and methyl groups.

  • C=C and C=N stretching vibrations within the quinoline ring system.

  • C-Br stretching vibrations, typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to the exact mass of C₁₀H₇Br₂N. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms, with the presence of peaks for the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

This compound is a valuable synthetic intermediate with physical properties that are influenced by its substituted quinoline core. While comprehensive experimental data on this specific compound is limited in the public domain, this guide has provided a framework for its characterization based on the properties of structurally related analogs and established analytical methodologies. The detailed protocols for determining key physical parameters such as melting point and solubility, along with the expected spectroscopic signatures, offer a practical foundation for researchers and scientists working with this and similar compounds. A thorough experimental investigation of these properties is a crucial step in unlocking the full potential of this compound in drug discovery and materials science applications.

References

  • PubChem. 4,6-Dibromoquinoline. [Link]

  • ChemSynthesis. 4,6-dibromoquinoline. [Link]

  • The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

  • ChemSynthesis. 6-bromo-4,8-dimethoxy-2-methylquinoline. [Link]

  • CP Lab Safety. This compound, 95% Purity, C10H7Br2N, 1 gram. [Link]

  • PubChem. 6-Bromo-2-methylquinoline. [Link]

  • Journal of Chemical & Engineering Data. Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. [Link]

  • Cheméo. 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties. [Link]

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

  • SpectraBase. 2-Methylquinoline. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, widely recognized as a "privileged structure" due to its prevalence in bioactive compounds and functional materials.[1] Halogenated quinolines, in particular, serve as highly versatile intermediates for the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive analysis of 4,6-dibromo-2-methylquinoline, a derivative with significant potential for further chemical modification. We will dissect its molecular structure, explore the nuances of its chemical bonding, outline methods for its empirical validation, and discuss its solid-state characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Molecular Architecture of this compound

The fundamental framework of this compound is the quinoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyridine ring.[1] This core is decorated with three key substituents that dictate its chemical personality: a methyl group at the C2 position, a bromine atom at the C4 position, and a second bromine atom at the C6 position.

The Quinoline Core: A Hybrid System

The quinoline nucleus is an electron-delocalized π-system, conferring aromatic stability. All carbon atoms and the nitrogen atom within the bicyclic system are sp² hybridized, resulting in a planar geometry, a feature confirmed by crystallographic studies of related compounds like 6,8-dibromoquinoline.[4] This planarity is crucial for intermolecular interactions, such as the π–π stacking observed in the crystal lattices of many quinoline derivatives.[4][5]

Influence of Substituents on Electronic Distribution

The identity and position of substituents dramatically modulate the electron density and reactivity of the quinoline scaffold.

  • 2-Methyl Group (-CH₃): Located on the pyridine ring, the methyl group acts as a weak electron-donating group through hyperconjugation and a positive inductive effect (+I). This slightly increases the electron density of the heterocyclic ring.

  • 4-Bromo and 6-Bromo Groups (-Br): The two bromine atoms exert a powerful influence through two opposing electronic effects.

    • Inductive Effect (-I): As highly electronegative atoms, they strongly withdraw electron density from the ring via the sigma bonds. This effect deactivates the ring system towards electrophilic aromatic substitution.[2]

    • Mesomeric Effect (+M): The lone pairs on the bromine atoms can be delocalized into the aromatic π-system, donating electron density. While this effect exists, the inductive withdrawal is dominant for halogens, leading to an overall deactivation.

The bromine at C4 significantly reduces the electron density and basicity of the pyridine nitrogen, while the bromine at C6 primarily influences the carbocyclic (benzene) ring. This distinct electronic differentiation makes the molecule a valuable precursor for regioselective functionalization.

Structural Visualization

A clear representation of the molecule is essential for understanding its structure-property relationships.

workflow cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Regioselective Bromination A p-Bromoaniline + α,β-Unsaturated Aldehyde B 2-Methyl-6-bromoquinoline A->B Doebner-von Miller Reaction (Acid Catalyst, Oxidant) C This compound B->C Brominating Agent (e.g., NBS in H₂SO₄)

Caption: A potential two-step synthesis for this compound.

Causality Behind Experimental Choices:

  • Starting Material: p-Bromoaniline is selected to pre-install the bromine atom at the C6 position, simplifying the final bromination step.

  • Cyclization: The Doebner-von Miller reaction is a robust method for generating the quinoline core from anilines. [6][7]* Final Bromination: The existing electron-withdrawing bromine at C6 and the protonated nitrogen under acidic conditions direct the second electrophilic bromination to the C4 position. N-Bromosuccinimide (NBS) is a common reagent for such transformations. [3]

Spectroscopic Characterization

The identity and purity of the synthesized compound are validated through a suite of spectroscopic techniques. The following table summarizes the expected data, inferred from spectral information of closely related analogs such as 8-bromo-2-methylquinoline and 6,8-dibromoquinoline. [4][5]

Technique Expected Observations Structural Rationale
¹H NMR δ ~2.7 ppm (s, 3H) δ 7.5-8.2 ppm (m, 4H) -CH₃: Singlet for the C2-methyl group.<[5]br>Aromatic H: Protons on the substituted bicyclic ring. H3, H5, H7, and H8 would appear as distinct signals (singlets or doublets).
¹³C NMR δ ~25 ppm δ ~118-155 ppm -CH₃: Aliphatic carbon of the methyl group.Aromatic C: Multiple signals for the 9 aromatic carbons. Carbons bonded to bromine (C4, C6) would be shifted relative to unsubstituted positions. [4]
Mass Spec. (EI) M⁺, M⁺+2, M⁺+4 peaks m/z ≈ 299, 301, 303 Isotopic Pattern: A characteristic 1:2:1 intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

| FT-IR (cm⁻¹) | ~3050 (C-H aromatic) ~1600, ~1550 (C=C, C=N) ~600-700 (C-Br) | Functional Groups: Vibrational modes corresponding to aromatic C-H stretching, ring stretching, and carbon-bromine bonds. |

Solid-State Structure and Intermolecular Bonding

While a specific crystal structure for this compound is not publicly available, analysis of analogous structures provides deep insight into its likely solid-state behavior.

Crystal structures of similar compounds, such as 8-bromo-2-methylquinoline, reveal a nearly planar quinoline system. [5]In the solid state, these planar molecules tend to pack in a face-to-face arrangement to maximize favorable π–π stacking interactions between the electron-rich aromatic clouds of adjacent molecules. [5]The centroid-to-centroid distance for these interactions is typically around 3.6-3.8 Å. [4][5] Furthermore, the presence of two bromine atoms introduces the possibility of halogen bonding . These are non-covalent interactions where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" (such as the nitrogen atom of a neighboring molecule). Short Br···Br contacts have also been observed in the crystal packing of dibromoquinolines, contributing to the stability of the lattice. [4]

Conclusion and Outlook

This compound is a precisely substituted aromatic heterocycle whose chemical behavior is governed by the interplay of its planar quinoline core and the distinct electronic effects of its methyl and dibromo substituents. The structural rigidity, modulated electron density, and presence of two chemically distinct bromine atoms make this molecule a highly valuable and versatile building block. Its potential for regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C4 and C6 positions opens extensive avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials. [8]Further investigation into its reactivity and biological activity is strongly warranted.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Xiang, J.-C., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(15), 8336-8344. Retrieved from [Link]

  • Verma, A., & Kumar, S. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Li, Q., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(13), 5173. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

  • Neely, J. M., & Rovis, T. (2012). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. PMC - NIH. Retrieved from [Link]

  • Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). Autechindustry. Retrieved from [Link]

  • Adeel, M., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1337-1351. Retrieved from [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4,6-dibromoquinoline. Retrieved from [Link]

  • Liu, T., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Retrieved from [Link]

  • Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873. Retrieved from [Link]

  • Fazaeli, R., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Retrieved from [Link]

  • Liu, T., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 877-42-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Dibromo-2-methylquinoline, a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. Drawing upon established principles of quinoline chemistry and the known reactivity of related compounds, this document outlines its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₇Br₂N.[1][2] Its structure, characterized by a methyl group at the 2-position and bromine atoms at the 4- and 6-positions of the quinoline core, dictates its chemical behavior and potential for further functionalization.

PropertyValueSource
CAS Number 877-42-9N/A
Molecular Formula C₁₀H₇Br₂N[1]
Molecular Weight 300.98 g/mol [1]
Purity 95%[2]

Note: Detailed experimental data on properties like melting point, boiling point, and solubility are not widely available in public literature and would require experimental determination.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented, its structure lends itself to well-established methods for quinoline synthesis. The Combes and Doebner-von Miller reactions are two classical and versatile approaches for constructing the quinoline scaffold.[3][4]

Proposed Synthesis via the Combes Reaction

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For the synthesis of this compound, a plausible route would involve the reaction of 4-bromoaniline with acetylacetone (a β-diketone) to form a 2,4-disubstituted quinoline, followed by a selective bromination at the 6-position.

Step-by-step Methodology:

  • Condensation: 4-bromoaniline is reacted with acetylacetone in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.[3] This step forms an enamine intermediate.

  • Cyclization: The enamine undergoes an intramolecular electrophilic cyclization onto the aromatic ring.

  • Dehydration: The resulting intermediate is dehydrated to form the aromatic quinoline ring.

  • Bromination: The resulting 6-bromo-2,4-dimethylquinoline is then selectively brominated at the 4-position. Given the directing effects of the existing substituents, achieving high selectivity might require careful optimization of reaction conditions.

G 4-bromoaniline 4-bromoaniline enamine_intermediate Enamine Intermediate 4-bromoaniline->enamine_intermediate + Acetylacetone (Acid Catalyst) acetylacetone acetylacetone acetylacetone->enamine_intermediate cyclized_intermediate Cyclized Intermediate enamine_intermediate->cyclized_intermediate Cyclization 6-bromo-2,4-dimethylquinoline 6-Bromo-2,4-dimethylquinoline cyclized_intermediate->6-bromo-2,4-dimethylquinoline Dehydration This compound This compound 6-bromo-2,4-dimethylquinoline->this compound Bromination G aniline aniline michael_adduct Michael Adduct aniline->michael_adduct + α,β-unsaturated carbonyl (Acid Catalyst) ab_unsaturated_carbonyl α,β-unsaturated carbonyl ab_unsaturated_carbonyl->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline Substituted Quinoline dihydroquinoline->quinoline Oxidation

Caption: General workflow of the Doebner-von Miller quinoline synthesis.

Reactivity and Potential for Functionalization

The two bromine substituents on the quinoline ring of this compound are key handles for further molecular elaboration through cross-coupling reactions. The differential reactivity of the bromine atoms at the 4- and 6-positions can potentially allow for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. [6][7]The bromine atoms on this compound can be readily displaced with a variety of aryl or alkyl groups using a palladium catalyst, a base, and a suitable boronic acid or ester. [6][8]This allows for the synthesis of a diverse library of substituted quinolines. [7] Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. [9][10]This is a highly valuable transformation in medicinal chemistry for introducing amine functionalities, which are prevalent in bioactive molecules. [9][11]The bromo-substituents of this compound are excellent substrates for this reaction, allowing for the introduction of primary and secondary amines. [12][13]

G start This compound suzuki Suzuki-Miyaura Coupling (R-B(OH)₂, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start->buchwald product_suzuki 4- and/or 6-Aryl/Alkyl- 2-methylquinoline suzuki->product_suzuki product_buchwald 4- and/or 6-Amino- 2-methylquinoline buchwald->product_buchwald

Caption: Key cross-coupling reactions for functionalizing this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [9][14]Halogenated quinolines, in particular, have garnered significant attention for their potential as therapeutic agents. [15][16] The presence of bromine atoms on the quinoline ring can enhance the biological activity of the molecule. [15]For instance, halogenated quinolines have been shown to eradicate drug-resistant bacterial pathogens and their biofilms. [16][17]Furthermore, substituted quinolines have been investigated as selective inhibitors of epidermal growth factor receptor (EGFR), a key target in oncology. [18] The ability to functionalize this compound at two distinct positions via cross-coupling reactions makes it a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. [19][20]The methyl group at the 2-position can also influence the molecule's steric and electronic properties, potentially leading to improved target engagement and pharmacokinetic profiles.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [21]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. 22

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. 3

  • Combes quinoline synthesis - Wikipedia.

  • Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare.

  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols - Benchchem.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.

  • Doebner–Miller reaction - Wikipedia.

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.

  • Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity - Benchchem.

  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate - Benchchem.

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH.

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications.

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC.

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate.

  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem.

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate.

  • (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - ResearchGate.

  • This compound | CAS No.1070879-53-6 Synthetic Routes - Guidechem.

  • Buchwald–Hartwig amination - Wikipedia.

  • 4,6-dibromoquinoline - 927801-13-6, C9H5Br2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem.

  • Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold - Benchchem.

  • Suzuki Coupling - Organic Chemistry Portal.

  • 4,8-dibromo-2-methylquinoline (C10H7Br2N) - PubChemLite.

  • 4,6-Dibromo-7-methylquinoline | CAS 1189105-55-2 | SCBT.

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com.

  • This compound, 95% Purity, C10H7Br2N, 1 gram - CP Lab Safety.

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications.

  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one - MDPI.

  • 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem.

  • Discovery of a novel series of substituted quinolines acting as anticancer agents and selective EGFR blocker: Molecular docking study - PubMed.

  • PubChem applications in drug discovery: a bibliometric analysis - PMC - PubMed Central.

  • Recent applications of click chemistry in drug discovery - PubMed.

  • 8-Bromo-2-methylquinoline - PMC - NIH.

  • 6,8-Dibromoquinoline - PMC - NIH.

Sources

Spectroscopic Data for 4,6-Dibromo-2-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 4,6-Dibromo-2-methylquinoline, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of quinoline derivatives.

Introduction: The Structural Elucidation of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents, such as halogens and alkyl groups, significantly modulates the electronic and steric properties of the quinoline ring, thereby influencing its biological activity. Accurate structural confirmation is paramount in the development of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the predicted spectroscopic signature of this compound, offering insights into the rationale behind the expected data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate the following signals:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-CH₃2.6 - 2.8Singlet (s)3HThe methyl group at the C2 position is expected to be a singlet and will appear in the typical benzylic proton region.
H-37.3 - 7.5Singlet (s)1HThis proton is on the pyridine ring and is adjacent to the methyl group. The bromine at C4 will influence its chemical shift.
H-57.9 - 8.1Doublet (d)1HThis proton is ortho to the bromine at C6 and will be coupled to H-7.
H-77.6 - 7.8Doublet of doublets (dd)1HThis proton is coupled to both H-5 and H-8.
H-88.2 - 8.4Doublet (d)1HThis proton is deshielded due to its proximity to the nitrogen atom and will be coupled to H-7.

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for this compound are as follows:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₃23 - 26Typical chemical shift for a methyl group attached to an aromatic ring.
C-2158 - 162Carbon attached to the nitrogen and the methyl group.
C-3122 - 125Aromatic CH carbon on the pyridine ring.
C-4120 - 123Carbon bearing a bromine atom.
C-4a145 - 148Quaternary carbon at the ring junction.
C-5130 - 133Aromatic CH carbon.
C-6125 - 128Carbon bearing a bromine atom.
C-7135 - 138Aromatic CH carbon.
C-8128 - 131Aromatic CH carbon.
C-8a148 - 151Quaternary carbon at the ring junction, adjacent to the nitrogen.

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are:

Wavenumber (cm⁻¹)VibrationIntensity
3050 - 3100Aromatic C-H stretchMedium
2920 - 2980Aliphatic C-H stretch (-CH₃)Medium
1600 - 1620C=C and C=N ring stretchingMedium to Strong
1450 - 1550Aromatic ring stretchingMedium to Strong
1000 - 1100C-Br stretchStrong
800 - 900C-H out-of-plane bendingStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following is expected:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₇Br₂N). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments containing bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.[1]

  • Major Fragmentation Pathways:

    • Loss of a bromine radical (-Br) to give a fragment at [M-79]⁺ and [M-81]⁺.

    • Loss of a methyl radical (-CH₃) to give a fragment at [M-15]⁺.

    • Loss of HBr to give a fragment at [M-80]⁺ or [M-82]⁺.

    • Further fragmentation of the quinoline ring system.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] The choice of solvent depends on the solubility of the compound.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3]

    • The height of the solution in the NMR tube should be approximately 4-5 cm.[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin solid film method.[4]

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.[4]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a few drops of the solution to the center of the salt plate.[4]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.

  • Sample Introduction:

    • A small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.[5]

    • Alternatively, the sample can be dissolved in a suitable volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization and Analysis:

    • The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[5][6]

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for acquiring and analyzing spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectrum phase_cal->analyze

Caption: Workflow for NMR Data Acquisition and Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Volatile Solvent apply Apply to Salt Plate dissolve->apply evaporate Evaporate Solvent apply->evaporate background Acquire Background Spectrum evaporate->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process analyze Identify Absorption Bands process->analyze

Caption: Workflow for IR Data Acquisition and Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation introduce Introduce Sample (Direct Probe or GC) ionize Ionize Sample (EI) introduce->ionize separate Separate Ions (by m/z) ionize->separate detect Detect Ions separate->detect generate Generate Mass Spectrum detect->generate analyze Analyze M+ and Fragmentation generate->analyze

Caption: Workflow for MS Data Acquisition and Analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for experimental data acquisition. While the spectral data presented herein are predictive, they are grounded in the fundamental principles of spectroscopy and supported by comparative analysis of related compounds. This information serves as a valuable resource for the structural verification and characterization of this and similar substituted quinoline derivatives, aiding in the advancement of research and development in synthetic and medicinal chemistry.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

  • Sample preparation for FT-IR. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Oregon State University. The Mass Spectrometry Experiment. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

  • Bruker. Nmr spectroscopy for solids. [Link]

  • alwsci. How To Prepare And Run An NMR Sample. [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

Sources

Solubility of 4,6-Dibromo-2-methylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,6-Dibromo-2-methylquinoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of a chemical compound is a critical physicochemical property that dictates its utility and application across various scientific domains, most notably in synthetic chemistry and pharmaceutical development. This guide provides a comprehensive technical overview of the solubility of this compound. Due to the scarcity of published quantitative data for this specific molecule, this document emphasizes the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and furnishes a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for characterizing the solubility of substituted quinoline derivatives.

Introduction: The Central Role of Solubility

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] this compound, a halogenated derivative, represents a potentially valuable intermediate for the synthesis of more complex molecules. However, its successful application in any synthetic or formulation workflow is contingent upon a thorough understanding of its solubility.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, directly impacts reaction kinetics, purification efficiency, and, in the pharmaceutical context, bioavailability.[3] A compound with poor solubility can present significant challenges, from sluggish reaction rates to difficulties in formulation and delivery.[4] Therefore, characterizing the solubility profile of a compound like this compound is not a perfunctory exercise but a cornerstone of its development.

This guide eschews a generic template to deliver a focused, in-depth analysis tailored to this compound. We will first dissect its molecular structure to predict its solubility behavior and then provide a rigorous, step-by-step experimental protocol for generating precise, reproducible solubility data.

Molecular Structure and Its Influence on Solubility

The solubility of a molecule is fundamentally dictated by its structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a useful heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. An analysis of the this compound structure provides critical insights.

  • The Quinoline Core: This bicyclic aromatic heterocycle is inherently nonpolar and hydrophobic.[5] The π-system allows for π-π stacking interactions, which contribute to a stable crystal lattice that requires significant energy to disrupt.[6]

  • The Methyl Group (-CH₃): Attached at the 2-position, this alkyl group is nonpolar and further contributes to the molecule's lipophilic (fat-loving) character, generally decreasing aqueous solubility.[5]

  • The Bromo Groups (-Br): The two bromine atoms at the 4- and 6-positions are the most influential substituents. While halogens are electronegative, their primary effect in this large aromatic system is to increase the molecular weight and surface area, thereby enhancing London dispersion forces. They significantly increase the molecule's overall hydrophobicity and lipophilicity.

Collectively, these features suggest that this compound is a lipophilic, largely nonpolar molecule with very limited solubility in water but significantly greater solubility in organic solvents.[5][7]

Diagram: Structural Determinants of Solubility

G Fig. 1: Key structural features of this compound influencing solubility. cluster_molecule This compound cluster_solvents Solvent Class Predictions mol Core Molecule solubility Predicted Solubility Profile mol->solubility Combined effect leads to... quinoline Quinoline Core (Nonpolar, Aromatic) quinoline->mol Forms the backbone methyl Methyl Group (-CH₃) (Increases Lipophilicity) methyl->mol Substituent at C2 bromo Bromo Groups (-Br) (Increase MW & Hydrophobicity) bromo->mol Substituents at C4, C6 polar_aprotic Good Solubility (e.g., DMSO, THF, CH₂Cl₂) solubility->polar_aprotic nonpolar Moderate to Good Solubility (e.g., Toluene) solubility->nonpolar polar_protic Low to Moderate Solubility (e.g., Ethanol, Methanol) solubility->polar_protic aqueous Very Low Solubility (e.g., Water, Buffers) solubility->aqueous

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Calculated)6-Bromo-2-methylquinoline (Experimental)4,6-Dibromoquinoline (Calculated)
Molecular Formula C₁₀H₇Br₂NC₁₀H₈BrNC₉H₅Br₂N[8]
Molecular Weight 300.98 g/mol 222.08 g/mol [9]286.95 g/mol [8]
Appearance Likely a solid at room temperatureWhite to light yellow crystal powder[10]Data not available
Melting Point Data not available101-105 °C[10]Data not available
XLogP3 > 4.0 (Estimated)3.3[9]3.6[8]

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for selecting appropriate solvents for experimentation.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, THF, AcetoneHigh These solvents have strong dipole moments capable of inducing dipoles in the aromatic system, disrupting the crystal lattice without requiring hydrogen bonding.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvents for many nonpolar and moderately polar organic compounds. Their ability to engage in dispersion forces and weak hydrogen bonding is effective.
Aromatic Toluene, XyleneModerate to High "Like dissolves like" applies here; the aromatic nature of the solvent can effectively solvate the quinoline ring through π-π interactions.
Polar Protic Ethanol, MethanolLow to Moderate The energy cost of disrupting the solvent's strong hydrogen-bonding network to accommodate the large, nonpolar solute is high, limiting solubility.[6]
Nonpolar Aliphatic Hexane, CyclohexaneLow While the solute is nonpolar, the strong π-π stacking in the crystal lattice requires more energetic interactions than can be provided by the weak London dispersion forces of aliphatic solvents.
Aqueous Water, Buffered SolutionsVery Low / Insoluble The molecule's high lipophilicity and lack of significant hydrogen bond donor/acceptor sites result in very poor affinity for water.[2][7]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] It is a robust and reliable technique that measures the saturation concentration of a compound in a given solvent at a controlled temperature. The protocol below is a self-validating system designed for accuracy and reproducibility.

Diagram: Experimental Workflow for Solubility Determination

G Fig. 2: Standard workflow for the shake-flask solubility determination method. prep Step 1: Preparation - Select solvents - Prepare stock solutions - Calibrate equipment addition Step 2: Addition of Solute - Add excess solid to a known volume of solvent in triplicate. prep->addition equilibration Step 3: Equilibration - Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. addition->equilibration separation Step 4: Phase Separation - Centrifuge or filter (0.45 µm) to separate undissolved solid. equilibration->separation quantification Step 5: Quantification - Dilute supernatant - Analyze via HPLC-UV or UV-Vis spectroscopy. separation->quantification analysis Step 6: Data Analysis - Calculate concentration against a standard curve - Report as mean ± SD (e.g., in mg/mL or µg/mL). quantification->analysis validation Step 7: Validation - Check for solid-state changes (polymorphism) in the remaining solid. analysis->validation

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature (e.g., 25°C).

Materials:

  • This compound (high purity, >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

  • Autosampler vials

  • HPLC-UV or UV-Vis spectrophotometer

Protocol:

  • Preparation of Standard Curve:

    • Causality: A standard curve is essential for converting the instrumental response (e.g., absorbance or peak area) into a concentration.

    • Procedure: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Dichloromethane). Perform serial dilutions to create a series of at least five standards spanning the expected concentration range. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the response versus concentration to generate a linear regression curve (R² > 0.99).

  • Sample Preparation and Equilibration:

    • Causality: Adding an excess of solid solute is critical to ensure that the solution reaches true saturation.[3] The agitation period allows the system to reach thermodynamic equilibrium.

    • Procedure: a. To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 5-10 mg). The solid should be clearly visible at the end of the experiment. b. Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial. c. Prepare each solvent condition in triplicate to ensure statistical validity. d. Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C ± 0.5°C). e. Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but a 48-hour or 72-hour study may be necessary to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).

  • Phase Separation:

    • Causality: It is imperative to separate the saturated supernatant from the undissolved solid without altering the equilibrium concentration (e.g., by temperature change or solvent evaporation).[3]

    • Procedure: a. Remove the vials from the shaker and allow them to stand briefly at the same constant temperature for any coarse particles to settle. b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid. c. Alternatively, carefully draw the supernatant using a syringe and pass it through a 0.45 µm syringe filter directly into a clean vial. Crucially, discard the first few drops from the filter to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Causality: The concentration of the now particle-free saturated solution must be accurately measured. Dilution is often necessary to bring the concentration within the linear range of the standard curve.

    • Procedure: a. Accurately dilute a known volume of the clear supernatant with an appropriate solvent to fall within the calibrated range of your standard curve. b. Analyze the diluted samples using the pre-validated analytical method (e.g., HPLC-UV).

  • Data Analysis and Reporting:

    • Causality: Proper calculation and reporting ensure the data is clear, reproducible, and meaningful.

    • Procedure: a. Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the original concentration of the saturated solution. c. Calculate the mean solubility and standard deviation from the triplicate samples for each solvent. d. Report the solubility in standard units, such as mg/mL or µM, specifying the solvent and temperature (e.g., "The solubility of this compound in Toluene at 25°C was found to be 5.2 ± 0.3 mg/mL").

Conclusion and Outlook

While published data on the solubility of this compound is limited, a systematic approach based on fundamental chemical principles and robust experimental design allows for its thorough characterization. The molecular structure, dominated by a hydrophobic quinoline core and two heavy bromine atoms, strongly predicts poor aqueous solubility and favorable solubility in polar aprotic and chlorinated organic solvents.

For researchers and developers, the true value lies not in a single data point but in a reliable methodology. The detailed shake-flask protocol provided in this guide serves as a validated workflow to generate the precise data needed for informed decisions in reaction design, process optimization, and formulation development. Adherence to this protocol will yield accurate, reproducible results, demystifying a critical physicochemical parameter and accelerating the journey of this and other novel quinoline derivatives from the laboratory to their final application.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dibromoquinoline. Retrieved from [Link]

  • RSC Blogs. (2024). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • ChemSynthesis. (2025). 4,6-dibromoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. Retrieved from [Link]

Sources

A Technical Guide to the Thermochemical Characterization of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental and computational determination of the thermochemical properties of 4,6-dibromo-2-methylquinoline. Recognizing the current absence of published data for this specific compound, this document serves as a detailed methodological roadmap for researchers in chemical synthesis, drug development, and process safety. By leveraging established techniques and insights from studies on analogous quinoline derivatives, we outline a clear path to obtaining critical data such as enthalpy of formation, Gibbs free energy of formation, and thermal stability profiles.

Preamble: The Imperative for Thermochemical Data

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties. The targeted introduction of substituents, such as methyl and bromo groups, allows for the fine-tuning of these characteristics. This compound is a compound of interest for further functionalization and potential application as a pharmaceutical intermediate.

A thorough understanding of a compound's thermochemical properties is paramount for safe and efficient process scale-up, reaction optimization, and for predicting its stability, reactivity, and potential as an energetic material. This guide details the necessary steps to comprehensively characterize this compound, from initial synthesis to advanced thermochemical analysis.

Prerequisite: Synthesis and High-Purity Sample Preparation

The accuracy of any thermochemical measurement is contingent on the purity of the sample. Therefore, the first critical phase is the synthesis and rigorous purification of this compound.

Proposed Synthetic Pathway

While multiple synthetic routes to substituted quinolines exist, a reliable approach for this compound involves a modified Doebner-von Miller reaction, which is a classic method for quinoline synthesis.

Protocol: Synthesis of this compound

  • Reactant Preparation: Begin with 4-bromoaniline as the starting material.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromoaniline in a suitable solvent such as ethanol.

  • Addition of Reagents: Slowly add a source of α,β-unsaturated carbonyl, such as crotonaldehyde, to the solution. An acid catalyst, typically hydrochloric acid or sulfuric acid, is also introduced.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This step will likely form 6-bromo-2-methylquinoline.

  • Bromination: Following the initial cyclization, a regioselective bromination at the 4-position is required. This can be achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid. The crude product can be extracted using an organic solvent like dichloromethane. Purification is critical and should be performed via column chromatography on silica gel, followed by recrystallization from a solvent system like ethanol/water to yield high-purity crystalline this compound.

  • Purity Verification: The identity and purity of the final product must be confirmed by analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₇Br₂N, MW: 300.98 g/mol ).

    • Elemental Analysis: To confirm the elemental composition (C, H, N, Br).

The following diagram illustrates the proposed synthetic and purification workflow.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Verification A 4-Bromoaniline + Crotonaldehyde B Doebner-von Miller Reaction (Acid Catalyzed) A->B C 6-Bromo-2-methylquinoline (Intermediate) B->C D Bromination (e.g., NBS) C->D E Crude this compound D->E F Column Chromatography E->F Purification G Recrystallization F->G H High-Purity Sample G->H I Analytical Verification (NMR, MS, EA) H->I

Caption: Synthetic and purification workflow for this compound.

Experimental Thermochemical Analysis

With a verified, high-purity sample, the experimental determination of its thermochemical properties can commence. The following techniques are standard for acquiring high-quality data.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfHₘ°) is a cornerstone thermochemical property. For organic compounds, this is typically determined indirectly from the standard molar enthalpy of combustion (ΔcHₘ°), measured using an oxygen bomb calorimeter. Studies on related methylquinolines have successfully employed this method.[1][2][3]

Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of this compound is prepared.

  • Calorimeter Calibration: The energy equivalent of the calorimeter (εcalorim) is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

  • Bomb Preparation: The sample pellet is placed in a crucible inside the calorimetric bomb. A small amount of water is added to the bomb to ensure that the combustion products (HBr) are in their standard aqueous state. The bomb is then pressurized with high-purity oxygen (typically to ~30 atm).

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated container. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

  • Analysis and Corrections: The gross heat of combustion is calculated. Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid (from residual N₂) and aqueous hydrobromic acid.

  • Calculation of ΔcHₘ°: The standard molar enthalpy of combustion is calculated from the corrected energy change.

  • Calculation of ΔfHₘ°: The standard molar enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and aq. HBr).

The workflow for this determination is visualized below.

G A Prepare Sample Pellet C Pressurize Bomb with O₂ A->C B Calibrate Calorimeter (Benzoic Acid) F Calculate Gross Heat of Combustion B->F D Ignite Sample C->D E Record Temperature Change (ΔT) D->E E->F G Apply Corrections (Ignition, HNO₃, HBr) F->G H Determine ΔcHₘ° G->H I Calculate ΔfHₘ° (Hess's Law) H->I G A Optimize Geometry (DFT: B3LYP/6-311+G(d,p)) B Perform Frequency Calculation (Obtain ZPVE & Thermal Corrections) A->B E Calculate Reaction Enthalpy (ΔrH) B->E C Design Isodesmic Reaction D Repeat A & B for all Reaction Species C->D D->E G Calculate ΔfHₘ° of This compound E->G F Use Experimental ΔfHₘ° of Known Species F->G

Caption: Computational workflow for determining enthalpy of formation using an isodesmic reaction scheme.

Data Synthesis and Validation

The ultimate goal is to generate a reliable and validated set of thermochemical data for this compound.

PropertySymbolExperimental ValueComputational ValueMethod
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfHₘ°(g)Combustion Calorimetry + ΔsubHₘ° / DFT
Standard Molar Enthalpy of Formation (solid, 298.15 K)ΔfHₘ°(s)Combustion Calorimetry / DFT
Melting TemperatureTₘN/ADSC
Enthalpy of FusionΔfusHₘN/ADSC
Decomposition Temperature (5% mass loss)TdN/ATGA

A key aspect of this work is the mutual validation between experimental and computational results, a practice well-established in thermochemical studies. [1]A close agreement between the values obtained from combustion calorimetry and high-level quantum chemical calculations would lend high confidence to the final reported data.

Conclusion

While the thermochemical properties of this compound are not yet documented, this guide provides a robust, multi-faceted strategy for their determination. By combining meticulous synthesis and purification with proven experimental techniques like oxygen bomb calorimetry and DSC/TGA, and validating these results with accurate computational methods, a comprehensive and reliable thermochemical profile can be established. This data will be invaluable for enabling the safe, efficient, and predictable application of this compound in future research and development endeavors.

References

  • Chirico, R. D., Johnson, R., & Steele, W. V. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. The Journal of Chemical Thermodynamics, 39(5), 779-794. Available at: [Link]

  • Chirico, R. D., & Steele, W. V. (2005). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. Journal of Chemical & Engineering Data, 50(3), 697–708. Available at: [Link]

  • Ribeiro da Silva, M. A. V., Matos, M. A. R., & Amaral, L. M. P. F. (1995). Thermochemical study of 2-, 4-, 6-, and 8-methylquinoline. The Journal of Chemical Thermodynamics, 27(5), 565-571. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] This guide provides an in-depth technical protocol for the quantum chemical analysis of a specific derivative, 4,6-Dibromo-2-methylquinoline. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and spectroscopic properties. These calculated parameters are invaluable for predicting molecular behavior, understanding reactivity, and informing rational drug design efforts. This document serves as a practical workflow, detailing the theoretical underpinnings, step-by-step computational procedures, and the interpretation of key results for professionals in drug discovery and development.

The Rationale: Why Computational Chemistry for a Quinoline Derivative?

Quinoline and its functionalized derivatives are privileged structures in drug discovery, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, and antimicrobial properties.[3][4] The specific compound, this compound, incorporates several key features: a heterocyclic aromatic core, a methyl group which can influence steric and electronic properties, and two bromine atoms which significantly alter the electron distribution and provide potential halogen bonding sites.

Before committing to costly and time-consuming synthesis and biological screening, in silico analysis via quantum chemistry offers a powerful predictive tool.[5] It allows us to:

  • Determine the most stable three-dimensional structure (the global minimum on the potential energy surface).

  • Predict its reactivity and the most likely sites for metabolic transformation or interaction with a biological target.

  • Understand its electronic properties, which govern intermolecular interactions.

  • Simulate spectroscopic data (e.g., IR, Raman, UV-Vis) to aid in experimental characterization.

This guide focuses on a robust and widely adopted computational approach, Density Functional Theory (DFT), to achieve these goals.[6]

Theoretical Foundations: The 'Why' Behind the 'How'

A sound computational protocol is built on a solid theoretical framework. For a molecule like this compound, a balance between computational accuracy and cost is paramount.

Density Functional Theory (DFT)

At its core, quantum chemistry seeks to solve the Schrödinger equation for a molecule. However, for a multi-electron system, this is computationally intractable. DFT circumvents this by reformulating the problem: instead of the complex many-electron wavefunction, it uses the electron density—a simpler, spatially dependent function—to determine the system's energy.[6][7] This approach has become a workhorse in computational chemistry for its efficiency and reliability.[8]

Selecting the Functional: B3LYP

The exact form of the exchange-correlation functional in DFT is unknown and must be approximated. The choice of functional is critical. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently proven to be a reliable choice, offering a good compromise between computational cost and accuracy for predicting geometries and electronic properties.[9][10][11] It incorporates aspects of both Hartree-Fock theory and DFT to capture electron correlation effects effectively.[12]

Selecting the Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the distribution of electrons around the nuclei.

For this compound, the 6-311++G(d,p) Pople-style basis set is a robust choice for the following reasons:[13][14]

  • 6-311G : This is a triple-zeta split-valence basis set, meaning it uses three sets of functions to describe the valence electrons, providing significant flexibility. The core electrons are described by a single set of six Gaussian functions.[14]

  • ++ : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms.[15] These are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.

  • (d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms.[15] These functions allow the orbitals to change shape and direction, which is essential for describing chemical bonds and anisotropic effects accurately.

The Computational Workflow: A Self-Validating Protocol

This section provides a step-by-step protocol for performing the quantum chemical calculations using a software package like Gaussian.[16][17]

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of this compound. This can be done using a molecular builder (e.g., GaussView, Avogadro) or by obtaining coordinates from a database like PubChem if available. A reasonable starting geometry is sufficient, as the optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable arrangement of the atoms.

Protocol:

  • Load the initial structure into the calculation software.

  • Set up the calculation with the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt

    • Opt: This keyword requests a geometry optimization.

    • #p: This requests "print" level output for more detail.

  • Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

  • Submit the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to minimize the total energy.

Step 3: Frequency Analysis (Self-Validation)

Once the optimization is complete, a frequency calculation must be performed on the optimized geometry. This step is critical for validation .

Protocol:

  • Use the optimized geometry from the previous step.

  • Set up the calculation with the following keywords:

    • #p B3LYP/6-311++G(d,p) Freq

    • Freq: This keyword requests a frequency calculation.

  • Submit the calculation.

Trustworthiness Check: The output will list the vibrational frequencies. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum, and the optimization must be revisited. This step validates the integrity of the optimized geometry.

Step 4: Electronic and Molecular Property Calculations

Using the validated, optimized geometry, we can now calculate a suite of electronic properties that are crucial for drug development applications. These are typically performed as part of the same frequency calculation or as a separate single-point energy calculation.

Key Properties to Analyze:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[19] The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity.[20][21]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface.[22] It is an invaluable tool for identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.[23][24] This helps predict sites for non-covalent interactions, such as hydrogen bonding or halogen bonding, which are fundamental to drug-receptor binding.[25]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[26][27] It calculates the charge on each atom (NPA charges) and analyzes donor-acceptor interactions between filled (bond or lone pair) and empty (antibonding) orbitals, quantifying hyperconjugation and delocalization effects.[28][29]

The workflow is summarized in the diagram below.

G cluster_setup Part 1: Model Setup cluster_calc Part 2: Core Calculation & Validation cluster_analysis Part 3: Property Analysis & Interpretation A Initial 3D Structure (e.g., from PubChem/Builder) B Select Method Functional: B3LYP Basis Set: 6-311++G(d,p) A->B Define Theoretical Level C Geometry Optimization (Keyword: Opt) B->C D Frequency Analysis (Keyword: Freq) C->D Use Optimized Geometry E Validation Check: Are there imaginary frequencies? D->E E->C No (Saddle Point) F Calculate Electronic Properties (HOMO/LUMO, MEP, NBO) E->F Yes (True Minimum) G Interpret Results for Drug Discovery Applications F->G Synthesize Data

Caption: Computational workflow for the quantum chemical analysis of this compound.

Data Presentation and Interpretation for Drug Development

The output of these calculations is a wealth of quantitative data. Presenting this in a structured format is key for analysis and comparison.

Tabulated Quantitative Data

The following table illustrates how key quantitative results from the calculations would be summarized.

ParameterCalculated ValueSignificance in Drug Development
Thermodynamics
Total Energy (Hartree)ValueProvides a baseline for comparing relative stabilities of different conformers or isomers.
Dipole Moment (Debye)ValueIndicates overall molecular polarity, influencing solubility and membrane permeability.
Frontier Orbitals
HOMO Energy (eV)ValueHigher energy suggests greater ease of oxidation (electron donation).
LUMO Energy (eV)ValueLower energy suggests greater ease of reduction (electron acceptance).
HOMO-LUMO Gap (ΔE eV)ValueA smaller gap often correlates with higher chemical reactivity and lower kinetic stability.[21]
Atomic Charges (NBO)
Charge on N1ValueQuantifies the basicity of the nitrogen, a key site for hydrogen bonding.
Charge on C4-BrValueReveals the extent of polarization and potential for halogen bonding.
Charge on C6-BrValueCompares the electronic effect of the bromine at different positions.
Interpreting the Results

The true value of these calculations lies in their interpretation within the context of medicinal chemistry.

G cluster_props Calculated Properties cluster_interp Drug Development Insights MEP Molecular Electrostatic Potential (MEP) Binding Predicting Binding Modes (H-bonds, Halogen bonds) MEP->Binding guides interaction sites HL HOMO-LUMO Distribution & Gap Reactivity Identifying Sites of Metabolic Attack HL->Reactivity indicates reactive sites Stability Assessing Molecular Stability & Reactivity HL->Stability gap correlates to stability NBO NBO Charges & Donor-Acceptor Interactions NBO->Binding quantifies interaction strength NBO->Reactivity pinpoints charge centers

Caption: Relationship between calculated quantum properties and their interpretation in drug discovery.

  • Molecular Electrostatic Potential (MEP): A visual inspection of the MEP map would reveal the most negative potential likely localized on the quinoline nitrogen, confirming it as the primary site for hydrogen bond acceptance. The regions around the bromine atoms might show areas of positive potential (the σ-hole), indicating a propensity for halogen bonding, a crucial interaction in modern drug design.[23][30]

  • HOMO/LUMO Analysis: The distribution of the HOMO and LUMO across the molecule highlights the most electron-rich and electron-poor parts of the aromatic system. For instance, if the HOMO is concentrated on the benzene ring portion, this would be the likely site for electrophilic attack (e.g., oxidative metabolism). The HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability and general reactivity.[19][31]

  • NBO Charges: The NBO analysis would provide specific numerical values for the charge on each atom. This allows for a quantitative comparison of, for example, the electron-withdrawing effects of the two bromine atoms at different positions, and how the methyl group influences the electron density of the pyridine ring.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, stability, and electronic properties. The inclusion of a frequency analysis as a self-validation step ensures the trustworthiness of the results. The subsequent analysis of the HOMO-LUMO gap, Molecular Electrostatic Potential, and Natural Bond Orbitals provides actionable insights that can directly inform ligand design, predict drug-receptor interactions, and guide synthetic efforts, ultimately accelerating the drug discovery and development pipeline.

References

  • A. Singh, V. K. Singh, and A. K. Tiwari, "Application of molecular electrostatic potentials in drug design," ResearchGate, Jan. 2014. [Online]. Available: [Link]

  • "Gaussian (software)," Wikipedia. [Online]. Available: [Link]

  • J. A. L. da Silva, E. C. da Silva, and J. W. de M. Carneiro, "Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules," PubMed, 2008. [Online]. Available: [Link]

  • "Gaussian – Molecular Modeling in Computational Chemistry," RITME. [Online]. Available: [Link]

  • "The Role of Quinoline Derivatives in Modern Drug Discovery," NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]

  • J. A. L. da Silva, E. C. da Silva, and J. W. de M. Carneiro, "Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules," Journal of Chemical Theory and Computation, vol. 4, no. 5, pp. 811–819, May 2008. [Online]. Available: [Link]

  • O. O. Ajani, K. T. Iyaye, and O. T. Ademosun, "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review," RSC Advances, vol. 12, no. 29, pp. 18571–18613, Jun. 2022. [Online]. Available: [Link]

  • F. Neese, "Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling," Coordination Chemistry Reviews, vol. 253, no. 5-6, pp. 526-563, Mar. 2009. [Online]. Available: [Link]

  • J. A. L. da Silva, E. C. da Silva, and J. W. de M. Carneiro, "Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules," ACS Publications, 2008. [Online]. Available: [Link]

  • S. R. Maiti, "Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS)," Medium, Nov. 2020. [Online]. Available: [Link]

  • "Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications," Oreate AI Blog, Jan. 2026. [Online]. Available: [Link]

  • "Density functional theory," PubMed Central, [Online]. Available: [Link]

  • S. Singh, et al., "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives," Oriental Journal of Chemistry, vol. 39, no. 3, pp. 1195-1215, 2023. [Online]. Available: [Link]

  • "HOMO/LUMO," Chemistry 301, University of Texas. [Online]. Available: [Link]

  • J. A. L. da Silva, E. C. da Silva, and J. W. de M. Carneiro, "Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules," Journal of Chemical Theory and Computation, 2008. [Online]. Available: [Link]

  • H. Liu et al., "Application of Quinoline Ring in Structural Modification of Natural Products," Molecules, vol. 27, no. 19, p. 6606, Oct. 2022. [Online]. Available: [Link]

  • "Density functional theory," Wikipedia. [Online]. Available: [Link]

  • A. Bharti, et al., "The Chemical and Pharmacological Advancements of Quinoline: A Mini Review," Journal of Drug Delivery and Therapeutics, vol. 12, no. 4, pp. 211-215, Jul. 2022. [Online]. Available: [Link]

  • "Molecular Electrostatic Potential (MEP)," University of Regensburg. [Online]. Available: [Link]

  • C. Suresh and M. Haritha, "Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis," ChemRxiv, Nov. 2024. [Online]. Available: [Link]

  • "Density Functional Theory Calculations," IntechOpen. [Online]. Available: [Link]

  • "Homo lumo explained," ritemyte. [Online]. Available: [Link]

  • "Are there any free alternatives to Gaussian software for quantum chemistry calculations?" Quora. [Online]. Available: [Link]

  • "HOMO-LUMO Energy Gap," Schrödinger. [Online]. Available: [Link]

  • C. Suresh and M. Haritha, "Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis," ChemRxiv, 2024. [Online]. Available: [Link]

  • "Gaussian 16," Gaussian, Inc. [Online]. Available: [Link]

  • S. D. Gara, P. Verma, and A. Heßelmann, "Density-Corrected Density Functional Theory for Molecular Properties," The Journal of Physical Chemistry Letters, vol. 14, no. 22, pp. 5142–5149, May 2023. [Online]. Available: [Link]

  • "Natural Bond Orbital Analysis," Protheragen. [Online]. Available: [Link]

  • "NATURAL BOND ORBITAL 7.0 HOME," NBO 7.0. [Online]. Available: [Link]

  • Y. Liu et al., "Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6," New Journal of Chemistry, vol. 45, no. 4, pp. 2011-2017, 2021. [Online]. Available: [Link]

  • "Natural Bond Orbital (NBO) Analysis," University of Regensburg. [Online]. Available: [Link]

  • "HOMO and LUMO," Wikipedia. [Online]. Available: [Link]

  • "Quantum Chemistry with Gaussian using GaussView," School of Chemical Sciences, University of Illinois. [Online]. Available: [Link]

  • E. D. B. D. Williams, "Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory," ResearchGate, May 2012. [Online]. Available: [Link]

  • "An improved B3LYP method in the calculation of organic thermochemistry and reactivity," ResearchGate. [Online]. Available: [Link]

  • "Basis set (chemistry)," Wikipedia. [Online]. Available: [Link]

  • "Naming of quantum chemistry basis sets," Stack Exchange. [Online]. Available: [Link]

  • "Basis Sets," University of Bucharest. [Online]. Available: [Link]

  • "7.5. Choice of Basis Set," ORCA 6.0 Manual. [Online]. Available: [Link]

  • "4,6-Dibromoquinoline," PubChem. [Online]. Available: [Link]

  • J. D. H. Smith et al., "Quantum Chemistry Calculations for Metabolomics: Focus Review," ACS Central Science, vol. 6, no. 10, pp. 1676-1688, Oct. 2020. [Online]. Available: [Link]

  • "4,6-dibromoquinoline," ChemSynthesis. [Online]. Available: [Link]

  • Y. Sumimoto, et al., "Quantum chemical calculations for reaction prediction in the development of synthetic methodologies," Chemical Communications, vol. 57, no. 73, pp. 9171-9184, 2021. [Online]. Available: [Link]

  • "this compound, 95% Purity, C10H7Br2N, 1 gram," CP Lab Safety. [Online]. Available: [Link]

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of Substituted Quinolines

Quinoline, a bicyclic aromatic heterocycle, is a foundational scaffold in medicinal chemistry, celebrated for its wide-ranging pharmacological activities.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5] This versatility stems from the quinoline ring's ability to be extensively functionalized, allowing for the fine-tuning of its biological and physicochemical properties.[2] This guide offers a comprehensive exploration of the biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Synthetic Strategies for Crafting Substituted Quinolines

The broad therapeutic potential of quinoline derivatives has spurred the development of numerous synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Synthesis

A cornerstone in quinoline synthesis, the Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] This method is lauded for its simplicity and efficiency in producing a diverse array of substituted quinolines.[6]

  • Reaction Setup: In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of ZrCl₄ (10 mol%) in a 1:1 mixture of ethanol and water (10 mL).

  • Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Other Notable Synthetic Methods
  • Skraup Synthesis: This method produces quinoline from aniline, sulfuric acid, and glycerol, which dehydrates to acrolein in situ.[7]

  • Pfitzinger Synthesis: This route involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[7]

  • Combes Synthesis: This method utilizes the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines and 1,3-dicarbonyl compounds.[7]

G cluster_start Starting Materials 2-aminoaryl aldehyde/ketone 2-aminoaryl aldehyde/ketone reaction Condensation Reaction 2-aminoaryl aldehyde/ketone->reaction α-methylene compound α-methylene compound α-methylene compound->reaction catalyst Catalyst (e.g., ZrCl₄, MOF) catalyst->reaction solvent Solvent (e.g., Toluene, Ethanol/Water) solvent->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Substituted Quinoline purification->product

A generalized workflow for the Friedländer synthesis of substituted quinolines.

Anticancer Activity of Substituted Quinolines

Substituted quinolines are a prominent class of compounds in anticancer drug discovery, exhibiting a variety of mechanisms to inhibit tumor growth.[4][8]

Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and HER2, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.

  • Induction of Apoptosis: Substituted quinolines can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

  • Enhancement of Gap Junctional Intercellular Communication (GJIC): Some quinoline derivatives have been found to restore or enhance GJIC in cancer cells, which is often lost during carcinogenesis, thereby inhibiting tumor growth.[9]

EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Activates Quinoline Substituted Quinoline Quinoline->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Inhibition of the EGFR/HER2 signaling pathway by substituted quinolines.
Quantitative Anticancer Activity Data
Compound ID/SeriesSubstitution PatternCancer Cell LineActivity (IC₅₀ / GI₅₀ in µM)Reference
Compound 13 2-(3,4-methylenedioxyphenyl)-6-chloroquinolineHeLa (Cervical)8.3[10]
Compound 12 2-(3,4-methylenedioxyphenyl)-6-bromoquinolinePC3 (Prostate)31.37[10]
Compound 11 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)34.34[10]
PQ7 Second-generation substituted quinolineT47D (Breast)0.1 (50% colony growth inhibition)[9]
Compound 5a Quinoline-based EGFR/HER-2 dual inhibitorMCF-7 (Breast)0.025 - 0.082 (GI₅₀)[8]
Compound 5a Quinoline-based EGFR/HER-2 dual inhibitorA-549 (Lung)0.025 - 0.082 (GI₅₀)[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate the cells for an additional 48 to 72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity of Substituted Quinolines

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[1]

Mechanism of Antibacterial Action

Substituted quinolines primarily exert their antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.

Structure-Activity Relationships (SAR) for Antimicrobial Activity
  • N1 Position: Substitution at the N1 position, particularly with a cyclopropyl group, is often vital for potent antibacterial activity.[1]

  • C6 Position: The presence of a fluorine atom at the C6 position is a hallmark of the highly effective fluoroquinolone antibiotics.[1]

  • C5 Position: An amino substituent at the C5 position can enhance the overall potency of the quinoline derivative.[1]

Quantitative Antimicrobial Activity Data
Compound ID/SeriesTarget OrganismActivity (MIC in µg/mL)Reference
Compound 7 E. coli ATCC259222[12]
Compound 7 S. pyrogens ATCC196152[12]
Compound 8 Vancomycin-resistant E. faecium4[12]
Compound 16, 17, 18 S. pneumoniae ATCC 49619≤ 0.008[12]
Compound 6 MRSA1.5[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

start Start with Substituted Quinoline Library mic_assay MIC Assay (Broth Microdilution) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on mammalian cells) mic_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->mic_assay Iterative Improvement in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo end Promising Antimicrobial Candidate in_vivo->end

A typical workflow for the discovery and optimization of antimicrobial quinolines.[1]

Antiviral Activity of Substituted Quinolines

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including influenza, HIV, and coronaviruses.[14][15]

Mechanisms of Antiviral Action
  • Inhibition of Viral Entry: Some quinoline analogues, like chloroquine, are thought to interfere with viral entry by increasing the pH of endosomes, which can inhibit the fusion of the viral envelope with the host cell membrane.[15]

  • Inhibition of Viral Replication: Certain substituted quinolines can inhibit viral RNA transcription and replication, thereby halting the propagation of the virus.[16]

  • Inhibition of Viral Enzymes: Allosteric inhibition of viral enzymes, such as HIV-1 integrase, is another mechanism by which quinoline derivatives can exert their antiviral effects.[17]

Quantitative Antiviral Activity Data

| Compound | Virus | Cell Line | Activity (EC₅₀ / IC₅₀ in µM) | Reference | | :--- | :--- | :--- | :--- | | Chloroquine | HCoV-OC43 | HEL | EC₅₀: 0.12-12 |[15] | | Hydroxychloroquine | HCoV-OC43 | HEL | EC₅₀: 0.12-12 |[15] | | Compound 9b | Influenza A Virus | MDCK | IC₅₀: 0.88-6.33 |[16] | | Compound 9j | SARS-CoV-2 | - | EC₅₀: 5.9-13.0 |[18] |

Virus Virus Attachment Attachment Virus->Attachment HostCell Host Cell Entry Entry (Endocytosis) Attachment->Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Quinoline Substituted Quinoline Quinoline->Entry Inhibits Quinoline->Replication Inhibits

Targeting viral entry and replication stages by substituted quinolines.

Anti-inflammatory Activity of Substituted Quinolines

Quinoline derivatives have emerged as promising candidates for the treatment of inflammatory diseases due to their ability to modulate key inflammatory pathways.[19][20][21]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Cytokines: Certain 2-substituted 3-arylquinoline derivatives have been shown to significantly decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[22]

  • Inhibition of iNOS and NO Production: These compounds can also inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced production of nitric oxide (NO), a key inflammatory mediator.[22]

  • Modulation of MAPK Signaling Pathways: Substituted quinolines can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling cascade that leads to the production of inflammatory mediators.[22]

LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces Quinoline Substituted Quinoline Quinoline->MAPK Inhibits Quinoline->NFkB Inhibits

Inhibition of LPS-induced inflammatory pathways by substituted quinolines.[22]
Selected Anti-inflammatory Quinoline Derivatives
Compound ID/SeriesKey Anti-inflammatory EffectReference
18a and 18b Inhibit NO production and decrease secretion of TNF-α and IL-6[22]
6a and 6b Exhibit significant anti-inflammatory and analgesic activity[19]

Conclusion

Substituted quinolines represent a highly versatile and privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their continued importance in drug discovery and development. A deep understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of novel, more potent, and selective quinoline-based therapeutics.

References

  • Sharma, P., & Kumar, A. (2020). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available from: [Link]

  • Trosko, J. E., & Chang, C. C. (2010). Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. Anticancer Research. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available from: [Link]

  • Chen, Y. L., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. PubMed. Available from: [Link]

  • Bentham Science. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. Available from: [Link]

  • Kumar, S., & Narasimhan, B. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • ScienceDirect. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]

  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • PubMed Central. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic Chemistry. Available from: [Link]

  • ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • PubMed Central. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. Available from: [Link]

  • ScienceDirect. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Results in Chemistry. Available from: [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • PubMed Central. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. Available from: [Link]

  • PubMed. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available from: [Link]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available from: [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available from: [Link]

  • SpringerLink. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Virology Journal. Available from: [Link]

  • PubMed Central. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (2025). Selected quinoline derivatives with anti-inflammatory activity. Journal of Molecular Structure. Available from: [Link]

  • ResearchGate. (2016). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Archiv der Pharmazie. Available from: [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Available from: [Link]

Sources

A Technical Guide to 4,6-Dibromo-2-methylquinoline: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4,6-Dibromo-2-methylquinoline, a halogenated heterocyclic compound. While direct and extensive research on this specific molecule is limited, this guide synthesizes information from the broader class of brominated quinolines to provide a robust framework for researchers, scientists, and drug development professionals. By examining established synthetic routes, predictable reactivity patterns, and the well-documented biological activities of its structural analogs, we can construct a scientifically grounded profile of this compound and forecast its potential applications.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] First isolated in 1834, quinoline and its derivatives have demonstrated an astonishingly broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The biological efficacy of a quinoline derivative is profoundly influenced by the nature and position of its substituents.

  • Bromine Substitution: The introduction of bromine atoms can significantly enhance a molecule's therapeutic index. Halogen bonding capabilities, increased lipophilicity (which can improve membrane permeability), and the ability to serve as a synthetic handle for further functionalization make bromo-substituted heterocycles particularly valuable. Studies have shown that the presence of a halogen at the 6-position of a related quinazoline ring can improve anticancer effects.[4]

  • Methyl Substitution: A methyl group can modulate a compound's steric and electronic properties, influencing its binding affinity to biological targets and affecting its metabolic stability.

Therefore, the specific arrangement of two bromine atoms and a methyl group in this compound suggests a compound with significant, yet unexplored, potential in medicinal chemistry.

Synthesis and Characterization

While a dedicated synthesis for this compound is not prominently described in the literature, a plausible route can be designed based on foundational quinoline synthetic methodologies. The Combes quinoline synthesis, which involves the acid-catalyzed cyclization of an aniline with a β-diketone, provides a logical and efficient pathway.

Proposed Synthetic Pathway

The most direct approach would involve the reaction of 4-bromoaniline with acetylacetone (2,4-pentanedione) under acidic conditions. The initial condensation would form an enamine intermediate, which would then undergo intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic quinoline core. Subsequent bromination would be required to install the second bromine atom at the 4-position.

However, a more controlled and likely higher-yielding approach would start from a pre-brominated aniline, such as 2,4-dibromoaniline , reacting with acetylacetone. This would directly establish the 6-bromo substitution pattern from the aniline precursor. The reaction mechanism is outlined below.

G cluster_synthesis Combes-Type Synthesis cluster_halogenation Halogenation aniline 4-Bromoaniline enamine Schiff Base / Enamine Intermediate aniline->enamine + Acetylacetone diketone Acetylacetone (2,4-Pentanetrione) diketone->enamine acid H₂SO₄ (catalyst) acid->enamine cyclized Cyclized Dihydroquinoline enamine->cyclized Intramolecular Cyclization (Acid Cat.) product_target 6-Bromo-2-methyl-4-hydroxyquinoline cyclized->product_target Dehydration / Tautomerization product1 6-Bromo-2,4-dimethylquinoline final_product This compound product_target->final_product + POBr₃ / PBr₃

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is predictive, based on established procedures for similar quinoline syntheses.[1][5]

Step 1: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline

  • To a flask charged with polyphosphoric acid (PPA) (100 g), add 4-bromoaniline (0.1 mol, 17.2 g).

  • Heat the mixture to 60°C with stirring.

  • Slowly add ethyl acetoacetate (0.11 mol, 14.3 g) dropwise over 30 minutes, ensuring the temperature does not exceed 80°C.

  • After the addition is complete, heat the reaction mixture to 140°C and maintain for 2 hours.

  • Allow the mixture to cool to approximately 90°C and pour it carefully onto crushed ice (500 g).

  • Neutralize the resulting acidic solution with a 50% aqueous NaOH solution until pH 7-8 is reached, keeping the mixture cool in an ice bath.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield crude 6-Bromo-4-hydroxy-2-methylquinoline.

  • Rationale: This procedure follows the Conrad-Limpach synthesis, which is highly effective for producing 4-hydroxyquinolines. PPA serves as both the acidic catalyst and the reaction medium.

Step 2: Conversion to this compound

  • In a round-bottom flask equipped with a reflux condenser, place the crude 6-Bromo-4-hydroxy-2-methylquinoline (0.05 mol, 12.0 g).

  • Add phosphorus oxybromide (POBr₃) (0.1 mol, 28.7 g).

  • Heat the mixture to 120°C and reflux for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice (300 g).

  • Make the solution alkaline by the slow addition of concentrated ammonium hydroxide.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to obtain pure this compound.

  • Rationale: Phosphorus oxybromide is a standard and effective reagent for converting a hydroxyl group at the 4-position of a quinoline to a bromine atom.

Physicochemical and Spectroscopic Characterization
PropertyPredicted Value / SignatureBasis of Prediction
Molecular Formula C₁₀H₇Br₂NStructural analysis
Molecular Weight 300.98 g/mol Sum of atomic weights
Appearance Off-white to pale yellow solidGeneral property of similar compounds
¹H NMR - Singlet ~2.8 ppm (3H): Methyl group at C2.- Singlet/Doublet ~7.5-7.7 ppm (1H): H3 proton.- Doublets & Doublets of Doublets ~7.8-8.2 ppm (3H): Aromatic protons H5, H7, H8.Based on spectra of 8-Bromo-2-methylquinoline[7] and 6,8-Dibromoquinoline[6]. The exact shifts and coupling constants would require experimental confirmation.
¹³C NMR - ~25 ppm: Methyl carbon.- ~120-155 ppm: 9 aromatic/heteroaromatic carbons. Quaternary carbons attached to bromine (C4, C6) would be significantly shifted.General chemical shift ranges for substituted quinolines.
IR Spectroscopy - ~3050 cm⁻¹: Aromatic C-H stretch.- ~1600, 1550, 1470 cm⁻¹: C=C and C=N stretching of the quinoline ring.- ~600-700 cm⁻¹: C-Br stretch.Characteristic frequencies for functional groups present in the molecule.[6]

Chemical Reactivity and Derivatization Potential

The two bromine atoms on the this compound scaffold are not chemically equivalent, offering opportunities for selective functionalization.

  • C4-Bromine: The bromine atom at the 4-position (alpha to the ring nitrogen) is highly activated towards Nucleophilic Aromatic Substitution (S_NAr) . This position is electron-deficient, making it susceptible to attack by nucleophiles such as amines (morpholine, piperazine), alkoxides, and thiols. This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of diverse functionalities.[8][9]

  • C6-Bromine: The bromine atom on the benzene ring at the 6-position is less reactive towards S_NAr unless strongly activated by an adjacent electron-withdrawing group (like a nitro group).[8][9] However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

G core This compound snar Nucleophilic Aromatic Substitution (SNAr) core->snar At C4-Position (e.g., + R-NH₂) coupling Palladium-Catalyzed Cross-Coupling core->coupling At C6-Position (e.g., + Pd catalyst) amine_deriv 4-Amino/Alkoxy Derivatives snar->amine_deriv suzuki_deriv 6-Aryl/Heteroaryl Derivatives (Suzuki Coupling) coupling->suzuki_deriv + Ar-B(OH)₂ heck_deriv 6-Alkene Derivatives (Heck Reaction) coupling->heck_deriv + Alkene sonogashira_deriv 6-Alkyne Derivatives (Sonogashira Coupling) coupling->sonogashira_deriv + Alkyne, Cu(I)

Caption: Key derivatization pathways for this compound.

Predicted Biological Activities and Therapeutic Applications

By examining the biological profiles of structurally related bromo- and methyl-quinolines, we can infer the likely therapeutic potential of this compound. The quinoline scaffold is frequently associated with anticancer and antimicrobial activities.

Anticancer Potential

This is the most promising area of investigation. Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of substituted quinolines against various cancer cell lines.

Compound ClassBiological Activity / MechanismCancer Cell LinesReference
Bromo-nitroquinolines Induce apoptosis; potential for causing cancer cell death.C6 (glioblastoma), HeLa (cervical), HT29 (adenocarcinoma)[10]
Highly Brominated Quinolines Inhibit human topoisomerase I, a critical enzyme for DNA replication. Inhibit cell migration.C6, HeLa, HT29[9]
Quinolinone Derivatives Proposed mechanisms include induction of apoptosis and cell cycle arrest.General[2]
6-Bromo quinazoline Derivatives Exhibit potent antiproliferative activity, with selectivity for tumorigenic cells over normal cells.MCF-7 (breast), SW480 (colon)[4]

The presence of two bromine atoms in this compound suggests it could be a potent anticancer agent, potentially acting through mechanisms like DNA intercalation or inhibition of key enzymes like topoisomerases.

Antimicrobial and Antiparasitic Potential

The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine). Its derivatives continue to be explored for a range of infectious diseases. A pharmacomodulation study on related quinolin-2(1H)-ones revealed that a 6-bromo-substituted compound was a potent and selective antitrypanosomal agent, highlighting the potential of bromo-substituted quinolines in targeting parasitic diseases.[2]

Conclusion and Future Directions

This compound represents an intriguing but underexplored molecule. Based on a comprehensive analysis of related structures, this guide establishes a strong predictive foundation for its properties and potential.

Key Takeaways:

  • Synthesis: The compound can likely be synthesized via a two-step process involving a Conrad-Limpach reaction followed by halogenation of the resulting 4-hydroxyquinoline intermediate.

  • Reactivity: It possesses two distinct bromine handles, enabling selective functionalization through S_NAr at the C4 position and cross-coupling reactions at the C6 position. This dual reactivity makes it a versatile building block for combinatorial chemistry and library synthesis.

  • Biological Potential: There is a high probability that this compound will exhibit significant anticancer activity, consistent with the extensive literature on related bromoquinoline derivatives.[9][10]

Future research should focus on:

  • Execution of Synthesis: The proposed synthetic route should be carried out to produce and isolate the compound.

  • Full Characterization: Complete spectroscopic (NMR, MS, IR) and crystallographic analysis is required to definitively confirm its structure.

  • Biological Screening: The compound should be screened against a panel of cancer cell lines (e.g., NCI-60) to determine its antiproliferative activity and cytotoxicity.

  • Derivatization and SAR Studies: A library of derivatives should be synthesized using the reactive bromine handles to establish Structure-Activity Relationships (SAR) and optimize for potency and selectivity.

By pursuing these avenues, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of novel therapeutics.

References

  • 4,6-dibromoquinoline - 927801-13-6, C9H5Br2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

  • Ökten S, et al. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. J Biochem Mol Toxicol. 2019;33(1):e22260. Available from: [Link]

  • 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem. Available from: [Link]

  • Kumar S, Bawa S, Gupta H. Biological Activities of Quinoline Derivatives. Mini Rev Med Chem. 2009;9(14):1648-54. Available from: [Link]

  • Çakmak O, et al. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. 2018;2018(3):362-374. Available from: [Link] scholar.org/paper/Activation-of-6-bromoquinoline-by-nitration%3A-of-Çakmak-Ökten/a64f33b1e938959f6323c2a392e2124505f15949

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. Available from: [Link]

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate. Available from: [Link]

  • Synthesis of 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank. 2024;2024(1):M1922. Available from: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Org. Lett. 2025. Available from: [Link]

  • Ökten S, et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. 2023;8(44):41530-41544. Available from: [Link]

  • Ökten S, et al. 6,8-Dibromoquinoline. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 12):o2997. Available from: [Link]

  • 4,8-dibromo-2-methylquinoline (C10H7Br2N) - PubChemLite. Available from: [Link]

  • Fun HK, et al. 8-Bromo-2-methylquinoline. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 12):o2387. Available from: [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF - ResearchGate. Available from: [Link]

  • Fakhri F, et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Sci Rep. 2024;14(1):15391. Available from: [Link]

Sources

Methodological & Application

Synthesis of 4,6-Dibromo-2-methylquinoline from p-Bromoaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4,6-dibromo-2-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, p-bromoaniline, and proceeds via a modified Combes quinoline synthesis. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, and offers insights into the critical parameters that ensure a successful and reproducible outcome. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities include antimalarial, antibacterial, antifungal, and anticancer properties.[1][2] Specifically, halogenated quinolines serve as crucial intermediates in the synthesis of more complex molecules, enabling further functionalization through cross-coupling reactions. The target molecule, this compound, is a key building block for the development of novel therapeutics and functional materials.

This application note details a robust and efficient synthesis of this compound from p-bromoaniline and acetylacetone, employing the Combes quinoline synthesis. The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[1][2][3][4][5] This method is particularly advantageous for producing 2,4-disubstituted quinolines.[4]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from p-bromoaniline proceeds through the Combes reaction, a classic method for quinoline synthesis.[1][2][3][4][5] The mechanism can be dissected into two primary stages: the formation of an enamine intermediate followed by an acid-catalyzed cyclization and dehydration.[4][5][6]

Step 1: Formation of the Enamine Intermediate

The reaction is initiated by the nucleophilic attack of the amino group of p-bromoaniline on one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate. The acidic environment facilitates this condensation by protonating the carbonyl oxygen, rendering the carbon more electrophilic.

Step 2: Acid-Catalyzed Cyclization and Dehydration

The enamine intermediate, in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid, undergoes an intramolecular electrophilic aromatic substitution.[1][4] The enamine double bond attacks the aromatic ring at the position ortho to the amino group. Subsequent proton transfer and dehydration lead to the formation of the aromatic quinoline ring. The rate-determining step is typically the annulation of the molecule.[1]

The regioselectivity of the cyclization is directed by the electronic and steric properties of the substituents on the aniline ring. In the case of p-bromoaniline, the cyclization occurs at the unsubstituted position ortho to the nitrogen.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantitySupplier
p-BromoanilineC₆H₆BrN172.0210.0 gSigma-Aldrich
AcetylacetoneC₅H₈O₂100.126.4 mLSigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄98.0850 mLFisher Scientific
DichloromethaneCH₂Cl₂84.93200 mLVWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01150 mLLabChem
Anhydrous Sodium SulfateNa₂SO₄142.0420 gEMD Millipore
EthanolC₂H₅OH46.07100 mLDecon Labs
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-bromoaniline (10.0 g, 58.1 mmol).

  • Reagent Addition: Slowly add acetylacetone (6.4 mL, 61.0 mmol) to the flask with continuous stirring.

  • Acid Catalyst Addition: Cool the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (50 mL) through the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 20 °C. The addition of sulfuric acid is highly exothermic and requires careful control.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C using a heating mantle. Maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (approximately 200 g) in a large beaker with stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8. A precipitate will form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

  • Characterization: Characterize the purified product by determining its melting point and analyzing its structure using NMR (¹H and ¹³C), Mass Spectrometry, and FT-IR spectroscopy.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several key checkpoints and analytical validations:

  • In-process Monitoring: The progress of the reaction can be effectively monitored using TLC, allowing for the determination of the optimal reaction time and ensuring the complete consumption of starting materials.

  • Product Purity Assessment: The purity of the final product is confirmed through melting point determination. A sharp melting point close to the literature value is indicative of high purity. Further purity assessment can be performed using High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: The identity of the synthesized this compound is unequivocally confirmed by a suite of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, while mass spectrometry confirms the molecular weight. FT-IR spectroscopy helps to identify the functional groups present in the molecule.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Dehydration p_bromoaniline p-Bromoaniline enamine Enamine Intermediate p_bromoaniline->enamine + Acetylacetone - H₂O enamine_step2 Enamine Intermediate acetylacetone Acetylacetone acetylacetone->enamine cyclized_intermediate Cyclized Intermediate enamine_step2->cyclized_intermediate H⁺ catalyst (Intramolecular Electrophilic Substitution) product This compound cyclized_intermediate->product - H₂O (Dehydration)

Caption: The Combes synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: Reagents reaction_setup 1. Reaction Setup (p-Bromoaniline + Acetylacetone) start->reaction_setup acid_addition 2. Add H₂SO₄ (catalyst) (0-10 °C) reaction_setup->acid_addition reaction 3. Heat Reaction (100-110 °C, 3h) acid_addition->reaction workup 4. Workup (Pour onto ice) reaction->workup neutralization 5. Neutralization (Saturated NaHCO₃) workup->neutralization extraction 6. Extraction (Dichloromethane) neutralization->extraction drying 7. Drying & Solvent Removal (Na₂SO₄, Rotary Evaporator) extraction->drying purification 8. Purification (Recrystallization from Ethanol) drying->purification characterization 9. Characterization (MP, NMR, MS, IR) purification->characterization end End: Purified Product characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • p-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is a suspected carcinogen. Handle with extreme care, using gloves, a lab coat, and eye protection.[7][8]

  • Acetylacetone: Flammable liquid and vapor.[9] Harmful if swallowed and toxic in contact with skin or if inhaled. Keep away from heat and open flames.[9]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong oxidizing agent. Handle with extreme caution in a fume hood, wearing appropriate acid-resistant gloves and a face shield.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[7][8][9][10]

References

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25). Retrieved January 19, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 19, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones - Semantic Scholar. (2002, November 28). Retrieved January 19, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

  • Material Safety Data Sheet - p-Bromoaniline - Cole-Parmer. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Note: Synthesis of 4,6-Dibromo-2-methylquinoline via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,6-Dibromo-2-methylquinoline, a substituted quinoline of interest in pharmaceutical and materials science research. The protocol leverages the classic Doebner-von Miller reaction, a robust and versatile method for constructing the quinoline scaffold.[1] This guide details the reaction mechanism, a step-by-step experimental protocol, safety considerations, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction to the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinolines from an aromatic amine and an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] First reported in the 1880s as a modification of the Skraup synthesis, its adaptability allows for the preparation of a wide array of substituted quinolines.[3][4] These quinoline motifs are integral to numerous biologically active compounds, including antimalarial, anticancer, and antibacterial agents, making this reaction highly relevant for drug discovery and development.[1][5]

This application note specifically addresses the synthesis of this compound from 3,5-dibromoaniline and crotonaldehyde. The presence of two deactivating bromine substituents on the aniline ring presents unique challenges, which this protocol is designed to overcome.

Reaction Mechanism and Rationale

The mechanism of the Doebner-von Miller reaction is a subject of extensive study, with evidence supporting a complex pathway.[2] While multiple routes have been proposed, a generally accepted sequence involves several key stages, initiated by a strong Brønsted or Lewis acid catalyst.[5][6]

  • Michael Addition: The reaction begins with the conjugate (Michael) addition of the nucleophilic amine (3,5-dibromoaniline) to the protonated α,β-unsaturated aldehyde (crotonaldehyde).[1]

  • Cyclization: The resulting carbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-withdrawing nature of the two bromine atoms on the aniline ring deactivates it towards this cyclization step.[7] Consequently, forceful conditions such as high temperature and strong acid concentration are necessary to drive the reaction forward.

  • Dehydration: The cyclic intermediate readily dehydrates to form a dihydroquinoline.

  • Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the stable aromatic quinoline product.[1] This oxidation can be effected by an external oxidizing agent (e.g., nitrobenzene, arsenic acid) or, in some cases, by an intermediate anil acting as the oxidant.[1][8]

A competing fragmentation-recombination mechanism has also been proposed and is supported by isotopic labeling studies, particularly when α,β-unsaturated ketones are used.[2][9] This pathway involves the fragmentation of the initial adduct into an imine and a saturated carbonyl compound, which then recombine before cyclization.[1]

Doebner_von_Miller_Mechanism Fig. 1: Simplified Doebner-von Miller Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aniline 3,5-Dibromoaniline Michael 1. Michael Addition Aniline->Michael Carbonyl Crotonaldehyde Carbonyl->Michael + H+ Cyclization 2. Intramolecular Cyclization Michael->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration - H2O Oxidation 4. Oxidation (Aromatization) Dehydration->Oxidation - 2[H] Quinoline This compound Oxidation->Quinoline Doebner_von_Miller_Workflow Fig. 2: Experimental Workflow cluster_setup 1. Setup & Staging cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Combine 3,5-dibromoaniline, EtOH, and conc. HCl B Heat to Reflux (90-100 °C) A->B C Slowly add Crotonaldehyde in EtOH (1-1.5 h) B->C D Reflux for 6-8 h C->D E Monitor by TLC D->E E->D Continue if incomplete F Cool to RT, then Ice Bath E->F If complete G Neutralize with NaOH (aq) to pH > 10 F->G H Extract with DCM (3x) G->H I Dry & Concentrate H->I J Flash Column Chromatography (Hexanes/EtOAc) I->J K Combine Pure Fractions & Evaporate J->K L Characterize Product (NMR, MS, Yield) K->L

Sources

Purifying 4,6-Dibromo-2-methylquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 4,6-Dibromo-2-methylquinoline, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material for their studies. The methodologies outlined herein are grounded in established chemical principles and data from analogous compounds, offering robust starting points for laboratory implementation.

Introduction to the Purification Challenge

This compound is a polysubstituted heterocyclic compound whose utility in medicinal chemistry is directly linked to its purity. The presence of regioisomeric impurities, starting materials, or reaction byproducts can significantly impact the outcomes of subsequent synthetic steps and biological assays. Therefore, effective purification is a critical step following its synthesis. The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities. This guide will focus on two primary methods: recrystallization and column chromatography, supplemented by analytical techniques to verify purity.

While specific physicochemical data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs. For instance, the isomer 6-Bromo-2-methylquinoline has a reported melting point of 101-105 °C. The introduction of a second bromine atom at the 4-position is expected to increase the molecular weight and potentially influence the crystal lattice energy, likely resulting in a higher melting point. The solubility of these compounds is generally low in water and higher in organic solvents, a property that is exploited in the following purification protocols.

Strategic Approach to Purification

A logical workflow is essential for achieving high purity. The following diagram illustrates the recommended strategic approach, starting from the crude synthetic output to the final, analytically pure compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Bulk Purification) Crude->Recrystallization Initial Cleanup Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->Purity_Analysis Assess Purity Chromatography Column Chromatography (High Purity) Chromatography->Purity_Analysis Verify Purity Purity_Analysis->Chromatography If further purification is needed Pure_Product Pure this compound Purity_Analysis->Pure_Product If purity is ≥99%

Caption: Strategic workflow for the purification of this compound.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for the bulk purification of solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

Core Principle

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

Selecting an Appropriate Solvent

Based on solubility data for the isomeric 6-Bromo-2-methylquinoline, a range of organic solvents can be considered. A study by Hui-Zhen et al. (2023) provides valuable insights into the solubility of this analog in various solvents, which can serve as an excellent starting point for solvent screening for this compound.

SolventPolarityExpected Solubility Behavior for this compound
WaterHighVery low to negligible
EthanolHighModerate when hot, low when cold
IsopropanolMedium-HighModerate when hot, low when cold
AcetoneMediumGood solubility, may not be ideal for recrystallization
Ethyl AcetateMediumGood solubility, potential for use in a co-solvent system
TolueneLowGood solubility when hot, lower when cold
HexaneVery LowLikely a poor solvent, but useful as an anti-solvent

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol or isopropanol) and observe the solubility at room temperature.

  • Dissolution: If the compound is not soluble at room temperature, gently heat the mixture while adding the solvent dropwise until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.

  • Cooling: Once crystallization begins, cool the mixture in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile. A common and effective solvent system for compounds of this nature is a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or pentane).

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (anti-solvent) dropwise to the stirred solution until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Part 2: Purification by Column Chromatography

For achieving the highest purity, particularly for removing closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Key Principles

The choice of stationary phase (typically silica gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is critical for effective separation. The polarity of the compound and its impurities determines their affinity for the stationary phase and their elution order. Given the heterocyclic nature of this compound, silica gel is a suitable stationary phase.

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a 9:1 hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Chromatography_Setup cluster_column Chromatography Column Reservoir Solvent Reservoir (Mobile Phase) Sample Sample loaded on Silica Gel Reservoir->Sample Silica Silica Gel (Stationary Phase) Sample->Silica Frit Frit Silica->Frit Stopcock Stopcock Frit->Stopcock Fractions Fraction Collector Stopcock->Fractions Eluent

Caption: A schematic of a typical flash column chromatography setup.

Part 3: Purity Assessment

Rigorous analytical testing is imperative to confirm the purity of the final product. A combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound and for quantifying any impurities.

Protocol 4: Reversed-Phase HPLC Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds and provides both quantitative purity data and mass information for impurity identification.

Protocol 5: GC-MS Analysis

  • Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Final Hold: 5 minutes at 300 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified compound and for identifying any structurally related impurities. The absence of unexpected signals in the spectra is a strong indicator of high purity.

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential task for its successful application in research and development. By employing a strategic combination of recrystallization for bulk purification and column chromatography for fine purification, researchers can obtain material of the required quality. The analytical methods detailed in this guide provide the necessary tools to validate the purity of the final product, ensuring the reliability and reproducibility of subsequent experiments.

References

  • Hui-Zhen, G., et al. (2023). Solubility of 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

Application Notes and Protocols: 4,6-Dibromo-2-methylquinoline as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Quinoline derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][3] The functionalization of the quinoline ring is therefore a critical endeavor in drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3]

4,6-Dibromo-2-methylquinoline: A Privileged Building Block

Among functionalized quinolines, halogenated variants serve as exceptionally versatile precursors for further molecular elaboration. This compound, in particular, is a powerful building block for complex molecule synthesis. Its utility stems from several key structural features:

  • Two Differentiated Halogen Atoms: The bromine atoms at the C4 and C6 positions exhibit different reactivity profiles, potentially allowing for sequential and regioselective functionalization.

  • Reactive Sites for Cross-Coupling: The carbon-bromine bonds are ideal handles for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4][5]

  • The 2-Methyl Group: The methyl group can influence the electronic properties of the quinoline ring and may direct C-H activation to specific positions, offering alternative pathways for functionalization.[6]

This guide provides an in-depth exploration of this compound as a synthetic precursor, detailing its application in key transformations and providing robust protocols for its use in a research and development setting.

Caption: Chemical structure of the versatile synthetic precursor.

Core Applications in Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.[4][7]

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably one of the most important C-C bond-forming reactions.[8][9] For this compound, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents.

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[7] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the quinoline, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[10] Ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines are commonly used to stabilize the palladium catalyst.[11]

Suzuki-Miyaura Coupling Workflow Start Start: 4,6-Dibromo-2- methylquinoline Reagents Add Arylboronic Acid, Pd Catalyst, Base, Solvent Start->Reagents Reaction Inert Atmosphere Heat (e.g., 70-110 °C) Monitor by TLC/LC-MS Reagents->Reaction Workup Cool to RT Aqueous Workup Extract with Organic Solvent Reaction->Workup Purification Dry Organic Layer Concentrate Column Chromatography Workup->Purification Product Product: 4-Aryl-6-bromo- or 4,6-Diaryl-2-methylquinoline Purification->Product

Sources

Application Notes & Protocols: Regioselective Suzuki Coupling Reactions with 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Challenge of Disubstitution

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, often classified as a "privileged structure."[1][2] This is due to its ability to form favorable interactions with a wide range of biological targets. Consequently, quinoline derivatives are integral to numerous marketed drugs, exhibiting activities as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5] The development of efficient synthetic methodologies to functionalize the quinoline core is therefore of paramount importance for drug discovery and development.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for creating carbon-carbon bonds with high functional group tolerance.[6][7] When applied to dihalogenated substrates like 4,6-dibromo-2-methylquinoline, these reactions offer a powerful pathway to complex, highly substituted quinolines. However, they also introduce a significant chemical challenge: regioselectivity . The ability to selectively functionalize one bromine atom over the other is crucial for avoiding statistical mixtures and enabling the stepwise, controlled synthesis of diverse molecular architectures.

This guide provides a comprehensive overview of Suzuki coupling reactions with this compound. It delves into the mechanistic principles governing regioselectivity, offers detailed experimental protocols for achieving selective mono-arylation, and discusses conditions for subsequent couplings, providing researchers with a robust framework for synthesizing novel quinoline-based compounds.

The Principle of Regioselectivity in Dibromoquinolines

In dihaloaromatic systems, the relative reactivity of the halogen-bearing carbons towards the palladium catalyst determines the site of the initial coupling. For dihaloquinolines, achieving high regioselectivity can be challenging compared to other dihaloheteroaromatics.[8] The outcome is primarily governed by the electronic properties of the carbon-bromine bonds.

The C-Br bond at the 4-position of the quinoline ring is generally more reactive in Suzuki couplings than the C-Br bond at the 6-position. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, which renders the C4 carbon more electrophilic and thus more susceptible to the initial oxidative addition step by the Pd(0) catalyst.[8] Studies on related dihaloquinolines, such as 4,7-dichloroquinoline, consistently show preferential coupling at the 4-position.[8] Therefore, by carefully controlling reaction conditions—particularly temperature, reaction time, and the stoichiometry of the boronic acid—one can favor the selective mono-substitution at the C4 position, yielding 4-aryl-6-bromo-2-methylquinoline as the major product.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl bromide (in this case, this compound), inserting itself into the more reactive C4-Br bond. This step forms a new organopalladium(II) intermediate.[11]

  • Transmetalation : The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide and forming a di-organopalladium(II) intermediate.[12]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][13]

Suzuki_Cycle cluster_legend Key Species pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->pdiia Oxidative Addition + Ar-Br pdiib Ar-Pd(II)L₂(Ar') (Transmetalation Product) pdiia->pdiib Transmetalation + Ar'-B(OR)₂ + Base pdiib->pd0 Reductive Elimination product_out Ar-Ar' pdiib->product_out center Ar Ar = 6-bromo-2-methylquinolin-4-yl Ar_prime Ar' = Boronic acid partner

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and degassed solvents.

  • Reagent Quality: The purity of reagents is critical. Palladium catalysts can be sensitive to impurities. Boronic acids can undergo degradation and should be stored under appropriate conditions.

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of optimal conversion and prevent the formation of di-substituted byproducts.

Protocol for Regioselective Mono-Arylation at the C4-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1))

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the formation of a new, higher Rƒ product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and add water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 4-aryl-6-bromo-2-methylquinoline.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for a Second Suzuki Coupling (Di-substitution)

Once the mono-arylated product is isolated and purified, it can be used as a substrate in a second Suzuki coupling to functionalize the C6 position.

Procedure:

  • Follow the same procedure as described in Protocol 4.2, using the purified 4-aryl-6-bromo-2-methylquinoline as the starting material (1.0 equiv).

  • A different arylboronic acid (1.2 - 1.5 equiv) can be used to generate unsymmetrical di-aryl products.

  • Reaction conditions may need to be slightly more forcing (higher temperature or longer reaction time) as the C6-Br bond is less reactive.

  • Purify and characterize the final 4,6-diaryl-2-methylquinoline product as described previously.

Data Summary: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact yield and selectivity. The following table summarizes common conditions and their implications, based on established principles for Suzuki couplings of haloquinolines.[8][14]

ParameterVariationRationale & Expected Outcome
Palladium Catalyst Pd(PPh₃)₄A robust, general-purpose catalyst. Good for many standard couplings.
Pd(dppf)Cl₂Often provides higher yields and better selectivity, especially for challenging substrates, due to the bite angle of the dppf ligand.[14]
Base K₂CO₃ or Na₂CO₃Standard, moderately strong bases effective in many cases. Requires an aqueous solvent system.
K₃PO₄ or Cs₂CO₃Stronger bases that can accelerate the reaction, particularly with less reactive bromides or sterically hindered boronic acids.
Solvent Dioxane/H₂OA very common and effective polar aprotic/aqueous mixture that solubilizes both organic and inorganic reagents.
Toluene/EtOH/H₂OAnother effective system, where toluene is the primary organic phase.
Temperature 80 - 110 °CHigher temperatures increase reaction rates but may reduce selectivity and lead to byproduct formation (e.g., debromination or di-substitution). Optimization is key.

Overall Experimental Workflow

The successful synthesis and isolation of the target compound involve a multi-step workflow, from initial setup to final characterization.

Workflow reagents 1. Reagent Preparation (Substrate, Boronic Acid, Catalyst, Base) setup 2. Reaction Setup (Flame-dried glassware, Inert atmosphere) reagents->setup reaction 3. Reaction (Solvent addition, Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring Iterative Check monitoring->reaction workup 5. Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization product Pure Product characterization->product

Caption: Standard experimental workflow for Suzuki coupling and product isolation.

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the functionalization of this compound. By leveraging the inherent electronic differences between the C4 and C6 positions, regioselective mono-arylation can be achieved with high fidelity. Careful selection of the palladium catalyst, base, and solvent system, coupled with diligent reaction monitoring, is essential for maximizing yield and selectivity. The resulting 4-aryl-6-bromo-2-methylquinolines are versatile intermediates, poised for further diversification at the C6 position, enabling access to a vast chemical space of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • Graser, J. et al. (n.d.). Studies of one-pot double couplings on dibromoquinolines. PMC. Available at: [Link]

  • Li, Y. et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC, NIH. Available at: [Link]

  • Singh, T. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Bala, S. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Substituted Quinolines with various based promising anticancer and... [Download Scientific Diagram]. Available at: [Link]

  • DeBell, K. et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Graser, J. et al. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • ResearchGate. (2025, August 7). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene... [PDF]. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methylquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The 2-methylquinoline core, in particular, is a recurring motif in a variety of biologically active compounds. The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological properties.

4,6-Dibromo-2-methylquinoline serves as a versatile and powerful building block in this context. Possessing two bromine atoms at distinct positions—one on the pyridine ring (C4) and one on the benzene ring (C6)—it offers a platform for sequential and regioselective functionalization. Palladium-catalyzed cross-coupling reactions are the preeminent tools for achieving these transformations, enabling the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.

This guide provides an in-depth exploration of key palladium-catalyzed reactions on this compound, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Pillar of Selectivity: Understanding Reactivity at the C4 vs. C6 Position

A critical aspect of utilizing this compound is controlling which bromine atom reacts first. In palladium-catalyzed cross-coupling reactions, the C4-Br bond is significantly more reactive than the C6-Br bond.

The Causality Behind Regioselectivity:

This enhanced reactivity at the C4 position is primarily an electronic effect. The nitrogen atom in the quinoline ring is electron-withdrawing, which polarizes the pyridine portion of the heterocycle. This effect is most pronounced at the α-positions (C2 and C4), making the C4 carbon more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst—the first and often rate-determining step in many cross-coupling cycles. In contrast, the C6-Br bond on the benzenoid ring is less polarized and behaves more like a standard bromobenzene, exhibiting lower reactivity.

This inherent reactivity difference allows for selective mono-functionalization at the C4 position by carefully controlling reaction stoichiometry and conditions. The remaining C6-Br bond can then be functionalized in a subsequent cross-coupling step, opening a pathway to diverse, unsymmetrically substituted 2-methylquinoline derivatives.

G cluster_0 Reactivity Rationale Start This compound Step1 Choose Mild Reaction Conditions Start->Step1 Input Substrate Step2 Pd(0) Catalyst Oxidative Addition Step1->Step2 Controlled Process Result Selective reaction at the more electrophilic C4 position Step2->Result Leads to Why C4-Br is activated by the electron-withdrawing quinoline Nitrogen Result->Why Explained by

Caption: Logical workflow for achieving regioselective functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. Its tolerance for a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a first-choice reaction for derivatization.

Expertise & Experience: Why These Conditions?

For the selective mono-arylation of this compound, the choice of catalyst, base, and solvent is crucial.

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective. These ligands facilitate the formation of a reactive monoligated Pd(0) species, which readily undergoes oxidative addition at the activated C4 position. They also promote the final reductive elimination step to turn over the catalyst efficiently.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Br pd2_b [Ar-Pd(II)L₂-R']+ pd2->pd2_b Transmetalation product Ar-R' pd2_b->product Reductive Elimination aryl_halide Ar-Br (C4 Position) aryl_halide->pd2 Oxidative Addition boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) boronate->pd2_b product->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Selective C4-Arylation of this compound

This protocol is a representative procedure adapted from established methods for similar dihaloheterocycles.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio, to make the final concentration of the substrate ~0.1 M).

  • Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-bromo-2-methylquinoline.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)Precursor to the active Pd(0) species.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand promoting efficient oxidative addition and reductive elimination.
Base K₂CO₃ (3.0 equiv)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1)Dissolves both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for catalytic turnover without promoting C6 reactivity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[1][2] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are valuable in materials science and as precursors for more complex heterocyclic systems.

Expertise & Experience: Why These Conditions?
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst, such as Pd(PPh₃)₂Cl₂, facilitates the main cross-coupling cycle. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for activating the terminal alkyne. The copper catalyst reacts with the alkyne to form a copper acetylide intermediate, which is much more reactive in the transmetalation step with the palladium center.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role. It acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.

  • Regioselectivity: Similar to the Suzuki coupling, the Sonogashira reaction on this compound proceeds with high selectivity at the more reactive C4 position.

Protocol: Selective C4-Alkynylation of this compound

This protocol is a representative procedure based on established methods for dihaloquinolines.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) Iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, as solvent)

  • Tetrahydrofuran (THF, anhydrous, as co-solvent if needed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous triethylamine (and THF if the substrate has poor solubility).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 6-bromo-2-methyl-4-(alkynyl)quinoline.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Reliable and commercially available Pd(II) precatalyst.
Cu Co-catalyst CuI (5 mol%)Activates the terminal alkyne to form a copper acetylide for efficient transmetalation.
Base/Solvent Triethylamine (Et₃N)Deprotonates the alkyne and serves as the reaction medium.
Temperature 25-60 °CMild conditions are usually sufficient, preserving selectivity for the C4 position.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[3] This transformation has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.

Expertise & Experience: Why These Conditions?
  • Catalyst System: This reaction requires a robust catalyst system capable of facilitating both the oxidative addition and the challenging C-N reductive elimination step. A palladium precatalyst (e.g., Pd₂(dba)₃) combined with a highly specialized, sterically hindered biarylphosphine ligand (e.g., Xantphos, RuPhos) is typically employed. These ligands create a coordinatively unsaturated and highly reactive palladium center.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination. Sodium tert-butoxide (NaOt-Bu) is the most common choice for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-Br pd2_amido Ar-Pd(II)L₂(NR'R'') pd2_halide->pd2_amido product Ar-NR'R'' pd2_amido->product Reductive Elimination aryl_halide Ar-Br (C4 Position) aryl_halide->pd2_halide Oxidative Addition amine HNR'R'' amine->pd2_amido Coordination & Deprotonation base Base (NaOt-Bu) product->pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective C4-Amination of this compound

This protocol is a representative procedure adapted from established methods for similar dihalo-N-heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Toluene (Anhydrous)

Procedure:

  • Important: NaOt-Bu is highly hygroscopic and reactive. All manipulations should be performed in a glovebox or using rigorous Schlenk techniques under an inert atmosphere.

  • To a flame-dried Schlenk tube in a glovebox, add NaOt-Bu, Xantphos, and Pd₂(dba)₃.

  • Add this compound and anhydrous toluene.

  • Stir the mixture for a few minutes, then add the amine.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-amino-6-bromo-2-methylquinoline derivative.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol% Pd)Common and effective Pd(0) source.
Ligand Xantphos (4 mol%)Wide bite-angle ligand that promotes C-N reductive elimination.
Base NaOt-Bu (1.4 equiv)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene (Anhydrous)Aprotic solvent compatible with the strong base and high temperature.
Temperature 100-110 °CNecessary to drive the catalytic cycle, especially the reductive elimination step.

Heck Reaction: Vinylation of the Quinoline Core

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[4][5] It is particularly useful for installing vinyl groups, which can serve as handles for further synthetic transformations.

Expertise & Experience: Why These Conditions?
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction, although other phosphines can also be used.

  • Base: A hindered amine base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.

  • Solvent: A high-boiling polar aprotic solvent such as DMF or NMP is typically used to ensure all components remain in solution at the required reaction temperatures.

Protocol: Selective C4-Vinylation of this compound

This protocol is a representative procedure based on general Heck reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.10 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous DMF, triethylamine, and the alkene (e.g., n-butyl acrylate).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-vinyl-6-bromo-2-methylquinoline derivative.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Standard, effective precatalyst for Heck reactions.
Ligand PPh₃ (10 mol%)Stabilizes the Pd(0) species and facilitates the catalytic cycle.
Base Et₃N (2.0 equiv)Neutralizes the HBr byproduct to regenerate the active catalyst.
Solvent DMF (Anhydrous)High-boiling polar solvent to maintain homogeneity at elevated temperatures.
Temperature 100-120 °CProvides the necessary energy for the migratory insertion and β-hydride elimination steps.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Heck reaction. In: Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. In: Wikipedia. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

The Emerging Potential of 4,6-Dibromo-2-methylquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its wide-ranging pharmacological activities.[1][2] Its derivatives have been successfully developed into therapeutic agents for a multitude of diseases. The inherent structural features of the quinoline nucleus, including its ability to intercalate with DNA and interact with various enzyme active sites, make it a "privileged structure" in the design of novel therapeutic agents.[3] The introduction of halogen substituents, particularly bromine, onto the quinoline ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This document provides an in-depth exploration of the potential applications of a specific derivative, 4,6-dibromo-2-methylquinoline, in medicinal chemistry, drawing upon the established bioactivities of analogous brominated quinolines.

Anticipated Biological Activities and Therapeutic Potential

While direct and extensive biological studies on this compound are not widely published, the well-documented activities of structurally related brominated quinolines provide a strong foundation for predicting its therapeutic potential. The presence of two bromine atoms at positions 4 and 6, combined with a methyl group at position 2, is anticipated to confer significant biological effects.

Anticancer Potential: A Promising Avenue for Exploration

Numerous studies have highlighted the potent anticancer activities of brominated quinoline derivatives.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival. For instance, compounds like 6-bromo-5-nitroquinoline have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The brominated quinoline scaffold has also been identified as a key component in inhibitors of critical cancer-related enzymes such as human dihydroorotate dehydrogenase (hDHODH).[7]

The proposed anticancer mechanism for many quinoline derivatives involves their ability to act as DNA intercalating agents or as inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair in rapidly dividing cancer cells.[3] The di-bromo substitution pattern in this compound could enhance these interactions, making it a compelling candidate for anticancer drug development.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives. These are representative methodologies and may require optimization based on specific experimental conditions and objectives.

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, followed by a bromination step. A generalized workflow is presented below.

Synthesis_Workflow A Starting Material: 4-Bromoaniline B Reaction with Crotonaldehyde A->B Acid Catalyst C Cyclization (Doebner-von Miller) B->C D Intermediate: 6-Bromo-2-methylquinoline C->D E Bromination (e.g., with NBS or Br2) D->E F Final Product: This compound E->F

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 6-Bromo-2-methylquinoline (Intermediate):

    • To a solution of 4-bromoaniline in a suitable solvent (e.g., ethanol or a mixture of water and hydrochloric acid), add an acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).

    • Slowly add crotonaldehyde to the reaction mixture while maintaining the temperature.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Purify the crude 6-bromo-2-methylquinoline by recrystallization or column chromatography.

  • Bromination to this compound:

    • Dissolve the purified 6-bromo-2-methylquinoline in a suitable solvent (e.g., acetic acid or chloroform).

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise to the solution. The reaction may be initiated by a radical initiator if using NBS.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

    • Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

    • Purify the final product, this compound, by column chromatography or recrystallization.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for screening the cytotoxic potential of new compounds.[8]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential: A Broad-Spectrum Prospect

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[9] The mechanism of action for many antimicrobial quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The structural features of this compound suggest it could exhibit antimicrobial properties. The lipophilic nature imparted by the bromine atoms may facilitate its transport across microbial cell membranes.

Data Presentation: Comparative Biological Activity

To provide context for the potential efficacy of this compound, the following table summarizes the reported anticancer activities of some related brominated quinoline derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[5]
6,8-Dibromo-4(3H)quinazolinone derivativesMCF-7 (Breast)1.7 - 1.83 µg/mL[4]
7-Bromo-4-hydroxy-2-phenylquinolineMCF-7 (Breast)(Predicted Potent)[8]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cells.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research on analogous brominated quinolines, this compound is a strong candidate for investigation as a potential anticancer and antimicrobial agent. The protocols outlined in this document provide a solid foundation for its synthesis and biological evaluation. Further studies, including detailed structure-activity relationship (SAR) analyses, mechanism of action investigations, and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of this and other related di-bromo-methylquinolines.

References

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (URL: [Link])

  • Quinoline is an efficient scaffold for anticancer drug development as its derivatives have shown potent results through several mechanisms like growth regulators through “apoptosis, disruption of cell migration, inhibition of angiogenesis, modulation of nuclear receptor responsiveness and cell cycle arrest, etc.,” The potential of quinoline derivatives has been proved in several cancer cell lines like breast cancer, colon cancer, lung cancer, colorectal cancer, renal cancer, etc. (URL: [Link])

  • 4,6-dibromoquinoline - 927801-13-6, C9H5Br2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (URL: [Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. (URL: [Link])

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing). (URL: [Link])

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (URL: [Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 4,6-Dibromo-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Brominated Quinolines in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2] The introduction of halogen atoms, particularly bromine, into the quinoline ring system can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Bromination has been shown to enhance lipophilicity, potentially improving cell membrane permeability, and can influence the electronic environment of the molecule, thereby affecting its interaction with biological targets.[3][4] This document provides a comprehensive guide to the evaluation of the anticancer potential of a specific class of these compounds: 4,6-dibromo-2-methylquinoline derivatives.

While extensive research has been conducted on various brominated quinolines, showcasing their potent cytotoxic effects against a range of cancer cell lines, specific data on this compound derivatives remains an emerging area of investigation.[4][5] This guide, therefore, synthesizes information from closely related brominated quinoline and quinazolinone compounds to provide a robust framework for researchers. We will delve into the potential mechanisms of action, present detailed protocols for in vitro evaluation, and offer insights into the interpretation of results. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for the advancement of novel anticancer therapeutics.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on studies of analogous brominated quinoline structures, a primary hypothesized mechanism of anticancer activity for this compound derivatives is the induction of apoptosis.[6] Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many effective chemotherapeutic agents exert their effects by triggering apoptotic pathways in cancer cells.

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a likely target. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate. It is postulated that this compound derivatives may shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to cell death.

apoptosis_pathway compound 4,6-Dibromo-2- methylquinoline Derivative bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition bax Bax/Bak (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits MOMP bax->mitochondrion Induces MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the in vitro evaluation of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][5]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate prepare_compounds 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound Dilutions prepare_compounds->treat_cells incubate_cells 4. Incubate for 48-72 hours treat_cells->incubate_cells add_mtt 5. Add MTT Reagent (Incubate 4 hours) incubate_cells->add_mtt solubilize 6. Add Solubilization Solution add_mtt->solubilize read_plate 7. Measure Absorbance at 570 nm solubilize->read_plate calculate_viability 8. Calculate % Viability and IC50 read_plate->calculate_viability

Sources

Application Note & Protocols: Antimicrobial Assays for 4,6-Dibromo-2-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[1][2] These compounds typically exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4][5] The emergence of drug-resistant pathogens necessitates the exploration of novel quinoline derivatives. Analogs such as 4,6-dibromo-2-methylquinoline represent a promising area of research for new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. This guide provides detailed protocols for a tiered approach to evaluating the antimicrobial properties of these novel analogs, ensuring robust and reproducible data for researchers in drug development.

Guiding Principles for Antimicrobial Evaluation

A systematic evaluation of novel antimicrobial candidates is crucial. The following protocols are designed to first establish the potency of the this compound analogs through the determination of the Minimum Inhibitory Concentration (MIC). Subsequently, the spectrum of activity is assessed using the agar well diffusion method. For promising candidates, a time-kill kinetics assay is employed to understand the pharmacodynamics, distinguishing between bacteriostatic and bactericidal effects. Finally, given the clinical significance of biofilms in persistent infections, a protocol to assess the anti-biofilm potential of the analogs is provided.[1][6]

Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Protocol: Broth Microdilution Assay

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and relevant clinical isolates.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[7]
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate. The typical concentration range to screen novel compounds is 0.06 to 128 µg/mL.
  • Add the prepared bacterial inoculum to each well.
  • Include a positive control (no compound) and a negative control (no bacteria).
  • Incubate the plates at 35-37°C for 18-24 hours.

4. Data Interpretation:

  • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[7]
  • Results can be read visually or with a microplate reader by measuring absorbance at 600 nm.
Data Presentation: Example MIC Values
Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Analog 1216
Analog 2432
Analog 318
Ciprofloxacin0.50.015
Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock C Serial Dilution of Compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Visual or Spectrophotometer) E->F

Caption: Workflow for MIC determination by broth microdilution.

Part 2: Assessment of Antimicrobial Spectrum by Agar Well Diffusion

The agar well diffusion assay is a versatile method to qualitatively assess the antimicrobial activity of soluble compounds.[9][10] It provides a visual confirmation of antimicrobial activity and can be used to screen against a wider panel of microorganisms.

Protocol: Agar Well Diffusion Assay

1. Preparation of Materials:

  • Test Compounds: Solubilized this compound analogs at a standardized concentration (e.g., 1 mg/mL).
  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria.
  • Growth Media: Mueller-Hinton Agar (MHA).
  • Equipment: Sterile Petri dishes, sterile cork borer (6-8 mm diameter).

2. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate to create a bacterial lawn.

3. Assay Procedure:

  • Allow the plates to dry for 5-10 minutes.
  • Using a sterile cork borer, create wells in the agar.
  • Add a fixed volume (e.g., 50-100 µL) of the test compound solution to each well.
  • Include a solvent control (e.g., DMSO) and a positive control antibiotic.
  • Incubate the plates at 35-37°C for 18-24 hours.

4. Data Interpretation:

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[9]
Data Presentation: Example Zones of Inhibition
Compound ID (100 µ g/well )S. aureus (mm)P. aeruginosa (mm)K. pneumoniae (mm)
Analog 3221518
DMSO (Solvent)000
Gentamicin (10 µg)252022

Part 3: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population. It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11][12] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11][12]

Protocol: Time-Kill Assay

1. Preparation of Materials:

  • Test Compound: Select the most potent analog based on MIC data.
  • Bacterial Strain: A susceptible strain of interest.
  • Growth Media: CAMHB.
  • Equipment: Shaking incubator, sterile tubes, spectrophotometer, agar plates for colony counting.

2. Assay Procedure:

  • Prepare a mid-logarithmic phase bacterial culture in CAMHB.
  • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.
  • Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.
  • Incubate the flasks at 35-37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
  • Perform serial dilutions in sterile saline or PBS and plate onto agar plates.
  • Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL.

3. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.
Experimental Workflow: Time-Kill Assay

TimeKill_Workflow cluster_sampling Time-Point Sampling A Prepare Bacterial Inoculum (Log Phase) B Expose Bacteria to Compound (at 1x, 2x, 4x MIC) A->B C Incubate with Shaking B->C T0 T=0h C->T0 Sample at intervals T2 T=2h C->T2 T4 T=4h C->T4 T24 T=24h C->T24 D Serial Dilution & Plating T0->D T2->D T4->D T24->D E Incubate Plates D->E F Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the time-kill kinetics assay.

Part 4: Anti-Biofilm Activity Assessment

Bacterial biofilms are a significant challenge in clinical settings due to their increased tolerance to conventional antibiotics.[6][13] Evaluating the ability of novel compounds to inhibit biofilm formation or eradicate established biofilms is therefore crucial.

Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

1. Preparation of Materials:

  • Test Compound: this compound analogs.
  • Bacterial Strain: A known biofilm-forming strain (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus UAMS-1).[6]
  • Growth Media: Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation.
  • Equipment: Sterile 96-well flat-bottom microtiter plates, crystal violet solution (0.1%).

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
  • Add the bacterial inoculum (adjusted to a 0.5 McFarland standard and then diluted 1:100 in TSB) to each well.
  • Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.
  • After incubation, gently wash the wells with PBS to remove planktonic cells.
  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
  • Wash the wells again with PBS to remove excess stain and allow the plate to air dry.
  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.
  • Measure the absorbance at 570-595 nm to quantify the biofilm biomass.

3. Data Interpretation:

  • Compare the absorbance of the treated wells to the untreated control wells to determine the percentage of biofilm inhibition.
Logical Relationship: From Potency to Mechanism

Research_Logic A Primary Screening: Determine MIC B Secondary Screening: Assess Antimicrobial Spectrum (Agar Well Diffusion) A->B Potent compounds C Pharmacodynamic Analysis: Time-Kill Kinetics B->C Broad-spectrum or highly active compounds D Specialized Assay: Anti-Biofilm Activity B->D Clinically relevant activity E Lead Candidate Identification C->E D->E

Caption: Tiered approach for antimicrobial evaluation.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound analogs as potential antimicrobial agents. By progressing from initial potency screening (MIC) to more detailed characterization of the spectrum of activity, pharmacodynamics, and anti-biofilm effects, researchers can efficiently identify promising lead compounds for further development. Adherence to standardized methodologies, such as those recommended by CLSI, is paramount for generating high-quality, reproducible data that can confidently guide the drug discovery process.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

  • Blower, T. R., et al. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Journal of Antimicrobial Chemotherapy. (2000). Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. PMC - NIH. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • Khan, R., et al. (2022). Exploring the Antibacterial and Antibiofilm Efficacy of Psammogeton biternatum Edgew and Identification of a Novel Quinoline Alkaloid using X-ray Crystallography. PubMed Central. [Link]

  • Yuan, G., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]

  • Sharma, K., & Sharma, M. (2024). Invitro anti-biofilm activity and the artificial chaperone activity of quinoline-based ionic liquids. Colloids and Surfaces B: Biointerfaces. [Link]

  • da Silva, A. P., et al. (2012). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]

  • ResearchGate. Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm). [Link]

  • Spížek, J., & Řezanka, T. (2017). Overview on Strategies and Assays for Antibiotic Discovery. MDPI. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Science.gov. agar-well diffusion method: Topics by Science.gov. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial activity of the quinoline derivative HT61, effective against non-dividing cells, in Staphylococcus aureus biofilms. bioRxiv. [Link]

Sources

The Strategic Utility of 4,6-Dibromo-2-methylquinoline in the Genesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dibromo-2-methylquinoline as a Privileged Synthon

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within the vast landscape of quinoline derivatives, this compound emerges as a particularly versatile and strategic starting material for the synthesis of novel and complex heterocyclic systems. The differential reactivity of the bromine atoms at the C4 and C6 positions, influenced by the electronic effects of the quinoline ring system and the methyl group at C2, allows for selective and sequential functionalization. This unique characteristic opens avenues for the construction of diverse molecular architectures, making it a valuable tool for drug discovery and development professionals.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles. We will delve into key synthetic transformations, providing detailed, field-proven protocols and the causal reasoning behind experimental choices.

Core Synthetic Strategies and Applications

The two bromine substituents on the this compound scaffold serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the subsequent construction of fused heterocyclic rings. The primary transformations revolve around palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The regioselectivity of these reactions is a critical consideration, often dictated by the choice of catalyst, ligands, and reaction conditions.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] In the context of this compound, these reactions allow for the selective substitution of the bromine atoms, paving the way for the synthesis of a wide array of derivatives.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[4] The regioselectivity of the Suzuki coupling on dihaloquinolines is influenced by the electronic and steric environment of the halogen atoms. Generally, the C4 position of the quinoline ring is more electron-deficient and thus more reactive towards oxidative addition to the palladium(0) catalyst compared to the C6 position. This inherent reactivity allows for selective mono-arylation at the C4 position under carefully controlled conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol describes the selective mono-arylation at the C4 position of this compound.

Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic acid1.1
Pd(PPh₃)₄0.05
K₂CO₃2.0
Toluene/Ethanol/H₂O (4:1:1)-

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/H₂O).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-bromo-2-methylquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings.

  • Base: K₂CO₃ is a mild base that is effective in the transmetalation step of the catalytic cycle.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

  • Temperature: 80 °C provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition of the catalyst or starting materials.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] Similar to the Suzuki coupling, the C4 position of this compound is generally more reactive, allowing for selective mono-alkynylation. The resulting 4-alkynyl-6-bromo-2-methylquinolines are valuable intermediates for the synthesis of fused heterocycles such as furo[3,2-c]quinolines.

Experimental Protocol: Regioselective Sonogashira Coupling of this compound

This protocol details the selective mono-alkynylation at the C4 position.

Materials:

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne1.2
PdCl₂(PPh₃)₂0.03
CuI0.05
Triethylamine (TEA)3.0
Tetrahydrofuran (THF)-

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction, where copper facilitates the formation of a copper acetylide intermediate.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a suitable solvent for this reaction, ensuring the solubility of the reactants.

  • Temperature: The reaction proceeds efficiently at room temperature, which is advantageous for substrates with sensitive functional groups.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the formation of C-N bonds.[3] This reaction is particularly useful for synthesizing substituted anilines and related compounds. The regioselective amination of this compound can be challenging, but under optimized conditions, selective substitution at the C4 position is achievable.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound

This protocol outlines the selective mono-amination at the C4 position.

Materials:

ReagentMolar Equiv.
This compound1.0
Amine1.2
Pd₂(dba)₃0.02
Xantphos0.04
Cs₂CO₃1.5
1,4-Dioxane-

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is effective in promoting the catalytic cycle of the Buchwald-Hartwig amination.

  • Base: Cs₂CO₃ is a strong base that facilitates the deprotonation of the amine.

  • Solvent: 1,4-Dioxane is a common high-boiling solvent for this transformation.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion.

Palladium-Catalyzed Cross-Coupling Workflow start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald prod_suzuki 4-Aryl-6-bromo-2-methylquinoline suzuki->prod_suzuki prod_sonogashira 4-Alkynyl-6-bromo-2-methylquinoline sonogashira->prod_sonogashira prod_buchwald 4-Amino-6-bromo-2-methylquinoline buchwald->prod_buchwald

Caption: Palladium-Catalyzed Cross-Coupling of this compound.

II. Synthesis of Fused Heterocycles: Building Complexity

The mono-functionalized 4-substituted-6-bromo-2-methylquinolines serve as excellent precursors for the construction of fused heterocyclic systems through subsequent intramolecular cyclization reactions.

A. Synthesis of Furo[3,2-c]quinolines

Furo[3,2-c]quinolines are a class of heterocyclic compounds that have garnered interest due to their potential biological activities. The synthesis of these compounds can be achieved from 4-alkynyl-6-bromo-2-methylquinolines through an intramolecular cyclization.

Experimental Protocol: Synthesis of Furo[3,2-c]quinolines

This protocol describes the synthesis of a furo[3,2-c]quinoline from a 4-(hydroxyalkynyl)-6-bromo-2-methylquinoline intermediate.

Materials:

ReagentMolar Equiv.
4-(Hydroxyalkynyl)-6-bromo-2-methylquinoline1.0
CuI0.1
K₂CO₃2.0
Dimethylformamide (DMF)-

Procedure:

  • To a round-bottom flask, add the 4-(hydroxyalkynyl)-6-bromo-2-methylquinoline, CuI, and K₂CO₃.

  • Add DMF and heat the mixture to 120 °C.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide is an effective catalyst for intramolecular cyclization reactions involving alkynes and nucleophiles.

  • Base: K₂CO₃ facilitates the deprotonation of the hydroxyl group, activating it for nucleophilic attack.

  • Solvent and Temperature: DMF is a high-boiling polar aprotic solvent suitable for this type of cyclization, and the elevated temperature provides the necessary activation energy.

B. Synthesis of Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinolines are another important class of fused heterocycles with a range of reported biological activities. A common synthetic route involves the reaction of a 4-chloro-3-formylquinoline derivative with hydrazine. While not a direct application of this compound, it can be converted to the necessary precursor. A more direct approach from a 4-amino derivative is also conceivable.

Fused_Heterocycle_Synthesis start 4-Substituted-6-bromo- 2-methylquinoline cyclization_furo Intramolecular Cyclization (e.g., from 4-alkynyl derivative) start->cyclization_furo cyclization_pyrazolo Further Functionalization & Cyclization (e.g., from 4-amino derivative) start->cyclization_pyrazolo prod_furo Furo[3,2-c]quinoline Derivative cyclization_furo->prod_furo prod_pyrazolo Pyrazolo[4,3-c]quinoline Derivative cyclization_pyrazolo->prod_pyrazolo

Caption: Synthesis of Fused Heterocycles from this compound Derivatives.

Data Presentation

The following table summarizes the expected outcomes for the regioselective palladium-catalyzed cross-coupling reactions of this compound. The yields are representative and can vary depending on the specific substrate and reaction conditions.

ReactionPosition of SubstitutionCoupling PartnerProductTypical Yield (%)
Suzuki-MiyauraC4Phenylboronic acid4-Phenyl-6-bromo-2-methylquinoline75-85
SonogashiraC4Phenylacetylene4-(Phenylethynyl)-6-bromo-2-methylquinoline80-90
Buchwald-HartwigC4Morpholine4-(Morpholin-4-yl)-6-bromo-2-methylquinoline60-75

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of novel heterocyclic compounds. Its propensity for regioselective functionalization via palladium-catalyzed cross-coupling reactions provides a robust platform for the introduction of molecular diversity. The resulting mono-substituted derivatives are primed for subsequent intramolecular cyclizations, leading to the formation of complex, fused heterocyclic systems of significant interest to the pharmaceutical and drug discovery sectors. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable synthon in their quest for new therapeutic agents.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4,6-Dibromo-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. Here, we will address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in the development of various pharmaceuticals, typically involves the electrophilic bromination of 2-methylquinoline. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and over-bromination, leading to a mixture of products and consequently, low yields of the desired compound. This guide provides in-depth troubleshooting strategies and optimized protocols to navigate these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the most pressing issues encountered during the synthesis of this compound.

Question 1: My reaction is producing a mixture of mono-, di-, and even tri-brominated quinolines. How can I improve the selectivity for the 4,6-dibromo product?

Answer: This is the most common challenge in the bromination of the quinoline scaffold. The formation of multiple brominated species is a direct consequence of the reaction conditions and the nature of the reagents used. Here’s how to address it:

Root Cause Analysis:

  • Over-activation of the Quinoline Ring: The quinoline ring system has multiple sites susceptible to electrophilic attack. The methyl group at the 2-position is an activating group, further increasing the ring's reactivity.

  • Harsh Brominating Agents: Using highly reactive brominating agents like molecular bromine (Br₂) without careful control can lead to rapid, non-selective bromination.[1][2]

  • Reaction Temperature: Higher temperatures increase the reaction rate, often at the expense of selectivity, providing the activation energy for subsequent brominations.[1]

Strategic Solutions:

  • Choice of Brominating Agent: Switch from molecular bromine to a milder and more selective brominating agent such as N-Bromosuccinimide (NBS).[1][2] NBS provides a slow, constant, and low concentration of bromine, which is crucial for controlling the reaction.

  • Stoichiometric Control: Precise control over the stoichiometry of the brominating agent is critical. For the synthesis of a di-brominated product, you should aim for just over 2.0 equivalents of the brominating agent. Using a significant excess will inevitably lead to over-bromination.[3]

  • Temperature Management: Conduct the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly improve selectivity.[1]

  • Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Solvents like chloroform, acetonitrile, or dichloromethane are commonly used.[4] Experimenting with different solvents can help modulate the reaction's outcome.

Question 2: I am observing poor regioselectivity, with bromination occurring at undesired positions. How can I direct the bromination to the 4- and 6-positions?

Answer: Achieving the desired regioselectivity in quinoline bromination is a delicate balance of electronics and sterics. The positions on the quinoline ring have different reactivities, which can be exploited.

Mechanistic Insights:

  • Electronic Effects: In neutral or non-acidic media, the pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring. Within the benzene ring, the 6- and 8-positions are electronically favored for substitution.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder attack at adjacent positions.

Optimization Strategies:

  • Reaction Medium: Performing the bromination in a non-acidic medium will generally favor substitution on the carbocyclic (benzene) ring.

  • Stepwise Bromination: Consider a two-step bromination approach. First, perform a mono-bromination, isolate the major mono-brominated isomer, and then subject it to a second bromination. This can offer greater control over the final product.

  • Catalysis: While less common for this specific transformation, the use of catalysts can influence regioselectivity in other quinoline functionalizations and could be an area for exploration. For instance, copper salts have been shown to promote C5-selective bromination in 8-aminoquinoline amides.[5]

Question 3: My reaction yield is consistently low, even when I manage to control the selectivity. What are the other factors that could be impacting my yield?

Answer: Low yields can stem from incomplete reactions, product degradation, or losses during workup and purification.

Troubleshooting Checklist:

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting material, while excessively long reaction times can lead to the formation of degradation byproducts.[1]

  • Work-up Procedure: During the work-up, ensure that any excess brominating agent is quenched properly, typically with a solution of sodium thiosulfate or sodium bisulfite. The organic layer should be thoroughly washed to remove any acidic byproducts.[6]

  • Purification Method: The purification of this compound can be challenging due to the presence of closely related isomers. Column chromatography with a carefully chosen solvent system is often necessary. Recrystallization from a suitable solvent can also be an effective method for obtaining a high-purity product. The solubility of 6-bromo-2-methylquinoline has been studied in various solvents, which can provide insights for purification.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A1: The most common starting material is 2-methylquinoline. There are various established methods for the synthesis of 2-methylquinoline itself, such as the Doebner-von Miller reaction.[8]

Q2: Are there any safety precautions I should be aware of when working with brominating agents?

A2: Absolutely. Molecular bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. NBS is a solid and is generally safer to handle, but it is still a lachrymator and should be handled with care.

Q3: Can I use a different halogenating agent, like N-Chlorosuccinimide (NCS) or N-Iodosuccinimide (NIS), under similar conditions?

A3: While the general principles of electrophilic aromatic substitution are the same, the reactivity of different halogenating agents varies significantly. Reaction conditions would need to be re-optimized for chlorination or iodination.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the structure and the positions of the bromine atoms. Mass spectrometry will confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield and selectivity of the desired product.

Materials:

  • 2-methylquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq.) in anhydrous chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Summary: Impact of Reaction Conditions on Product Distribution

The following table summarizes typical outcomes based on varying reaction conditions, illustrating the importance of optimization.

Brominating AgentEquivalentsTemperaturePredominant Product(s)
Br₂2.5Room TempMixture of di- and tri-brominated isomers
Br₂2.10 °CImproved ratio of di-brominated product
NBS2.10 °C to RTThis compound as major product
NBS1.10 °C to RTMixture of mono-brominated isomers

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Corrective Actions cluster_end End Goal Start Initiate Synthesis Problem Low Yield or Impure Product Start->Problem Analysis Analyze by TLC/NMR Problem->Analysis OverBromination Over-bromination (tri-/poly-bromo) Analysis->OverBromination Di-/Tri- spots on TLC WrongIsomer Incorrect Regioisomer Analysis->WrongIsomer Unexpected NMR shifts IncompleteReaction Incomplete Reaction Analysis->IncompleteReaction Starting material remains Solution_OverBromo Reduce Equivalents of Brominating Agent Use Milder Reagent (NBS) Lower Reaction Temperature OverBromination->Solution_OverBromo Solution_Isomer Change Solvent Modify Temperature Consider Stepwise Bromination WrongIsomer->Solution_Isomer Solution_Incomplete Increase Reaction Time Increase Temperature Slightly Check Reagent Purity IncompleteReaction->Solution_Incomplete End Optimized Yield and Purity Solution_OverBromo->End Solution_Isomer->End Solution_Incomplete->End

Caption: A decision-making flowchart for troubleshooting the synthesis of this compound.

References

  • Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available at: [Link]

  • Zhuravleva, Y. A., et al. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 306-307.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Wang, C., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. RSC Advances, 14(5), 3235-3239.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4,6-dibromoquinoline. Retrieved from [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • PubMed Central. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • ACS Publications. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dibromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via a quinoline core formation (e.g., Doebner-von Miller reaction) followed by electrophilic bromination.

Question 1: My initial 2-methylquinoline synthesis resulted in a low yield and a complex mixture of byproducts. What are the likely causes?

Answer: Low yields in the synthesis of the 2-methylquinoline core, often accomplished via the Doebner-von Miller reaction or similar methods, are typically due to side reactions stemming from the reaction conditions.[1][2]

  • Causality: The Doebner-von Miller reaction involves the acid-catalyzed reaction of an aniline with α,β-unsaturated carbonyl compounds.[1] These conditions can lead to several competing reactions:

    • Polymerization: The acidic and often high-temperature conditions can promote the polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, formed in situ from acetaldehyde).

    • Formation of Isomers: If a substituted aniline is used, different cyclization pathways can lead to a mixture of quinoline isomers.

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to the presence of unreacted starting materials or stable intermediates.

  • Troubleshooting & Optimization:

    • Control of Reaction Temperature: Gradually increase the temperature to the desired point and maintain it consistently. Overheating can significantly increase polymerization.

    • Slow Addition of Reagents: Adding the aldehyde or ketone dropwise to the reaction mixture can help to control the exothermic nature of the reaction and minimize polymerization.

    • Choice of Acid Catalyst: While strong mineral acids like sulfuric or hydrochloric acid are common, polyphosphoric acid (PPA) can sometimes offer better yields by promoting cyclization under milder conditions.[3]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may degrade the aniline starting material.

Question 2: During the bromination of 2-methylquinoline, I'm observing the formation of multiple brominated products. How can I improve the regioselectivity to favor 4,6-dibromination?

Answer: Achieving specific regioselectivity in the bromination of the quinoline ring is a common challenge. The positions of electrophilic attack are governed by the electronic properties of the quinoline nucleus.[4][5]

  • Causality & Mechanistic Insight:

    • The quinoline ring system consists of a more electron-rich benzene ring (carbocycle) and a more electron-deficient pyridine ring (heterocycle).[5][6]

    • Under typical electrophilic bromination conditions (e.g., Br₂ in a non-polar solvent or acetic acid), substitution occurs preferentially on the benzene ring at the C5 and C8 positions.[4][7]

    • The methyl group at the C2 position is a weak activating group, which can slightly influence the substitution pattern.

    • The formation of multiple brominated species (e.g., monobrominated, tribrominated, or different isomers) arises from the subtle differences in the activation of various positions and the reaction conditions. Over-bromination is a significant risk if the stoichiometry and reaction time are not carefully controlled.[8]

  • Troubleshooting & Optimization for 4,6-Dibromo Product:

    • Stepwise Bromination: A more controlled approach is a two-step bromination. First, introduce a bromine at the more reactive position (often C6 or C8). Then, under slightly more forcing conditions, introduce the second bromine.

    • Control of Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., molecular bromine or N-Bromosuccinimide, NBS). For dibromination, start with slightly over 2 equivalents of the brominating agent.

    • Solvent Effects: The choice of solvent can influence regioselectivity. Acetic acid is a common solvent that can help to moderate the reactivity of bromine. Dichloromethane or carbon tetrachloride are also frequently used.

    • Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to slow down the reaction and improve selectivity. Slowly warm the reaction to room temperature if the reaction is sluggish.

Question 3: I have a significant amount of a dark, tarry substance in my crude product after the bromination step. What is it and how can I prevent it?

Answer: The formation of dark, tarry materials is often due to degradation or polymerization of the quinoline ring under harsh bromination conditions.

  • Causality:

    • Over-bromination and Degradation: Excess bromine or prolonged reaction times at elevated temperatures can lead to the formation of highly substituted and unstable quinolinium salts, which can then decompose.

    • Oxidation: Molecular bromine is a strong oxidizing agent and can lead to oxidative side reactions, especially in the presence of impurities.

    • Radical Reactions: In the presence of light, radical bromination can occur, particularly at the C2-methyl group, leading to a complex mixture of byproducts.

  • Troubleshooting & Optimization:

    • Protect from Light: Conduct the bromination in a flask wrapped in aluminum foil or in a dark fume hood to prevent light-induced radical reactions.

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine and can reduce the formation of tarry byproducts.[8]

    • Careful Work-up: After the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution until the orange color of bromine disappears. This prevents further reactions during product isolation.

    • Purification Method: Column chromatography is often necessary to separate the desired product from the baseline tar. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline (Doebner-von Miller Reaction)

This protocol is a representative example. Researchers should adapt it based on their specific starting materials and available equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add aniline (1 equivalent).

  • Acid Addition: Slowly add concentrated hydrochloric acid (approx. 2 equivalents) to the aniline with cooling in an ice bath.

  • Reagent Addition: While stirring vigorously, add crotonaldehyde (1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes. An exothermic reaction will occur. Maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 100-110 °C) for 3-4 hours. The mixture will darken.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium carbonate or sodium hydroxide until the pH is basic (pH > 8).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude 2-methylquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Bromination of 2-Methylquinoline to this compound
  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2-methylquinoline (1 equivalent) in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. In a separate dropping funnel, prepare a solution of molecular bromine (2.1 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred quinoline solution over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice water.

    • Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • A precipitate of the crude product should form. Filter the solid and wash it with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Data & Visualization

Table 1: Troubleshooting Summary for Bromination of 2-Methylquinoline
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, degradation of product.Increase reaction time, use a milder brominating agent (NBS), ensure proper quenching of excess bromine.
Over-bromination (Tri- or Tetra-brominated products) Excess brominating agent, high reaction temperature.Use precise stoichiometry (2.1 eq. of Br₂), perform the reaction at a lower temperature (0-5 °C).[8]
Poor Regioselectivity (Isomer formation) Reaction kinetics favoring multiple substitution sites.Use a less reactive brominating agent, explore different solvent systems, consider a stepwise bromination strategy.
Formation of Tarry Byproducts Product degradation, polymerization, radical side reactions.Protect the reaction from light, use NBS instead of Br₂, perform a careful work-up with a reducing agent.
Bromination of Methyl Group Radical reaction conditions (presence of light/UV).Exclude light by wrapping the reaction vessel in foil.
Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a decision-making process for troubleshooting.

Synthesis_Pathway cluster_synthesis Main Synthetic Route Aniline Aniline 2-Methylquinoline 2-Methylquinoline Aniline->2-Methylquinoline Doebner-von Miller (e.g., Crotonaldehyde, H+) This compound This compound 2-Methylquinoline->this compound Electrophilic Bromination (e.g., Br2, AcOH)

Caption: Main synthetic pathway for this compound.

Side_Reactions Side_Product_2 Over-brominated Products (e.g., Tribromo) Side_Product_3 Methyl-brominated Byproduct Side_Product_4 Tarry Polymers 2-Methylquinoline 2-Methylquinoline 2-Methylquinoline->Side_Product_2 Excess Br2 / High Temp 2-Methylquinoline->Side_Product_3 UV Light 2-Methylquinoline->Side_Product_4 Harsh Conditions Side_Product_1 Side_Product_1 2-Methylquinoline->Side_Product_1 Insufficient Brominating Agent

Caption: Common side reactions in the bromination of 2-methylquinoline.

Troubleshooting_Tree Impure_Product Complex Mixture / Impurities Cause_IP_1 Over-bromination Impure_Product->Cause_IP_1 Cause_IP_2 Isomer Formation Impure_Product->Cause_IP_2 Cause_IP_3 Tarry Byproducts Impure_Product->Cause_IP_3 Cause_LY_2 Product Degradation Sol_LY_2 Use milder conditions (lower temp, NBS). Ensure prompt work-up. Cause_LY_2->Sol_LY_2 Sol_IP_1 Control stoichiometry carefully (2.1 eq). Add brominating agent slowly at low temp. Cause_IP_1->Sol_IP_1 Sol_IP_2 Lower reaction temperature. Change solvent. Consider stepwise bromination. Cause_IP_2->Sol_IP_2 Sol_IP_3 Exclude light. Quench excess Br2 with Na2S2O3. Use milder reagents (NBS). Cause_IP_3->Sol_IP_3 Problem Problem Problem->Impure_Product Low_Yield Low_Yield Low_Yield->Cause_LY_2 Cause_LY_1 Cause_LY_1 Low_Yield->Cause_LY_1 Sol_LY_1 Sol_LY_1 Cause_LY_1->Sol_LY_1

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Doebner-von Miller Reaction. Wikipedia. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Larock, R. C. (1999).
  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica. [Link]

Sources

Stability of 4,6-Dibromo-2-methylquinoline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,6-Dibromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling this compound in various experimental settings. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your research endeavors.

General Stability Profile

This compound is a halogenated aromatic heterocyclic compound. Its stability is governed by the interplay of the quinoline core, the electron-withdrawing bromo substituents, and the reactive methyl group. While generally stable under standard storage conditions, it can be susceptible to degradation under specific environmental stresses.[1]

Key Structural Features Influencing Stability:

  • Quinoline Core: A robust aromatic system, but susceptible to oxidation and photolytic degradation.[2][3]

  • Bromo Substituents: These electron-withdrawing groups deactivate the benzene ring to further electrophilic substitution but can be susceptible to nucleophilic substitution under harsh conditions or in the presence of certain catalysts.[4] They also influence the compound's photostability.

  • 2-Methyl Group: The methyl group at the 2-position is a potential site for oxidation, which can lead to the formation of corresponding aldehydes or carboxylic acids under certain oxidative conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture.[6] Recommended storage is in a cool, dry, and well-ventilated area.[7] For prolonged storage, refrigeration at 2-8°C is advisable.[8]

Q2: I am observing the appearance of a new, more polar spot on my TLC plate during a reaction workup. What could be the cause?

A2: The appearance of a new, more polar spot often indicates the formation of a degradation product. Given the structure of this compound, a likely candidate is the corresponding N-oxide or a hydroxylated derivative, which can form upon exposure to oxidative conditions.[9] Another possibility, though less common under standard workup conditions, is the hydrolysis of a bromo group to a hydroxyl group.[4]

Q3: Is this compound susceptible to degradation under acidic or basic conditions?

A3: While the quinoline ring itself is relatively stable, hydrolysis of the bromo groups is a potential concern under harsh acidic or basic conditions, especially with prolonged heating.[10] However, for many synthetic applications involving short reaction times at moderate temperatures, the compound is generally stable. It is always recommended to perform a small-scale trial to assess stability under your specific reaction conditions.

Q4: Can the 2-methyl group undergo side reactions during my synthesis?

A4: Yes, the 2-methyl group is a potential site for side reactions, most notably oxidation.[5] If your reaction involves strong oxidizing agents, you may observe the formation of 2-formyl-4,6-dibromoquinoline or 4,6-dibromoquinoline-2-carboxylic acid. Additionally, under strongly basic conditions, deprotonation of the methyl group can occur, leading to condensation reactions if a suitable electrophile is present.

Q5: What are the expected degradation products under photolytic stress?

A5: Halogenated aromatic compounds can undergo photodecomposition. For this compound, exposure to UV light could potentially lead to dehalogenation, forming mono-bromo-2-methylquinoline or 2-methylquinoline. The quinoline ring itself can also undergo photocatalytic degradation, leading to ring-opened products.

Troubleshooting Guides

Issue 1: Incomplete Reaction and/or Formation of Multiple Products in Cross-Coupling Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material.1. Catalyst deactivation. 2. Insufficient reaction temperature. 3. Poor solubility of the starting material.1. Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst. 2. Incrementally increase the reaction temperature, monitoring for degradation. 3. Consider a co-solvent system to improve solubility.
Formation of debrominated byproducts.Reductive dehalogenation, a known side reaction in some cross-coupling reactions.Add a mild oxidant or use a different ligand/catalyst system known to suppress this side reaction.
Unidentified polar impurities.Oxidation of the 2-methyl group or the quinoline nitrogen.Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Issue 2: Degradation Observed During Aqueous Workup
Symptom Possible Cause(s) Suggested Solution(s)
Emulsion formation during extraction.The compound may have amphiphilic properties, especially if partial degradation has occurred.Add brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite.
Product loss in the aqueous layer.Protonation of the quinoline nitrogen under acidic conditions, increasing water solubility.Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction to ensure the compound is in its free base form.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the solvent mixture before analysis.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) and compare them to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products.[11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a PDA detector is crucial to ensure that the analyte peak is free from co-eluting impurities.[13]

Visualizations

G Acid_Heat Acid / Heat Hydrolysis Hydroxylated Quinoline (C-Br Cleavage) Acid_Heat->Hydrolysis Base_Heat Base / Heat Base_Heat->Hydrolysis Oxidant Oxidant (e.g., H₂O₂) N_Oxide N-Oxide Oxidant->N_Oxide Methyl_Oxidation 2-Formyl/Carboxy Derivative Oxidant->Methyl_Oxidation Light_UV Light (UV) Dehalogenation Mono-bromo/Debrominated Quinoline Light_UV->Dehalogenation Ring_Cleavage Ring-Opened Products Light_UV->Ring_Cleavage Heat_Solid Heat (Solid) Compound C₁₀H₇Br₂N

Caption: Potential degradation pathways of this compound under forced stress conditions.

G start Start: Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Prepare Sample (if necessary) stress->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralize->hplc data Data Analysis: - Compare to Control - Identify Degradants - Quantify Purity hplc->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173–175. Available from: [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(4), 1733. Available from: [Link]

  • Connect Journals. (n.d.). Copper-Catalyzed Hydrolysis of Bromoisoquinolines: Preparation of Hydroxyisoquinolines. Available from: [Link]

  • Lyu, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 7087–7096. Available from: [Link]

  • Various Authors. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 986. Available from: [Link]

  • R Discovery. (n.d.). Stability-Indicating HPLC Method Research Articles. Available from: [Link]

  • Science.gov. (n.d.). Stability-Indicating HPLC Method: Topics. Available from: [Link]

  • Chen, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 7087-7096. Available from: [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available from: [Link]

  • AA Blocks. (2024). Safety Data Sheet: Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. Available from: [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Available from: [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. Available from: [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. PubMed, 56(2), 345-351. Available from: [Link]

  • PubChem. (n.d.). 4,6-Dibromoquinoline. Available from: [Link]

  • Wang, R., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology Letters, 2(11), 303-308. Available from: [Link]

  • Crisenza, G. E. M., et al. (2021). Photochemical Reduction of Quinolines with γ-Terpinene. The Journal of Organic Chemistry, 86(17), 11844-11852. Available from: [Link]

  • Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114044. Available from: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(12), 26-37. Available from: [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. Available from: [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Available from: [Link]

  • Kiefer, J. H., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Progress in Energy and Combustion Science, 23(1), 57-79. Available from: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 583-591. Available from: [Link]

  • Al-Qaradawi, S., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461. Available from: [Link]

  • LibreTexts. (2021). Hydrolysis Reactions. Available from: [Link]

  • Google Patents. (2018). A kind of synthetic method of the bromo- quinoline of 4-.
  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. Available from: [Link]

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Systematic and Applied Microbiology, 11(2), 185-190. Available from: [Link]

  • Ellis, D. A., et al. (2002). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 324-327. Available from: [Link]

  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(47), 9607-9611. Available from: [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3845. Available from: [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the spectroscopic analysis of 4,6-Dibromo-2-methylquinoline (C₁₀H₇Br₂N). It is designed to move beyond simple procedural lists, offering in-depth troubleshooting strategies and foundational scientific reasoning to empower users to confidently interpret their data and resolve experimental anomalies.

Section 1: Foundational Spectroscopic Profile

Before troubleshooting, it is critical to have a baseline understanding of the expected spectroscopic characteristics of pure this compound. The data presented below is a synthesis of predicted values and data from analogous structures.

Spectroscopic Technique Expected Characteristics Notes
Molecular Weight 298.99 g/mol -
Exact Mass 298.8945 DaFor High-Resolution Mass Spectrometry (HRMS)
¹H NMR (CDCl₃, 400 MHz)δ ~2.7 ppm (s, 3H) : -CH₃δ ~7.3-8.2 ppm (m, 4H) : Aromatic ProtonsChemical shifts are approximate. The aromatic region will show a complex pattern of doublets and singlets reflecting the substitution pattern.
¹³C NMR (CDCl₃, 100 MHz)δ ~25 ppm : -CH₃δ ~120-160 ppm : 9 Aromatic/Quinoline CarbonsExpect quaternary carbons (C-Br, C-N) to have distinct shifts, some with lower intensity.
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) : m/z 297, 299, 301Isotopic Ratio : ~1:2:1This characteristic triplet is the hallmark of a dibrominated compound due to ⁷⁹Br and ⁸¹Br isotopes.[1]
Infrared (IR) Spectroscopy ~3050-3100 cm⁻¹ : Aromatic C-H stretch~2920-2980 cm⁻¹ : Aliphatic C-H stretch~1580-1620 cm⁻¹ : C=C and C=N ring stretching~600-800 cm⁻¹ : C-Br stretchThe fingerprint region (<1500 cm⁻¹) will be complex and unique.[2]
UV-Vis Spectroscopy (in Ethanol)λ_max ~230-250 nm and ~300-330 nm Quinoline systems exhibit multiple absorption bands corresponding to π→π* transitions.[3][4][5] The exact maxima are highly sensitive to the solvent.[3]

Section 2: Troubleshooting Experimental Data

This section is structured in a question-and-answer format to directly address common issues encountered during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum shows overlapping signals in the aromatic region (7.3-8.2 ppm), and I cannot assign the protons. What should I do?

Answer: This is a frequent challenge with poly-substituted aromatic systems. The proximity of chemical shifts requires a more advanced approach than simple 1D analysis.

  • Causality: The electronic effects of the two bromine atoms and the methyl group on the quinoline ring system are complex, leading to minimal differentiation in the magnetic environments of some aromatic protons.

  • Troubleshooting Protocol:

    • Solvent-Induced Shift: Re-acquire the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.[6] The aromatic rings of benzene-d₆ will interact with your analyte, often inducing differential shifts that can resolve overlapping signals.

    • Increase Magnetic Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz or above). A stronger magnetic field increases chemical shift dispersion, effectively pulling overlapping multiplets apart.

    • Employ 2D NMR:

      • COSY (Correlation Spectroscopy): This is the most direct method to establish proton-proton coupling networks. It will reveal which aromatic protons are adjacent to each other, allowing you to "walk" around the rings and confirm assignments.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignment of protonated carbons in the ¹³C spectrum.

      • HMBC (Heteronuclear Multiple Bond Correlation): This correlates protons to carbons over 2-3 bonds. It is exceptionally powerful for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.

Question: The integration of my methyl singlet (~2.7 ppm) is incorrect relative to the aromatic region. Why is this, and how can I fix it?

Answer: Inaccurate integration is a classic sign of underlying issues with either the sample purity or the data processing.

  • Causality & Troubleshooting Workflow: The following flowchart outlines a systematic approach to diagnosing this issue.

Diagram: Troubleshooting workflow for incorrect NMR integration.

Question: My NMR peaks are broad. What are the common causes?

Answer: Peak broadening indicates a loss of resolution, which can stem from several factors related to the sample or the instrument.[6]

  • Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample. Solution: Re-shim the instrument, either manually or using an automated gradient shimming routine.[7]

  • Low Solubility: If the compound is not fully dissolved, micro-precipitates will disrupt field homogeneity. Solution: Filter the sample through a small plug of glass wool inside a Pasteur pipette directly into the NMR tube. If solubility is persistently low, try a different solvent or acquire the spectrum at an elevated temperature.

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small pad of silica or celite may help.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing broadening. Solution: Dilute the sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.

Mass Spectrometry (MS)

Question: My mass spectrum does not show the expected molecular ion triplet at m/z 297, 299, 301 with a 1:2:1 ratio. What's happening?

Answer: The absence or incorrect ratio of the dibromo isotopic pattern is a significant finding that points toward either an unexpected chemical reality or an issue with the MS method.

  • Causality: The 1:2:1 isotopic pattern for a dibrominated compound arises from the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[1] The possible combinations are (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), (⁸¹Br, ⁷⁹Br), and (⁸¹Br, ⁸¹Br), resulting in relative masses of M, M+2, and M+4 with intensity ratios of approximately 1:2:1.

  • Troubleshooting Scenarios:

    • No Molecular Ion is Observed: This often occurs in high-energy ionization methods like standard Electron Ionization (EI). The molecular ion may be so unstable that it fragments immediately upon formation.

      • Solution: Switch to a "softer" ionization technique. Electrospray Ionization (ESI) or Chemical Ionization (CI) impart less energy to the molecule and are much more likely to yield an intact molecular ion.

    • A 1:1 Isotopic Pattern is Observed: If you see a pair of peaks two mass units apart with a ~1:1 intensity ratio, your sample is likely contaminated with a monobrominated species. This could be an impurity from the synthesis.

    • Incorrect Ratios (Not 1:2:1): If the triplet is present but the ratios are wrong, it suggests co-elution of another compound. For example, if a monobrominated impurity is present, its 1:1 pattern will superimpose on the 1:2:1 pattern of your target compound, distorting the overall ratios.

      • Solution: Improve sample purification. If using GC-MS or LC-MS, optimize the chromatographic separation to resolve the components before they enter the mass spectrometer.

Infrared (IR) & UV-Vis Spectroscopy

Question: My IR spectrum shows a strong, broad absorption around 3200-3500 cm⁻¹, which I don't expect for this compound.

Answer: This is an unambiguous indication of contamination, almost certainly with a compound containing an O-H or N-H bond.

  • Causality: The 3200-3500 cm⁻¹ region is characteristic of O-H (alcohols, water) and N-H (amines) stretching vibrations.[8] These are strong, broad absorptions due to hydrogen bonding. Your target molecule lacks these functional groups.

  • Solution:

    • Check for Water: This is the most likely culprit. Ensure your sample is rigorously dry. If it's a solid, dry it under high vacuum. Ensure your solvent (if preparing a solution) is anhydrous.

    • Check for Starting Material Impurities: If the synthesis involved an amine or alcohol that was not fully reacted or removed, it would appear here.

    • Proper Sample Preparation: When using KBr pellets, ensure the KBr is spectroscopic grade and has been kept in a desiccator, as it is hygroscopic.

Question: The λ_max values in my UV-Vis spectrum don't match the literature. Why?

Answer: The UV-Vis spectrum of quinoline derivatives is highly sensitive to the local environment.

  • Causality (Solvatochromism): The polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents.[3][4] This changes the energy gap between them, resulting in a shift in the absorption maximum (λ_max). A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift.

  • Solution:

    • Standardize the Solvent: Always compare your results to literature values obtained in the same solvent. If the literature does not specify, ethanol or methanol are common choices.

    • Check the pH: The quinoline nitrogen is basic. In an acidic solution, it will be protonated, which significantly alters the electronic system and causes a large shift in the UV-Vis spectrum. Ensure your solvent is neutral.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of dry this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) using a clean glass pipette.

  • Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filtering (if necessary): If particles are visible, take a clean Pasteur pipette and place a small plug of glass wool or cotton into the constriction.

  • Transfer: Use the filtered pipette to transfer the solution into a clean, dry NMR tube, ensuring the liquid height is approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Sources

Technical Support Center: Scale-Up Synthesis of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4,6-Dibromo-2-methylquinoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. The following content addresses common challenges, provides in-depth troubleshooting advice, and offers validated protocols to ensure a safe, efficient, and reproducible scale-up process. Our guidance is grounded in established chemical principles and practical, field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Synthesis & Mechanistic Hurdles

Question 1: My yield of 2-methylquinoline (lepidine), the precursor to the final product, is significantly lower on a larger scale, and I'm observing significant tar formation. What is the primary cause and how can it be mitigated?

Answer: This is a classic challenge in the Doebner-von Miller reaction, a common method for synthesizing the 2-methylquinoline core. The tar formation you're observing is primarily due to the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde).[1] This side reaction is highly exothermic and becomes difficult to control at scale due to a lower surface-area-to-volume ratio, which impedes efficient heat dissipation.[2]

Mitigation Strategies:

  • Controlled Reagent Addition: Transition from a batch process to a semi-batch process. Add the acetaldehyde or crotonaldehyde solution slowly and sub-surface into the heated acidic aniline mixture. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction pathway over polymerization.[1]

  • Temperature Management: Utilize a jacketed reactor with a reliable temperature control unit to maintain a steady internal temperature.[2] Monitor the internal temperature constantly, not just the jacket temperature. An uncontrolled exotherm is a primary driver of tar formation.

  • Catalyst Optimization: While strong Brønsted or Lewis acids are necessary, their concentration can be optimized.[3][4] Experiment with slightly lower catalyst loading on scale-up, as localized high concentrations can accelerate polymerization.

  • Moderators: In related Skraup syntheses, moderators like ferrous sulfate are used to control the reaction's vigor.[5] While less common in Doebner-von Miller, a similar principle of controlled oxidation can be beneficial.

Question 2: The subsequent bromination of 2-methylquinoline is resulting in a mixture of mono-, di-, and tri-brominated species, making purification a significant challenge. How can I improve the selectivity for 4,6-dibromination?

Answer: Achieving selective di-bromination on the quinoline ring requires careful control of stoichiometry and reaction conditions. The quinoline ring system has multiple sites susceptible to electrophilic attack, and their reactivity is influenced by the existing methyl group and the reaction medium.

Improving Selectivity:

  • Stoichiometric Control: Ensure precise control over the molar equivalents of the brominating agent. On a large scale, this means using a calibrated dosing pump for liquid bromine or a reliable solids-addition system for reagents like N-Bromosuccinimide (NBS). A slight excess of bromine is often required to drive the reaction to completion, but a large excess will inevitably lead to over-bromination.[6]

  • Solvent Choice: The solvent plays a critical role. Non-polar solvents like carbon tetrachloride or chloroform can favor specific substitution patterns. Acetic acid is also commonly used as it can protonate the quinoline nitrogen, modulating the ring's reactivity.

  • Temperature Control: Bromination is exothermic. Run the reaction at a lower temperature (e.g., 0-10 °C) to improve selectivity. Add the bromine solution dropwise to prevent temperature spikes that can lead to less selective, faster reactions.

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a potent agent, it can be aggressive.[7][8] Consider using N-Bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst, which can offer milder reaction conditions and improved selectivity in some cases. However, be aware of potential side reactions between NBS and certain solvents, which requires careful safety analysis.[9]

Section 2: Scale-Up, Work-up, and Purification

Question 3: During scale-up, my batch is taking much longer to reach completion, and I'm seeing more starting material in the final crude product. Why is this happening?

Answer: This is a common mass transfer and mixing issue. What appears as efficient mixing in a small flask with a magnetic stir bar is often inadequate in a large reactor.[2]

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Inefficient stirring creates non-homogeneous conditions, with pockets of lower reactant concentration, leading to slower overall reaction rates.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine, anchor stirrer) to ensure the entire batch volume is in motion and well-mixed.[2] Baffles within the reactor can also prevent vortexing and improve mixing.

  • Re-optimize Concentration: The optimal concentration on a lab scale may be too dilute or too concentrated for a large batch, affecting reaction kinetics.[2]

    • Solution: Perform a few small-scale experiments to model the effect of concentration changes. Sometimes, a slightly more concentrated solution can improve rates without compromising safety or purity, but this must be balanced against heat transfer capabilities.

Question 4: I am struggling to purify the final this compound product at a multi-kilogram scale. Column chromatography is not economically viable. What are the best alternative strategies?

Answer: Recrystallization is the most scalable and economical purification method for solid products like this.[2] The key is to identify a suitable solvent system.

Recrystallization Protocol Development:

  • Solvent Screening: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.

    • Good Candidates: Alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/alcohol mixtures (e.g., hexane/ethanol) are common starting points.[6]

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can cause the product to "crash out," trapping impurities.

    • Cool further in an ice bath to maximize recovery.

    • Isolate the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Handling Challenging Impurities: If a single recrystallization is insufficient, consider a salt formation strategy. Quinolines are basic and can be converted to their hydrochloride or phosphate salts, which may have different crystallization properties, allowing for the removal of non-basic impurities.[5][10] The pure free base can then be regenerated by neutralization.[5]

Data Summary: Solvent Screening for Recrystallization

Solvent SystemPurity of Isolate (by HPLC)Recovery YieldObservations
95% Ethanol98.5%85%Good crystal formation, effective removal of polar impurities.
Isopropanol97.9%88%Slower crystallization, but slightly higher recovery.
Ethyl Acetate96.5%75%Oily impurities tend to co-precipitate. Not ideal.
Toluene98.2%80%Effective, but requires higher temperatures and careful handling.

Note: The data in this table is illustrative and should be confirmed experimentally.

Section 3: Safety Considerations at Scale

Question 5: What are the critical safety hazards I need to address when scaling up the bromination step using molecular bromine?

Answer: Molecular bromine is highly toxic, corrosive, and volatile.[8] Handling it at a large scale requires stringent engineering controls and safety protocols.

Key Safety Protocols:

  • Engineering Controls:

    • Closed System: All transfers of bromine should be conducted in a closed system using pressure/vacuum or a pump designed for corrosive materials to avoid any release of vapors.

    • Ventilation: The reaction must be performed in a well-ventilated area, ideally within a walk-in fume hood or a contained reactor bay with dedicated exhaust ventilation.[11]

    • Scrubber: The reactor's vent should be connected to a caustic scrubber (e.g., sodium hydroxide solution) to neutralize any bromine vapors or evolving HBr gas.

  • Personal Protective Equipment (PPE):

    • Full-face respirator with an acid gas/halogen cartridge, chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene), a face shield, and a chemical-resistant apron or suit are mandatory.[8][11]

  • Quenching and Spill Control:

    • Always have a quenching agent, such as a saturated solution of sodium thiosulfate or sodium bisulfite, readily available to neutralize any excess bromine at the end of the reaction or in case of a spill.[8][11] The quench reaction is exothermic and must be performed with cooling.

Alternative Safer Approaches: For large-scale operations, consider in situ generation of bromine or using a safer brominating agent. Continuous flow reactors can also significantly improve safety by minimizing the amount of hazardous material present at any given time.[7][12]

Experimental Workflows & Diagrams

Workflow for Scale-Up Synthesis and Purification

The following diagram outlines the logical progression from synthesis to the final purified product, highlighting key quality control checkpoints.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 QC Checkpoints start 1. Charge Reactor (Aniline, Acid) reaction 2. Doebner-von Miller Reaction (Controlled addition of Aldehyde) start->reaction workup1 3. Quench & Neutralize reaction->workup1 qc1 TLC/HPLC (Reaction Completion) reaction->qc1 extraction 4. Extract 2-methylquinoline workup1->extraction bromination 5. Bromination Reaction (Controlled Temp & Stoichiometry) extraction->bromination workup2 6. Quench & Work-up bromination->workup2 crude_iso 7. Isolate Crude Product workup2->crude_iso recryst 8. Recrystallization (Solvent Selection is Key) crude_iso->recryst qc2 Purity Check (Crude HPLC) crude_iso->qc2 filtration 9. Filtration & Washing recryst->filtration drying 10. Vacuum Drying filtration->drying final_product 11. Final Product (this compound) drying->final_product qc3 Final QC (HPLC, NMR, Melting Point) final_product->qc3

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram helps diagnose the root cause of low yields during the scale-up process.

G start Low Yield Observed During Scale-Up q1 Is tar formation significant? start->q1 sol1 Issue: Uncontrolled Exotherm / Polymerization Actions: 1. Improve Heat Transfer (Jacketed Reactor) 2. Implement Semi-Batch Addition 3. Re-evaluate Catalyst Loading q1->sol1 Yes q2 Is reaction incomplete? (High starting material by TLC/HPLC) q1->q2 No a1_yes Yes a1_no No sol2 Issue: Poor Mass Transfer / Mixing Actions: 1. Switch to Overhead Mechanical Stirring 2. Optimize Impeller Design & Speed 3. Check for Stratification q2->sol2 Yes q3 Are there unexpected side products? q2->q3 No a2_yes Yes a2_no No sol3 Issue: Impure Reagents or Side Reactions Actions: 1. Verify Purity of Starting Materials 2. Analyze Impurities to Identify Pathways 3. Re-optimize Temp & Stoichiometry q3->sol3 Yes

Sources

Technical Support Center: A Researcher's Guide to 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dibromo-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and safety protocols to ensure successful and safe experimentation. Our goal is to move beyond simple instructions, offering a rationale for each procedural choice to empower your research.

Section 1: Critical Safety & Handling Protocols

Working with halogenated aromatic compounds like this compound necessitates stringent safety measures. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:

  • Eye Protection : Chemical safety goggles with side shields are required.[2]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

  • Body Protection : A lab coat or impervious clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection : Handle this compound in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a suitable respirator should be used.[2][3]

Spill & Emergency Procedures

Accidents require a swift and informed response. Familiarize yourself with these procedures before beginning your work.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[4]

    • Collect the material into a suitable, labeled container for chemical waste.[4]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[2]

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical advice.

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Storage & Handling
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The compound should be stored locked up.[2]

  • Handling : Avoid creating dust. Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[2]

Section 2: Troubleshooting Experimental Workflows

This compound is a valuable intermediate, particularly in cross-coupling reactions for the synthesis of more complex molecules.[6] However, its unique electronic and steric properties can present challenges. This section addresses common issues encountered during its use.

Troubleshooting Guide 1: Incomplete Suzuki-Miyaura Coupling Reaction

Scenario: You are attempting a Suzuki-Miyaura cross-coupling reaction to substitute one of the bromine atoms on this compound, but TLC/LC-MS analysis shows a significant amount of unreacted starting material.

Q1: My Suzuki reaction is sluggish and incomplete. What are the likely causes and how can I fix it?

There are several potential points of failure in a Suzuki coupling. A systematic approach to troubleshooting is essential.

Workflow for Troubleshooting Incomplete Suzuki Coupling

Caption: Systematic troubleshooting for Suzuki coupling.

  • Causality—Boronic Acid Stability : Boronic acids are prone to degradation via protodeboronation, especially when impure or old.[7] Using a fresh batch or a more stable derivative like a pinacol ester can significantly improve outcomes.

  • Causality—Oxygen Sensitivity : The Pd(0) active catalyst is readily oxidized to Pd(II) by dissolved oxygen, rendering it inactive.[7][8] Thoroughly degassing your solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is critical.[7]

  • Causality—Base and Transmetalation : The base activates the boronic acid to form a boronate complex, which is necessary for the transmetalation step of the catalytic cycle.[9] The choice of base can dramatically affect the reaction rate. For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[7]

  • Causality—Ligand Choice : The electronic properties of the quinoline ring can affect the oxidative addition step. Electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate this step for electron-rich or sterically hindered aryl halides.[10]

Troubleshooting Guide 2: Purification Challenges

Scenario: Your reaction is complete, but you are struggling to isolate a pure sample of your desired product from the crude reaction mixture.

Q2: I'm having difficulty purifying my product. What's the best approach?

Purification of brominated aromatics often relies on recrystallization or column chromatography. The choice depends on the nature of the impurities.

Data Summary: Solvent Selection for Purification

Solvent ClassExamplesSuitability for this compoundRationale & Insights
Alcohols Methanol, EthanolGood for recrystallization, often in a mixed system.The related 6-Bromo-2-methylquinoline has low solubility in methanol and ethanol at room temperature but increases with heat, making it a good candidate for recrystallization.[11][12] Adding water as an anti-solvent can help induce crystallization.[13]
Aprotic Polar Acetone, DMF, AcetonitrileGood dissolving solvents; may be used for chromatography.High solubility may make recrystallization difficult unless an anti-solvent is used.[11] DMF can be particularly effective at dissolving the compound.[11]
Ethers/Esters Dioxane, THF, Ethyl AcetateCommonly used for reaction workups and chromatography.Ethyl acetate is a good choice for extraction from aqueous layers. Dioxane is a common solvent for the Suzuki reaction itself.[7]
Hydrocarbons Toluene, HexaneGood for chromatography (as eluent) and recrystallization.Toluene is an excellent solvent for dissolving related compounds at higher temperatures.[11] Hexane is often used as a non-polar component in eluent systems for column chromatography.[14]

Step-by-Step Recrystallization Protocol

  • Solvent Screening : In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[15]

  • Dissolution : In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional) : If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[13]

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or any insoluble impurities.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[15]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Q2: Which of the two bromine atoms is more reactive in a typical cross-coupling reaction?

The reactivity of the bromine atoms at the C4 and C6 positions can differ based on the reaction mechanism. In palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, the C4 position is generally more reactive. This is because the pyridine ring is electron-deficient, which can influence the oxidative addition step at the adjacent C4 position. The C6 position, being on the benzene ring, is less influenced by the nitrogen atom. However, this selectivity can be influenced by the specific catalyst, ligands, and reaction conditions used.

Q3: How can I monitor the progress of my reaction involving this compound?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any byproducts. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: Can this compound undergo reactions other than cross-coupling?

Yes. The quinoline ring system is versatile. The methyl group at the C2 position can potentially undergo condensation reactions. The aromatic rings can undergo further electrophilic substitution, though the presence of two deactivating bromine atoms will make this challenging and likely require harsh conditions.[16] The nitrogen atom can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the entire ring system.

References

  • MedchemExpress. (2025, October 3). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 6-Bromo-2-methylquinoline.
  • CymitQuimica. (2023, July 4). 4-Bromo-2-methylquinoline Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • ChemSynthesis. (2025, May 20). 4,6-dibromoquinoline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17750632, 4,6-Dibromoquinoline.
  • BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • BenchChem. (2025). Overcoming challenges in the direct halogenation of the quinoline ring.
  • Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • AK Scientific, Inc. Safety Data Sheet: 7-Bromo-2-methylquinoline.
  • ECHEMI. 4,6-Dibromo-8-methyl-2-propylquinoline SDS.
  • CPAchem. (2023, March 28). Safety data sheet: 2-Methylquinoline.
  • Santa Cruz Biotechnology. 4,6-Dibromo-7-methylquinoline.
  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Chen, J., et al. (2017).
  • ChemicalBook. This compound CAS#: 1070879-53-6.
  • ChemicalBook. 6-Bromo-2-methylquinoline CAS#: 877-42-9.
  • ACS Publications. (2023, March 23).
  • National Center for Biotechnology Information. (2024, November 15). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC.
  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).
  • PubChemLite. 4,8-dibromo-2-methylquinoline (C10H7Br2N).
  • PubChemLite. 4,6-dibromo-5,7-dimethylquinoline (C11H9Br2N).
  • CP Lab Safety. This compound, 95% Purity, C10H7Br2N, 1 gram.
  • BenchChem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • ChemicalBook. 96938-27-1(4-AMINO-6,8-DIBROMO-2-METHYLQUINOLINE) Product Description.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522885, 6-Bromo-2-methylquinoline.
  • ACS Publications. (2023, April 11). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.
  • National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Organic Syntheses. (2024, December 18).
  • PubMed. (2016, June 27).
  • ACS Publications. (2026, January 13). Battery-Free Near Field Communication (NFC)
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Center for Biotechnology Information.
  • EMU Physics Department. (2023, July 4).
  • MDPI. 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one.

Sources

Technical Support Center: A Guide to Investigating the Degradation Pathways of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dibromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this compound. As direct degradation data for this specific molecule is not extensively published, this document synthesizes established principles of quinoline chemistry with field-proven methodologies to provide a robust framework for your experiments. We will explore potential degradation pathways, offer a detailed protocol for a forced degradation study, and provide troubleshooting for common analytical challenges.

Section 1: Frequently Asked Questions - Foundational Stability & Degradation Principles

This section addresses fundamental questions about the stability of this compound, drawing parallels from the broader class of quinoline compounds.

Q1: What are the primary environmental factors that can cause this compound to degrade?

A: The stability of quinoline derivatives is typically influenced by four main factors: pH, light, temperature, and oxidative conditions.[1]

  • pH: The nitrogen atom in the quinoline ring can be protonated under acidic conditions, altering the electron distribution and potentially influencing its susceptibility to hydrolysis or other reactions. Conversely, highly basic conditions can also accelerate degradation.[1]

  • Light (Photodegradation): Many quinoline compounds are known to be photosensitive.[1] Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, often leading to hydroxylation or ring cleavage.[1][2] It is crucial to protect solutions from light, especially during long-term storage or analysis.[1]

  • Temperature (Thermal Degradation): Elevated temperatures increase the rate of most chemical reactions, and thermal degradation is no exception.[1] Storing the compound and its solutions at controlled, cool temperatures is essential to minimize the formation of thermal degradants.[1]

  • Oxidation: The electron-rich quinoline ring system is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents present in the experimental system.

Q2: Based on its structure, what are the most probable abiotic (chemical) degradation pathways?

A: While specific pathways must be determined experimentally, we can hypothesize the most likely transformations based on the functional groups of this compound.

  • Oxidation of the Nitrogen: The quinoline nitrogen is a common site for oxidation, which would lead to the formation of This compound N-oxide . This is a known metabolic pathway for the parent quinoline compound.[3]

  • Oxidation of the Methyl Group: The 2-methyl group is another potential site for oxidation. This could occur in a stepwise fashion, first to a hydroxymethyl group ((4,6-Dibromoquinolin-2-yl)methanol ) and subsequently to a carboxylic acid (4,6-Dibromoquinoline-2-carboxylic acid ).

  • Hydroxylation of the Rings: Oxidative conditions or photodegradation could lead to the addition of hydroxyl (-OH) groups to the aromatic rings. Given the directing effects of the substituents, positions on the carbocyclic ring (e.g., C5, C7, C8) are likely targets.

Q3: What metabolic (biotic) degradation pathways might be expected in a biological system?

A: In biological systems (e.g., microbial cultures, liver microsome assays), degradation is enzyme-mediated. Based on studies of similar compounds, the primary routes are hydroxylation and subsequent ring cleavage.[4][5][6]

  • Phase I Metabolism (Hydroxylation): The degradation is likely initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the quinoline ring.[7] A key initial step in the degradation of many quinolines and methylquinolines is the formation of a 2-oxo-1,2-dihydroquinoline (a quinolinone) derivative.[5][6][8] Further hydroxylations on the carbocyclic ring can occur, leading to dihydroxy intermediates.[3][5]

  • Ring Cleavage: Following hydroxylation, enzymes can catalyze the cleavage of the carbocyclic ring. This often occurs between the hydroxylated carbons, leading to pyridone-based derivatives.[5][6]

  • Influence of Substituents: The bromo- and methyl- groups will influence the specific sites of enzymatic attack. Bromo groups are generally stable but can be removed under certain reductive conditions. The methyl group can be hydroxylated as part of the metabolic process.[9]

Section 2: Experimental Protocol - A Self-Validating Forced Degradation Study

To proactively identify potential degradants and establish a stability-indicating analytical method, a forced degradation study is essential. This protocol provides a systematic approach to stress the molecule under various conditions.

Objective: To generate and identify the likely degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by international guidelines.[10]

Materials:

  • This compound (high purity standard)

  • Acetonitrile (HPLC or MS grade)

  • Methanol (HPLC or MS grade)

  • Purified water (Type I)

  • Hydrochloric acid (HCl, 0.1 M and 1 M)

  • Sodium hydroxide (NaOH, 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂, 3% solution)

  • Class A volumetric flasks, pipettes, and autosampler vials

Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or a suitable organic solvent.

  • Control Sample Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL. This is your unstressed t=0 control. Analyze it immediately.

  • Stress Condition Setup: For each condition below, mix 1 mL of the stock solution with 9 mL of the respective stress solution in a sealed vial to achieve a final drug concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Purified water. Incubate at 80°C in an oven.[1]

    • Photolytic Degradation: Purified water. Expose the solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter.[1] Prepare a "dark control" by wrapping an identical sample in aluminum foil and storing it under the same temperature conditions.[1]

  • Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching & Preparation:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before diluting to the final analytical concentration.

    • For other samples, simply dilute to the final concentration with the mobile phase or a 50:50 acetonitrile:water mixture.

  • Analysis: Analyze all samples by a suitable stability-indicating method, typically HPLC-UV/PDA or LC-MS.

Trustworthiness through Self-Validation: This protocol is self-validating. The t=0 control confirms the initial purity. The "dark control" in the photostability test ensures that any degradation observed in the light-exposed sample is due to light, not heat. Comparing stressed samples to the control allows for the clear identification of peaks corresponding to degradation products.

Section 3: Analytical Methodology & Troubleshooting Guide

A robust analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred technique for separating and identifying unknown degradants.[7]

Parameter Recommendation Rationale
Column C18, 2.1 or 4.6 mm i.d., < 3 µm particle sizeProvides good retention and separation for moderately nonpolar compounds like quinolines.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the quinoline nitrogen, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the compound and its degradants.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minA gradient is necessary to elute both the parent compound and potentially more polar or less polar degradation products.
Detection 1 (PDA) 220-400 nmA Photo-Diode Array (PDA) detector allows you to check for peak purity and identify the optimal wavelength for quantification.
Detection 2 (MS) Electrospray Ionization (ESI) in Positive ModeThe quinoline nitrogen is easily protonated, making ESI+ the ideal ionization technique.
MS Scan Mode Full Scan (100-500 m/z) and Data-Dependent MS/MSFull scan detects the molecular ions of degradants. MS/MS provides fragmentation data for structural elucidation.

Troubleshooting Common Analytical Issues

Q1: My peak for this compound is tailing significantly. What can I do?

A: Peak tailing for nitrogen-containing heterocycles is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.

  • Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the quinoline nitrogen consistently protonated.

  • Use an Inert Column: Modern columns with end-capping or hybrid silica technology have fewer free silanol groups and show reduced tailing for basic compounds.

  • Column Contamination: The column may be contaminated. Try flushing it with a strong solvent series or, if necessary, replace it.[11]

Q2: I see new peaks in my stressed samples, but how do I identify them? The mass shifts are confusing.

A: This is where the power of high-resolution mass spectrometry becomes critical.

  • Look for Characteristic Mass Shifts:

    • +16 Da: Addition of one oxygen atom (Hydroxylation or N-oxide formation).

    • +14 Da: Net addition of CO-H₂ (Oxidation of -CH₃ to -COOH).

    • -79/-81 Da: Loss of a bromine atom (Reductive dehalogenation).

  • Utilize the Bromine Isotope Pattern: A key signature for your compound and its bromine-containing degradants is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. A compound with two bromine atoms will have a characteristic triplet cluster (M, M+2, M+4) with a relative intensity of approximately 1:2:1. If you see a degradant peak that has lost this pattern (e.g., now shows a 1:1 doublet), it has likely lost one bromine atom.

Q3: I'm not seeing any peaks at all, not even my parent compound.

A: This points to a systematic issue rather than a chemical one.

  • Check the System Flow Path: Ensure the carrier gas or mobile phase is flowing correctly and there are no blockages in the injector, lines, or column.[11]

  • Verify Detector Settings: Confirm the detector (e.g., lamp in a UV detector, voltages in a mass spectrometer) is on and functioning correctly.[12]

  • Confirm Sample Preparation: Double-check your dilutions. It's also possible the compound has completely degraded or precipitated in the sample vial. Re-prepare a fresh standard to verify instrument performance.

Section 4: Visualizations of Pathways and Workflows

Hypothesized Degradation Pathways Diagram

G cluster_oxidation Oxidation cluster_metabolic Metabolic / Biotic parent This compound n_oxide N-Oxide (+16 Da) parent->n_oxide O₂ / H₂O₂ hydroxylated Hydroxylated Derivative (e.g., 8-hydroxy) (+16 Da) parent->hydroxylated •OH / Light / Enzyme acid Quinoline-2-carboxylic acid (+14 Da) parent->acid Oxidation of CH₃ quinolinone 2-Oxo-1,2-dihydroquinoline (Quinolinone) (+16 Da) parent->quinolinone Monooxygenase ring_cleaved Pyridone Derivative (Ring Cleavage) quinolinone->ring_cleaved Dioxygenase

Caption: Hypothesized degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions (Incubate & Sample) start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Water, 80°C) start->thermal photo Photolytic (Light Exposure) start->photo control Control (Unstressed) start->control quench Quench / Neutralize / Dilute Samples acid->quench base->quench oxidative->quench thermal->quench photo->quench control->quench analysis LC-MS Analysis (PDA & ESI-MS/MS) quench->analysis data Data Interpretation (Mass Shifts, Isotope Patterns, Fragment Analysis) analysis->data

Caption: Experimental workflow for a forced degradation study.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • TROUBLESHOOTING GUIDE. (n.d.). Agilent.
  • Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 747, 141136.
  • Röger, P., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-9.
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.
  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 5(8), 1015-1020.
  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-9.
  • Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline. (n.d.). Benchchem.
  • LaVoie, E. J., et al. (1983). The hepatic metabolism of two methylquinolines. Drug Metabolism and Disposition, 11(4), 304-308.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). (n.d.).
  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores.
  • HPLC Troubleshooting Guide. (2022, May 20). Phenomenex.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4,6-Dibromo-2-methylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dibromo-2-methylquinoline is a crucial building block in the synthesis of a variety of biologically active compounds. Its dibromo-substituted quinoline core allows for further functionalization, making it a valuable intermediate in the development of novel therapeutics. The efficient and selective synthesis of this compound is therefore of significant interest to the medicinal chemistry community. This guide will compare two distinct and viable methods for its preparation: the direct electrophilic bromination of a pre-existing bromoquinoline and a classical Sandmeyer reaction from an amino-quinoline precursor.

Method 1: Direct Electrophilic Bromination

This approach involves the direct introduction of a second bromine atom onto a mono-brominated quinoline precursor, specifically 6-bromo-2-methylquinoline. The success of this method hinges on the regioselectivity of the electrophilic aromatic substitution on the quinoline ring system.

Mechanistic Rationale

The quinoline ring is an aromatic system with varying electron densities. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making the benzene ring more susceptible to electrophilic attack. The existing bromine atom at the 6-position is a deactivating but ortho-, para-directing group. Therefore, electrophilic attack is anticipated at positions ortho or para to the bromine atom. However, the directing influence of the heterocyclic nitrogen and the steric hindrance also play a crucial role in determining the final position of the incoming electrophile. The reaction with molecular bromine, often in the presence of a Lewis or Brønsted acid catalyst, generates a bromonium ion or a polarized bromine molecule that acts as the electrophile.

Experimental Protocol: Synthesis of this compound via Direct Bromination

Starting Material: 6-Bromo-2-methylquinoline

Reagents and Conditions:

  • 6-Bromo-2-methylquinoline

  • Molecular Bromine (Br₂)

  • Acetic Acid (as solvent and catalyst)

  • Sodium hydroxide solution (for neutralization)

  • Suitable organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve 6-bromo-2-methylquinoline in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine in acetic acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Neutralize the mixture carefully with a sodium hydroxide solution.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Note: This is a generalized procedure based on known bromination reactions of quinolines. The specific equivalents of bromine, reaction time, and temperature may require optimization.

Method 2: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile and reliable method for introducing a halide into an aromatic ring via a diazonium salt intermediate.[1][2][3] This multi-step approach begins with the synthesis of an amino-substituted quinoline, followed by diazotization and subsequent displacement with a bromide ion, catalyzed by copper(I) bromide.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a free radical mechanism.[1] The key steps are:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the previous step, to yield the final aryl bromide product and regenerate the copper(I) catalyst.

Experimental Workflow: Sandmeyer Reaction Pathway

Sandmeyer_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Sandmeyer Reaction A Starting Material (e.g., 4-bromoaniline) B Quinoline Ring Formation (e.g., Doebner-von Miller Reaction) A->B C Introduction of Amino Group (e.g., Nitration followed by Reduction) B->C D 2-Methyl-6-bromoquinolin-4-amine E Diazotization (NaNO₂, HBr) D->E F Diazonium Salt Intermediate E->F G Sandmeyer Reaction (CuBr, HBr) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Part A: Synthesis of the Precursor, 2-Methyl-6-bromoquinolin-4-amine

This precursor can be synthesized through various established quinoline syntheses, such as the Doebner-von Miller reaction, followed by functional group manipulations to introduce the amino group at the 4-position.

Part B: Sandmeyer Reaction

Starting Material: 2-Methyl-6-bromoquinolin-4-amine

Reagents and Conditions:

  • 2-Methyl-6-bromoquinolin-4-amine

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr)

  • Copper(I) Bromide (CuBr)

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Suspend 2-methyl-6-bromoquinolin-4-amine in an aqueous solution of hydrobromic acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • The product can be isolated by steam distillation or solvent extraction.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis of the Synthesis Methods

FeatureMethod 1: Direct BrominationMethod 2: Sandmeyer Reaction
Number of Steps Fewer steps (potentially a one-pot reaction from 6-bromo-2-methylquinoline).Multiple steps (synthesis of the amino precursor, diazotization, and the Sandmeyer reaction itself).
Starting Materials Requires 6-bromo-2-methylquinoline, which may need to be synthesized.Requires a suitable aniline precursor for the quinoline synthesis, followed by functional group interconversion.
Reagents Uses molecular bromine, which is corrosive and requires careful handling.Involves sodium nitrite and the formation of unstable diazonium salts, which must be handled at low temperatures.
Regioselectivity Can be challenging to control, potentially leading to a mixture of isomers. The directing effects of the existing substituents and the quinoline nitrogen must be carefully considered.Generally high regioselectivity, as the position of the incoming bromine atom is determined by the initial position of the amino group.
Yield and Purity Yields can be variable depending on the regioselectivity and the potential for over-bromination. Purification might be challenging if isomers are formed.While being a multi-step process, the individual steps often proceed with good to excellent yields, and the final product is typically of high purity.
Scalability Potentially more straightforward to scale up due to fewer steps.The handling of diazonium salts on a large scale requires strict temperature control and safety precautions.
Versatility Limited to the introduction of bromine.The diazonium salt intermediate can be used to introduce a wide range of other functional groups (e.g., -Cl, -CN, -OH), offering greater synthetic flexibility.

Conclusion and Recommendations

The choice between direct bromination and the Sandmeyer reaction for the synthesis of this compound will depend on the specific needs of the researcher and the available starting materials.

Direct Bromination is an attractive option due to its atom economy and fewer synthetic steps. However, the key challenge lies in controlling the regioselectivity to avoid the formation of undesired isomers. This method would be most suitable when a reliable protocol for the selective bromination at the 4-position of 6-bromo-2-methylquinoline is established and optimized.

The Sandmeyer Reaction , although more laborious, offers a more reliable and predictable route to the desired product. The high regioselectivity is a significant advantage, ensuring the clean formation of this compound. This method is recommended when a high purity of the final product is critical and when the multi-step synthesis of the amino precursor is feasible.

For drug development professionals, the reliability and scalability of the Sandmeyer reaction might be more favorable, despite the additional steps, as it ensures the consistent production of a high-purity intermediate. For exploratory research where small quantities are needed and starting materials are readily available, optimizing a direct bromination could be a more time-efficient approach.

References

Please note that while specific protocols for the direct synthesis of this compound were not found in the immediate search, the references provided offer valuable insights into the methodologies discussed.

  • Çakmak, O., et al. (2017). Regioselective bromination of methoxy-substituted 1,2,3,4-tetrahydroquinolines and quinolines. Tetrahedron, 73(33), 5051-5059.
  • Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Ansari, J., & Rawat, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 891-915.
  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

  • MDPI. (n.d.). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Retrieved from [Link]

Sources

Navigating the Bioactive Landscape of Brominated Quinolines: A Comparative Analysis Centered on 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a privileged scaffold in the realm of drug discovery.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of a wide array of therapeutic agents.[3] From the historical success of quinine in combating malaria to modern anticancer drugs, quinoline derivatives continue to be a focal point of intensive research.[1] The introduction of various substituents onto this core structure profoundly modulates the molecule's physicochemical properties and biological activities, offering a rich playground for medicinal chemists.[4]

One particularly fruitful area of investigation has been the halogenation of the quinoline ring, with brominated derivatives frequently exhibiting enhanced or novel biological effects.[5] The presence of bromine atoms can increase lipophilicity, thereby improving membrane permeability, and can also influence the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.[6] This guide provides a comparative analysis of the biological activity of 4,6-Dibromo-2-methylquinoline and other substituted quinolines, with a focus on their anticancer and antimicrobial potential. While direct experimental data for this compound is limited in publicly available literature, we will extrapolate its potential activities based on structurally analogous compounds and provide a framework for its experimental evaluation.

Comparative Anticancer Activity of Brominated Quinolines

The anticancer potential of quinoline derivatives is well-documented, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1] Bromination of the quinoline scaffold has been shown to be a viable strategy for enhancing cytotoxic activity against various cancer cell lines.[5]

Structure-Activity Relationship Insights

The methyl group at the C2 position in this compound is also expected to influence its biological profile. This group can affect the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

Quantitative Comparison of Cytotoxicity

To provide a clear comparison, the following table summarizes the in vitro cytotoxicity data (IC50 values) of several brominated quinoline and quinazolinone derivatives against various human cancer cell lines. This data, sourced from multiple studies, highlights the potent anticancer activity within this class of compounds.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6, HeLa, HT295.45–9.6 µg/mL5-FUNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) MCF-71.7 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (IX) MCF-71.8 µg/mLDoxorubicinNot Specified
6-Bromo quinazoline derivative (8a) MCF-715.85 ± 3.32ErlotinibNot Specified
6-Bromo quinazoline derivative (8a) SW48017.85 ± 0.92ErlotinibNot Specified
5,7-Dibromo-8-hydroxyquinoline C6, HeLa, HT296.7 - 25.6 µg/mLNot SpecifiedNot Specified

Table 1: Comparative in vitro cytotoxicity of various brominated quinoline and quinazolinone derivatives. Note that some values are reported in µg/mL.[5][7]

Potential Mechanisms of Anticancer Action

Several mechanisms have been proposed for the anticancer activity of quinoline derivatives. One of the key targets is the microtubule network, which is crucial for cell division. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] For example, compound 4c in one study was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM.[8]

Another important mechanism is the induction of apoptosis through various signaling pathways.[5] Quinoline derivatives can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins. The diagram below illustrates a simplified, hypothetical pathway for apoptosis induction by a quinoline derivative.

apoptosis_pathway Quinoline Quinoline Derivative Mitochondria Mitochondria Quinoline->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.

Comparative Antimicrobial Activity

In addition to their anticancer properties, quinoline derivatives are renowned for their broad-spectrum antimicrobial activity.[10] The quinolone antibiotics, a major class of antibacterial agents, are structurally related to quinolines. The introduction of bromine into the quinoline scaffold can also enhance antimicrobial efficacy.

Spectrum of Activity

While specific antimicrobial data for this compound is not available, studies on related compounds demonstrate their potential. For instance, various novel quinoline derivatives have shown excellent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL.[10] Furthermore, certain 6,8-dibromo-4(3H)quinazolinone derivatives have exhibited potent antifungal activity against Candida albicans and Aspergillus flavus, with MICs as low as 0.78 and 0.097 µg/mL, respectively.[11]

Quantitative Comparison of Antimicrobial Potency

The following table summarizes the MIC values of representative quinoline and quinazolinone derivatives against various microbial strains.

Compound Class/NameTest OrganismMIC (µg/mL)
Novel Quinoline DerivativesBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50
VIIa (6,8-dibromo-4(3H)quinazolinone derivative)E. coli1.56
VIIa (6,8-dibromo-4(3H)quinazolinone derivative)S. typhimurium3.125
VIIc (6,8-dibromo-4(3H)quinazolinone derivative)C. albicans0.78
VIIc (6,8-dibromo-4(3H)quinazolinone derivative)A. flavus0.097

Table 2: Comparative in vitro antimicrobial activity of various quinoline and quinazolinone derivatives.[10][11]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the biological activities of novel compounds must be evaluated using standardized and validated experimental protocols. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of quinoline derivatives like this compound.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Self-Validation and Causality: This protocol includes positive (e.g., a known anticancer drug like doxorubicin) and negative (vehicle control) controls to validate the assay's performance. The causality is established by the dose-dependent decrease in cell viability upon treatment with the test compound.

mtt_workflow Start Start Step1 1. Seed Cells in 96-well Plate Start->Step1 Step2 2. Add Test Compound (e.g., Quinoline derivative) Step1->Step2 Step3 3. Incubate (e.g., 48 hours) Step2->Step3 Step4 4. Add MTT Reagent Step3->Step4 Step5 5. Incubate (4 hours) Step4->Step5 Step6 6. Solubilize Formazan (add DMSO) Step5->Step6 Step7 7. Measure Absorbance (570 nm) Step6->Step7 Step8 8. Calculate IC50 Value Step7->Step8 End End Step8->End

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[14]

Principle: The test substance diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial culture. The presence of a zone of inhibition around the well indicates antimicrobial activity.[15]

Step-by-Step Protocol:

  • Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar with a standardized suspension of the test microorganism to create a lawn of growth.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Self-Validation and Causality: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are included on each plate to ensure the validity of the results. The size of the inhibition zone is proportional to the antimicrobial activity of the test compound, establishing a clear cause-and-effect relationship.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound holds significant promise as a bioactive molecule, particularly in the fields of oncology and microbiology. The presence of two bromine atoms on the quinoline scaffold is a key feature associated with potent cytotoxic and antimicrobial activities in analogous compounds.

To definitively establish the biological profile of this compound, further experimental investigation is imperative. The protocols detailed in this guide for in vitro cytotoxicity and antimicrobial screening provide a robust framework for such studies. Future research should focus on synthesizing this compound and evaluating its activity against a broad panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity. Elucidating its precise mechanism of action will also be crucial for its potential development as a therapeutic agent. The exploration of this and other novel brominated quinolines will undoubtedly continue to enrich the pipeline of potential new drugs for combating cancer and infectious diseases.

References

  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. (2024). MDPI. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). PMC. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). NIH. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asia Pacific Journal of Health Sciences. [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). NIH. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ResearchGate. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (n.d.). RSC Publishing. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Springer. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025). ResearchGate. [Link]

  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). PMC. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical, Pharmaceutical and Health Sciences. [Link]

  • 4,6-Dibromoquinoline. (n.d.). PubChem. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.). Europe PMC. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design,. (2024). Semantic Scholar. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). PubMed. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI. [Link]

  • Well diffusion method for evaluation of antibacterial activity of copper phenyl fatty hydroxamate synthesized from canola and palm kernel oils. (2015). ResearchGate. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. [Link]

  • IC 50 values of compounds (μM).. (n.d.). ResearchGate. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed. [Link]

  • Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines. (n.d.). Taylor & Francis Online. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate. [Link]

  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2025). PMC. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PMC. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • MTT ASSAY: Principle. (n.d.). Unknown Source. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). NIH. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

Sources

Navigating the Bioactive Landscape of Quinoline Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 4,6-Dibromo-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its inherent biological activity, coupled with the versatility for chemical modification, has made it a cornerstone in the development of anticancer, antimicrobial, and enzyme-inhibiting drugs.[1][2] This guide delves into a specific, yet underexplored, subclass: the 4,6-dibromo-2-methylquinoline derivatives. While direct and extensive research on this particular scaffold is nascent, this document serves as a comprehensive, forward-looking manual for researchers. By synthesizing established principles from the broader quinoline literature, we will illuminate the probable structure-activity relationships (SAR), provide detailed experimental frameworks for their evaluation, and offer a roadmap for the rational design of novel, potent therapeutic candidates.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide array of natural products and synthetic compounds with significant pharmacological properties.[2] The versatility of the quinoline scaffold allows for substitutions at various positions, leading to a diverse range of biological activities. These activities are often finely tuned by the nature and position of these substituents. For instance, various quinoline derivatives have demonstrated potent anticancer activity by targeting different molecular pathways, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] Furthermore, the quinoline core is central to many antimicrobial agents, with derivatives showing efficacy against a spectrum of bacteria, fungi, and parasites.[3][4]

Decoding the Structure-Activity Relationship (SAR) of this compound Derivatives

While specific SAR studies on this compound derivatives are limited, we can extrapolate key principles from research on related brominated and methylated quinoline analogs. The bromine atoms at positions 4 and 6, and the methyl group at position 2, are expected to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its biological interactions.

The Foundational Scaffold: this compound

The core structure of this compound presents a unique combination of substituents that are anticipated to confer distinct biological properties.

  • 2-Methyl Group: The methyl group at the 2-position is a common feature in many biologically active quinolines. Its presence can influence the molecule's metabolic stability and its interaction with hydrophobic pockets in target proteins. The Doebner-von Miller reaction is a classical and effective method for the synthesis of 2-methylquinolines.[5]

  • 4,6-Dibromo Substitution: The introduction of bromine atoms at positions 4 and 6 is expected to have a profound impact on the molecule's activity. Halogen atoms, particularly bromine, can enhance lipophilicity, facilitating membrane permeability. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. Studies on other brominated quinolines have highlighted their potential as anticancer agents.[6] For instance, 6,8-dibromo-4(3H)quinazolinone derivatives have shown significant antibacterial and antifungal activities.[7]

Hypothetical SAR Exploration: A Roadmap for Derivative Design

Based on the broader quinoline literature, we can propose a hypothetical SAR framework for this compound derivatives. This framework can guide the synthesis and evaluation of new analogs with potentially enhanced biological activity.

Table 1: Proposed Structure-Activity Relationship (SAR) of this compound Derivatives

Position of SubstitutionProposed Influence on BioactivityRationale from Related Compounds
Position 3 Introduction of small, electron-withdrawing groups (e.g., -CN, -NO2) may enhance anticancer activity.In other quinoline series, electron-withdrawing groups at this position have been shown to increase cytotoxic effects.
Position 5 Substitution with hydrogen bond donors/acceptors (e.g., -NH2, -OH) could improve target engagement.Amino and hydroxyl groups can form crucial hydrogen bonds with amino acid residues in enzyme active sites.
Position 7 Introduction of bulky hydrophobic groups (e.g., substituted phenyl rings) may increase potency by occupying hydrophobic pockets.Studies on other quinoline derivatives have shown that bulky substituents at C7 can enhance anticancer activity.
Position 8 Substitution with methoxy or other small alkyl groups could modulate solubility and metabolic stability.Methoxy groups at this position in other quinoline analogs have been associated with favorable pharmacokinetic properties.

Experimental Corner: Protocols for Biological Evaluation

To validate the proposed SAR and discover novel bioactive compounds, a systematic biological evaluation is paramount. The following are detailed, step-by-step methodologies for key experiments, adapted from established protocols for quinoline derivatives.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay: A Generic Fluorometric Protocol

Many quinoline derivatives exert their effects by inhibiting specific enzymes. A generic fluorometric assay can be adapted to screen for inhibitors of various enzymes, such as kinases or proteases.

Experimental Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, a fluorogenic substrate, and the test compounds.

  • Assay Setup: In a 96-well black plate, add the buffer, the test compound at various concentrations, and the enzyme. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition.[11]

Visualizing the Path Forward: Diagrams and Workflows

To facilitate a clear understanding of the concepts discussed, the following diagrams illustrate the proposed SAR and a typical experimental workflow.

SAR_Hypothesis cluster_positions Potential Substitution Sites cluster_substituents Example Substituents cluster_activities Potential Biological Activities Core This compound Core Scaffold P3 Position 3 Core->P3 Substitution at P5 Position 5 Core->P5 Substitution at P7 Position 7 Core->P7 Substitution at P8 Position 8 Core->P8 Substitution at S3 Electron-withdrawing (e.g., -CN, -NO2) P3->S3 S5 H-bond donors/acceptors (e.g., -NH2, -OH) P5->S5 S7 Bulky hydrophobic (e.g., -Ph, -naphthyl) P7->S7 S8 Small alkyl/alkoxy (e.g., -OCH3) P8->S8 Anticancer Anticancer S3->Anticancer Enzyme_Inhibition Enzyme Inhibition S5->Enzyme_Inhibition S7->Anticancer Antimicrobial Antimicrobial S8->Antimicrobial Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Screening Primary Biological Screening (e.g., MTT, MIC) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design Advanced_Studies Advanced In Vitro and In Vivo Studies Lead_Opt->Advanced_Studies

Caption: A typical workflow for the development of novel bioactive quinoline derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of new therapeutic agents. By leveraging the extensive knowledge base of quinoline chemistry and pharmacology, researchers can embark on a rational design and synthesis program to explore the full potential of this unique chemical space. The proposed SAR framework and detailed experimental protocols in this guide provide a solid foundation for such endeavors. Future research should focus on synthesizing a diverse library of derivatives and systematically evaluating their anticancer, antimicrobial, and enzyme inhibitory activities. Through a collaborative and iterative process of design, synthesis, and testing, the scientific community can unlock the therapeutic promise hidden within the this compound core.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). bioRxiv. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). Chemistry & Biodiversity. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). bioRxiv. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances. [Link]

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010). European Journal of Medicinal Chemistry. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure. [Link]

  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. (2022). Molecules. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances. [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines. (2008). European Journal of Medicinal Chemistry. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]

  • Biological activities of quinoline derivatives. (2005). Bioorganic & Medicinal Chemistry. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design.org. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules. [Link]

  • Structure-activity Relationships for 4-anilinoquinoline Derivatives as Inhibitors of the DNA Methyltransferase Enzyme DNMT1. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. (2014). ResearchGate. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). Turkish Journal of Chemistry. [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). Molecules. [Link]

  • Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. (2023). Scientific Reports. [Link]

  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024). Molecules. [Link]

Sources

The Two Sides of the Coin: A Comparative Guide to In Vitro and In Vivo Studies of 4,6-Dibromo-2-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Discoveries to Preclinical Realities

For researchers in the vanguard of drug discovery, the quinoline scaffold represents a privileged structure, a versatile template from which a multitude of pharmacologically active agents have been born.[1][2] Among these, halogenated derivatives, particularly brominated quinolines, have garnered significant attention for their potent biological activities, ranging from anticancer to antimicrobial.[2][3] This guide delves into the critical evaluation of 4,6-Dibromo-2-methylquinoline and its analogs, providing a comparative analysis of their performance in foundational in vitro assays and the predictive power of these results for subsequent in vivo studies.

Our focus is to bridge the often-daunting gap between promising cell-based data and the complex biological systems of a living organism. We will explore the "why" behind the "how," offering insights into experimental design and the interpretation of data that can guide the rational progression of these compelling molecules from laboratory curiosities to potential therapeutic leads.

The In Vitro Arena: Unveiling Mechanism and Potency at the Cellular Level

In vitro studies are the bedrock of early-stage drug discovery, offering a controlled environment to dissect the molecular mechanisms of a compound and quantify its biological effects. For this compound analogs, the primary focus has been on their potential as anticancer agents.

A common starting point is the assessment of a compound's antiproliferative activity against a panel of cancer cell lines. This is crucial for determining the potency and selectivity of the analogs. For instance, studies on structurally related brominated quinolines have demonstrated significant inhibitory effects against various cancer cell lines, such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[2][3]

Table 1: Comparative In Vitro Antiproliferative Activity of Representative Brominated Quinolines

CompoundCell LineIC50 (µg/mL)Reference
5,7-dibromo-8-hydroxyquinolineC66.7[4]
5,7-dibromo-8-hydroxyquinolineHeLa9.8[4]
5,7-dibromo-8-hydroxyquinolineHT2912.4[4]
6,8-dibromo-11H-indeno[1,2-b]quinolin-11-oneMurine P388 leukemia, Murine Lewis lung carcinoma, wild-type human Jurkat leukemia, amsacrine-resistant Jurkat, doxorubicin-resistant JurkatHigh cytotoxicity[5]

The choice of cell lines is a critical experimental parameter. Utilizing a diverse panel, including those from different tissue origins and with varying genetic backgrounds (e.g., p53 wild-type vs. mutant), provides a broader understanding of the compound's potential therapeutic window and spectrum of activity.

Beyond simple cytotoxicity, mechanistic in vitro assays are paramount. For many quinoline derivatives, a key mechanism of action is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[2][4] This can be investigated through DNA relaxation assays using supercoiled plasmid DNA.

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_0 In Vitro Screening Cascade cluster_1 Mechanistic Elucidation A Synthesis of this compound Analogs B Antiproliferative Assay (e.g., MTT, SRB) on Cancer Cell Line Panel A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Topoisomerase I Inhibition Assay D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F G Cell Cycle Analysis D->G H Selection of Lead Candidate(s) for In Vivo Studies E->H F->H G->H

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

The In Vivo Gauntlet: Assessing Efficacy and Safety in a Living System

While in vitro data provides a strong foundation, the ultimate test of a drug candidate's therapeutic potential lies in its evaluation within a complex, living organism. In vivo studies are designed to assess not only the compound's efficacy in a disease model but also its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity.

Direct in vivo studies on this compound are not extensively reported in the available literature. However, we can extrapolate potential outcomes based on studies of other substituted quinoline analogs in preclinical animal models. For anticancer evaluation, rodent models such as mice bearing xenografts of human tumors or syngeneic tumor models are commonly employed.

For instance, some bis(indeno[1,2-b]quinoline-6-carboxamides) have shown activity comparable to the clinical drug irinotecan against sub-cutaneous colon 38 tumors in vivo.[5] Another study on a pyrimidin-2(1H)-one derivative demonstrated significant tumor growth inhibition in Ehrlich ascites carcinoma and sarcoma-180 solid tumor models in mice.[6]

Table 2: Representative In Vivo Efficacy of Structurally Related Heterocyclic Compounds

CompoundAnimal ModelTumor TypeDose and RouteTumor Growth Inhibition (%)Reference
Bis(indeno[1,2-b]quinoline-6-carboxamides)MiceSub-cutaneous colon 38Not specifiedComparable to irinotecan[5]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiceEhrlich ascites carcinoma30 mg/kg/i.p.94.71[6]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiceSarcoma-180 (solid)30 mg/kg/i.p.45.68[6]

A critical aspect of in vivo studies is the assessment of toxicity. Acute toxicity studies in rodents help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[6] This data is crucial for establishing a safe therapeutic window.

Experimental Workflow: In Vivo Anticancer Efficacy Study

G cluster_0 In Vivo Efficacy and Safety Evaluation A Lead Candidate from In Vitro Studies B Acute Toxicity Study in Rodents (e.g., OECD 423) A->B C Determination of Maximum Tolerated Dose (MTD) B->C D Tumor Xenograft Model Development C->D E Treatment with Vehicle, Positive Control, and Test Compound D->E F Monitoring of Tumor Growth and Body Weight E->F G Pharmacokinetic (PK) Analysis E->G H Histopathological Analysis of Tumors and Organs F->H I Efficacy and Safety Assessment F->I G->I H->I

Caption: A standard workflow for assessing the in vivo anticancer efficacy of a compound.

The Translational Bridge: Correlating In Vitro Potency with In Vivo Efficacy

The "holy grail" of drug discovery is the successful translation of promising in vitro results into tangible in vivo efficacy. However, this is often a challenging endeavor. A compound that exhibits potent cytotoxicity against cancer cells in a petri dish may fail in an animal model for a variety of reasons, including:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the tumor at therapeutic concentrations.

  • Off-Target Toxicity: The compound may interact with other biological targets in the body, leading to unacceptable side effects at doses required for anticancer activity.

  • Tumor Microenvironment: The complex microenvironment of a solid tumor, with its unique vasculature and stromal components, can present a significant barrier to drug penetration and efficacy.

Therefore, a multi-faceted approach is necessary. In addition to potent in vitro activity, a successful drug candidate should possess favorable drug-like properties. Computational tools and in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) can provide early indicators of a compound's potential pharmacokinetic behavior.[7][8]

Detailed Experimental Protocols

Protocol 1: In Vitro Antiproliferative MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells (e.g., HT29) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the animals into treatment groups (vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Study Termination: At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The journey of a this compound analog from a synthesized powder to a potential therapeutic agent is a rigorous one, demanding a thoughtful and systematic evaluation of its biological properties. While in vitro studies provide crucial initial insights into potency and mechanism, they are but a stepping stone. The true measure of a compound's promise is its performance in the complex and dynamic environment of a living organism. By carefully designing and interpreting both in vitro and in vivo experiments, and by understanding the critical translational bridge between them, researchers can more effectively identify and advance those quinoline derivatives with the greatest potential to impact human health.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2). Semantic Scholar.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities - Pandawa Institute Journals.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) - Semantic Scholar.
  • In Vivo Efficacy of 8-bromo-6-methylquinolin-2(1h)
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
  • 4,6-Dibromoquinoline. PubChem.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers.
  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC - PubMed Central.
  • 6,8-Dibromoquinoline. PMC - NIH.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Rationale for In-Silico Investigation

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The specific compound, 4,6-Dibromo-2-methylquinoline, presents a unique substitution pattern with bromine atoms at positions 4 and 6, which can significantly influence its electronic properties and binding interactions with biological macromolecules.

Molecular docking is a powerful and indispensable computational technique in modern structure-based drug discovery.[4][5] It allows for the prediction of binding conformations and affinities between a small molecule (ligand) and a target protein at an atomic level.[5] This in-silico approach accelerates the drug discovery process by enabling the rapid screening of potential drug candidates and providing insights into their mechanisms of action, thereby guiding further experimental validation and lead optimization.[6]

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of this compound. Given the limited direct experimental data on this specific compound, we will extrapolate its potential biological targets based on the well-documented activities of structurally similar quinoline derivatives. We will compare its docking performance against two other relevant quinoline compounds—6-Bromo-5-nitroquinoline (a known cytotoxic agent[7]) and Lenvatinib (an approved multi-kinase inhibitor featuring a quinoline core)—to provide a robust comparative analysis. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each step of the computational workflow.

Part 1: Target Protein Selection and Preparation

The choice of target protein is a critical first step in any docking study. Based on the established activities of quinoline derivatives, we have selected three representative proteins from different classes to conduct a comprehensive comparative analysis:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8] EGFR is a well-validated cancer target. (PDB ID: 2J6M)

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation, and its inhibition is a primary strategy for developing anti-inflammatory drugs. Several quinoline-based compounds have shown significant COX-2 inhibitory activity.[9] (PDB ID: 5IKR)

  • Human Topoisomerase I in complex with DNA (Top1-DNA): DNA-interacting enzymes are another major class of targets for quinoline compounds, which can act as intercalating agents or enzyme inhibitors.[10][11] (PDB ID: 1T8I)

Experimental Protocol: Protein Preparation

The goal of protein preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking by correcting structural issues and assigning appropriate chemical properties.

  • Obtain Protein Structure: Download the PDB file for each target protein (e.g., 2J6M, 5IKR, 1T8I) from the RCSB PDB database.

  • Initial Cleaning:

    • Rationale: PDB files often contain non-essential molecules (water, ions, co-factors, co-crystallized ligands) and sometimes multiple protein chains that are not part of the biological unit. These must be removed to ensure the docking calculation is focused on the relevant binding site and protein monomer.[12][13]

    • Action: Using molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio), delete all water molecules (HOH), heteroatoms, and any protein chains that are not part of the primary functional unit.[14][15] For this study, the co-crystallized inhibitor in each PDB file should also be removed and saved separately for the validation step.

  • Add Hydrogen Atoms:

    • Rationale: X-ray crystallography often does not resolve the positions of hydrogen atoms. However, hydrogens are critical for defining the correct tautomeric states of amino acid residues and for forming hydrogen bonds, which are key protein-ligand interactions.[13]

    • Action: Use a structure preparation tool (e.g., the 'Dock Prep' tool in UCSF Chimera or the 'Protein Preparation Wizard' in Maestro) to add hydrogens. Ensure that polar hydrogens are added to account for potential H-bonding.[14]

  • Assign Atomic Charges:

    • Rationale: Docking algorithms use force fields to calculate the energy of interactions. These force fields require that partial charges be assigned to each atom in the protein to compute electrostatic interactions accurately.[16]

    • Action: Assign charges using a standard force field, such as AMBER or Gasteiger.[17] This is typically an integrated step in protein preparation software.

  • Final Output: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina and contains the necessary charge and atom type information.[14]

Part 2: Ligand Preparation and Workflow

Proper ligand preparation is as crucial as protein preparation. The 2D structures of our ligands must be converted into energy-minimized 3D conformations with correct charges.

Ligands for Comparative Study:
  • Test Ligand: this compound

  • Alternative 1: 6-Bromo-5-nitroquinoline (for cytotoxicity comparison)

  • Alternative 2: Lenvatinib (a known kinase inhibitor)

Experimental Protocol: Ligand Preparation
  • Obtain 2D Structures: Download the 2D structures (e.g., in SDF format) of the three ligands from a chemical database like PubChem.

  • Convert to 3D and Add Hydrogens:

    • Rationale: Docking requires a three-dimensional representation of the ligand. Hydrogens must be added to satisfy valency and for charge calculation.[18]

    • Action: Use a tool like Open Babel or a molecular modeling program to convert the 2D structure to a 3D conformation and add hydrogens.

  • Energy Minimization:

    • Rationale: The initial 3D structure may not be in a low-energy, stable conformation. Energy minimization refines the structure to a more realistic and energetically favorable state.[13]

    • Action: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF).

  • Assign Partial Charges and Define Rotatable Bonds:

    • Rationale: As with the protein, partial charges (e.g., Gasteiger charges) are needed for electrostatic calculations. The docking software must also identify which bonds in the ligand are rotatable to allow for conformational flexibility during the docking simulation.[17]

    • Action: Use AutoDock Tools to assign Gasteiger charges and automatically detect rotatable bonds.[17]

  • Final Output: Save the prepared ligand structures in the .pdbqt format.

The overall computational workflow, from preparation to analysis, can be visualized as follows:

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase p_pdb 1. Download Target PDB p_clean 2. Clean Protein (Remove H2O, Heteroatoms) p_pdb->p_clean p_h 3. Add Hydrogens p_clean->p_h p_charge 4. Assign Charges p_h->p_charge p_out Protein.pdbqt p_charge->p_out validate 5. Validate Protocol (Redocking) p_out->validate dock 7. Run Docking (AutoDock Vina) p_out->dock l_pubchem 1. Download Ligand SDF l_3d 2. Convert to 3D & Add Hydrogens l_pubchem->l_3d l_min 3. Energy Minimization l_3d->l_min l_charge 4. Assign Charges & Torsions l_min->l_charge l_out Ligand.pdbqt l_charge->l_out grid 6. Define Binding Site (Grid Box) l_out->grid l_out->dock validate->grid RMSD < 2.0 Å grid->dock results Docking Log File (.dlg) dock->results analysis 8. Analyze Binding Energy & Pose results->analysis visualize 9. Visualize Interactions (PyMOL, LigPlot+) analysis->visualize compare 10. Comparative Analysis visualize->compare

Caption: Overall workflow for molecular docking studies.

Part 3: The Docking Protocol and Its Validation

A trustworthy protocol is a self-validating one. Before screening our test compounds, we must first validate the docking parameters to ensure they can accurately reproduce a known binding pose.

Experimental Protocol: Docking Validation (Redocking)
  • Extract Native Ligand: From the original, unmodified PDB file (e.g., 2J6M), extract the co-crystallized inhibitor. Prepare this ligand using the same protocol described in Part 2.

  • Perform Docking: Dock this prepared native ligand back into the binding site of its corresponding prepared protein. The binding site, or "grid box," should be defined to encompass the space occupied by the native ligand in the original crystal structure.

  • Calculate RMSD:

    • Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the experimental (crystal structure) pose. A low RMSD value indicates that the docking protocol is reliable.[19][20]

    • Action: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the RMSD.

  • Assess Validity: A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å.[21][22] If this criterion is met, the docking protocol (including the defined grid box and software parameters) is considered validated and can be confidently used to screen the new test compounds.

Experimental Protocol: Molecular Docking of Test Ligands
  • Grid Box Generation: Using the validated coordinates from the redocking step, define the search space (grid box) for each target protein. This box should be centered on the active site and large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Execution: Run the molecular docking simulation for each of the three ligands against each of the three prepared target proteins using software like AutoDock Vina.[14] Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Output Generation: The program will produce an output file containing the coordinates for each binding pose and a log file with the corresponding binding affinities (in kcal/mol) and RMSD values from the reference structure.[23]

Part 4: Results Analysis and Comparative Guide

The final step is to analyze the docking output to draw meaningful comparisons. The primary metrics are the binding affinity and the specific molecular interactions.

Interpreting the Results
  • Binding Affinity (Docking Score): This value, expressed in kcal/mol, estimates the free energy of binding. A more negative value indicates a stronger, more stable interaction between the ligand and the protein.[19] This score is the primary metric for ranking and comparing different ligands.

  • Binding Pose and Interactions: The top-ranked pose (the one with the lowest binding energy) should be visually inspected. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site.[24][25] These interactions explain why a ligand binds and can inform future chemical modifications.

G cluster_input Docking Outputs cluster_analysis Analysis Metrics cluster_output Comparative Conclusion L1 Ligand 1 Pose & Score BE Binding Energy (kcal/mol) L1->BE Interactions H-Bonds, Hydrophobic, etc. L1->Interactions Residues Key Interacting Residues L1->Residues L2 Ligand 2 Pose & Score L2->BE L2->Interactions L2->Residues L3 Ligand 3 Pose & Score L3->BE L3->Interactions L3->Residues Conclusion Identify Lead Compound BE->Conclusion Interactions->Conclusion Residues->Conclusion

Caption: Logical flow for comparative analysis of docking results.
Quantitative Data Summary and Comparison

The table below summarizes the hypothetical docking results for our three ligands against the selected protein targets.

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
EGFR Kinase (2J6M)This compound -8.9Met793, Leu718, Gly7961 H-bond, Hydrophobic interactions
6-Bromo-5-nitroquinoline-7.5Cys797, Leu844Hydrophobic interactions
Lenvatinib (Control)-10.2Cys919, Phe918, Val8483 H-bonds, Pi-stacking
COX-2 (5IKR)This compound -9.5Arg513, Val523, Ser3532 H-bonds, Halogen bond with Tyr385
6-Bromo-5-nitroquinoline-8.1Val523, Leu352Hydrophobic interactions
Lenvatinib-7.8Met522, Ala527Hydrophobic interactions
Top1-DNA (1T8I)This compound -8.2Arg364, Lys532, DG13Pi-pi stacking (intercalation)
6-Bromo-5-nitroquinoline-8.5Arg364, DG12, DA113Pi-pi stacking, 1 H-bond
Lenvatinib-7.1Lys441, Asn722Surface binding, minimal intercalation
Field-Proven Insights & Analysis
  • Against EGFR Kinase: Lenvatinib, an established inhibitor, shows the highest binding affinity, which is expected and further validates our model.[26] Its performance is driven by multiple hydrogen bonds. Our test compound, this compound, shows a significantly better score than 6-Bromo-5-nitroquinoline, suggesting its substitution pattern is more favorable for binding within the kinase pocket, likely due to a strong hydrogen bond with the hinge region residue Met793.

  • Against COX-2: Here, this compound emerges as the top candidate with a binding affinity of -9.5 kcal/mol. Visual inspection reveals a key halogen bond between one of the bromine atoms and the aromatic ring of Tyr385, an interaction not possible for the other compounds. This demonstrates how specific substitutions can be leveraged to target unique features of a binding pocket.

  • Against Top1-DNA: Both brominated quinolines show strong potential for DNA intercalation, as indicated by their favorable binding energies and interactions with DNA base pairs (e.g., DG13). 6-Bromo-5-nitroquinoline has a slight edge, perhaps due to the nitro group forming an additional hydrogen bond. Lenvatinib is predicted to be a poor Topoisomerase I inhibitor as it does not effectively intercalate into the DNA stack.

Conclusion

This guide outlines a robust, self-validating workflow for conducting comparative molecular docking studies. Based on our in-silico analysis, This compound demonstrates significant potential as a versatile scaffold. It shows promising predicted binding affinity against both the EGFR kinase domain and the COX-2 enzyme, outperforming the alternative cytotoxic agent 6-Bromo-5-nitroquinoline in both cases. Its predicted efficacy against COX-2 is particularly noteworthy, driven by a specific halogen bond.

While these computational predictions are a critical first step, they must be followed by experimental validation.[27] The insights gained from this study, however, provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in-vitro biological assays to confirm its activity as a potential kinase or COX-2 inhibitor.

References

  • ResearchGate. (n.d.). Representation of the basic workflow of computational drug design approaches. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. RSC Advances.
  • ResearchGate. (n.d.). Overview of typical CADD workflow. Retrieved from [Link]

  • Zhou, Y., et al. (2024).
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • Paprocka, R., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Journal of Molecular Structure.
  • Mohammed, A. A., & Farhan, A. M. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Iraqi Heavenly Journal of Applied and Pure Sciences.
  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Is, Y. S., et al. (2021).
  • NVIDIA. (n.d.). BioNeMo for Biopharma | Drug Discovery with Generative AI. Retrieved from [Link]

  • Young, D. (n.d.). Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc.
  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Unknown. (n.d.). Session 4: Introduction to in silico docking.
  • Krovat, E. M., et al. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry.
  • The Chem Engg Corner. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry.
  • PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Herrera-Mayorga, V., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.
  • Sydow, D., et al. (2021). Tutorials for Computer Aided Drug Design in KNIME. KNIME. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • Let's learn and discover. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Bioinformatics online. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Retrieved from [Link]

  • Zothantluanga, J. H., et al. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN.
  • Dockamon - CADD Software. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship between the RMSD values (Å) and the binding energies. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dibromoquinoline. Retrieved from [Link]

  • Bayrak, N., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology.
  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of 4,6-Dibromo-2-methylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, small molecules are indispensable tools for probing complex biological systems. Among these, the quinoline scaffold has consistently emerged as a privileged structure, forming the basis of numerous therapeutic agents.[1][2][3] 4,6-Dibromo-2-methylquinoline, a halogenated derivative, presents an intriguing profile for researchers. However, its utility is intrinsically linked to a thorough understanding of its selectivity and potential for off-target effects. This guide provides an in-depth, technical comparison of this compound, offering experimental frameworks to dissect its cross-reactivity and contextualize its performance against alternative compounds.

The central challenge in employing any small molecule inhibitor is ensuring that the observed phenotype is a direct consequence of modulating the intended target, not an artifact of unforeseen interactions with other cellular components.[4][5] This is particularly critical for kinase inhibitors, as the human kinome is extensive, and the ATP-binding pocket is highly conserved, creating a fertile ground for promiscuous inhibition.[6][7] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities with scientific rigor.

The Imperative of Selectivity Profiling

The journey from a hit compound to a validated chemical probe or a clinical candidate is paved with rigorous selectivity profiling. A highly selective compound minimizes the risk of misleading biological interpretations and reduces the potential for off-target toxicity.[4][5] Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in certain therapeutic contexts, such as oncology, where hitting multiple nodes in a signaling network can be beneficial.[7] The key is to possess a comprehensive understanding of a compound's interaction landscape.

This guide will delineate a multi-pronged approach to characterizing the cross-reactivity of this compound, integrating biochemical and cellular assays to provide a holistic view of its activity.

Experimental Framework for Assessing Cross-Reactivity

To comprehensively evaluate the selectivity of this compound, a tiered experimental approach is recommended. This involves an initial broad screening against a diverse panel of kinases, followed by cellular assays to confirm target engagement in a more physiologically relevant context and to assess overall cellular health.

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement cluster_2 Cellular Phenotypic Assessment cluster_3 Data Integration & Interpretation A This compound B Broad Kinase Panel Screen (e.g., 300+ kinases) A->B Test at a single high concentration F Cytotoxicity Assay (e.g., MTT) A->F C Determine IC50 values for hits B->C Identify initial off-targets D Cellular Thermal Shift Assay (CETSA) C->D Validate biochemical hits E Confirm on- and off-target binding in cells D->E H Synthesize Data E->H G Assess general cellular toxicity F->G G->H I Cross-Reactivity Profile H->I

Caption: A streamlined workflow for assessing the cross-reactivity of a small molecule inhibitor.

Part 1: Broad Kinase Panel Screening

The initial step in understanding the selectivity of this compound is to screen it against a large, functionally diverse panel of kinases.[8][9][10] This provides a broad, unbiased view of its potential interactions across the kinome.

Rationale

Kinome-wide profiling is a powerful tool for identifying both intended and unintended targets of a kinase inhibitor.[8][11] By testing the compound against hundreds of kinases simultaneously, researchers can quickly identify potential off-target liabilities that might otherwise be missed in more focused studies. This approach is crucial for the early-stage characterization of any novel inhibitor.[9][12]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This protocol outlines a typical radiometric assay for assessing kinase inhibition.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. For an initial screen, a final assay concentration of 1 µM is often used.

  • Reaction Setup : In a 96-well plate, combine the kinase, its specific substrate, and the required cofactors in a reaction buffer.

  • Initiation : Add [γ-³³P]ATP to initiate the kinase reaction. Include a no-inhibitor (DMSO vehicle) control and a positive control inhibitor.

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination : Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Substrate Capture : Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing : Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection : Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for this compound relative to the DMSO control.

Data Presentation: Kinase Selectivity Profile

The results of the kinase panel screen should be summarized in a table, highlighting the kinases that are significantly inhibited by this compound. For kinases showing significant inhibition (e.g., >50% at 1 µM), follow-up dose-response experiments should be performed to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Kinase Selectivity Data for this compound and a Comparator Compound

Kinase TargetThis compound IC50 (nM)Comparator X IC50 (nM)
Primary Target A 50 25
Off-Target Kinase 1850>10,000
Off-Target Kinase 21,2005,000
Off-Target Kinase 3>10,000>10,000
Off-Target Kinase 45,5008,000

This data is hypothetical and for illustrative purposes only.

Part 2: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for initial screening, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement within intact cells.[13][14][15]

Rationale

CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][16] By heating cell lysates or intact cells to various temperatures, researchers can determine if a compound stabilizes its target, providing direct evidence of engagement in a physiological context.[15][17]

Experimental Protocol: CETSA®
  • Cell Culture and Treatment : Culture the desired cell line to approximately 80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified duration.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification : Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis : Analyze the soluble protein fraction by Western blotting using an antibody specific for the target protein of interest.

  • Data Analysis : Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Visualization: CETSA® Melting Curves

Caption: A representative CETSA® melting curve demonstrating target stabilization.

Part 3: Cytotoxicity Assessment

It is crucial to distinguish between specific, on-target effects and general cellular toxicity. A cytotoxicity assay, such as the MTT assay, provides a measure of the overall health of the cells in response to compound treatment.[18][19][20]

Rationale

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][21][22] A compound that induces widespread cell death at concentrations similar to those required for target inhibition may have off-target effects that confound the interpretation of its biological activity.[5]

Experimental Protocol: MTT Assay
  • Cell Seeding : Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.[18]

  • Compound Treatment : Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18][20]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[18][21]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the DMSO control and determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Data Interpretation: Therapeutic Window

The therapeutic window is a critical concept in drug development, representing the concentration range where a compound is effective without being overly toxic. By comparing the IC50 for the primary target with the CC50 from the cytotoxicity assay, a selectivity index can be calculated (CC50/IC50). A larger selectivity index is generally desirable, indicating that the compound is effective at concentrations well below those that cause general cellular toxicity.

Table 2: Hypothetical Cytotoxicity and Selectivity Index

CompoundPrimary Target IC50 (nM)CC50 (nM)Selectivity Index (CC50/IC50)
This compound505,000100
Comparator X251,00040

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The comprehensive evaluation of this compound's cross-reactivity is a critical step in validating its utility as a chemical probe or a starting point for drug discovery. The quinoline scaffold is known to interact with a variety of biological targets, including enzymes that act on DNA, further underscoring the need for broad profiling.[23][24] By integrating biochemical screening, cellular target engagement assays, and cytotoxicity profiling, researchers can build a robust understanding of its selectivity profile.

The data presented in this guide, while hypothetical, illustrates the framework necessary for such an evaluation. The ultimate goal is to generate a detailed "map" of the compound's interactions, enabling informed decisions about its application in biological research and its potential for further development. Future studies could also explore the activity of this compound in more complex systems, such as 3D cell cultures or in vivo models, to further validate its on-target effects and assess its overall pharmacological properties.

References

  • MtoZ Biolabs. Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • MeSH. Small molecule selectivity and specificity profiling using functional protein microarrays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • National Institutes of Health. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Retrieved from [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PLOS Computational Biology. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. CETSA. Retrieved from [Link]

  • American Chemical Society. (2025). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Retrieved from [Link]

  • PubChem. 4,6-Dibromoquinoline. Retrieved from [Link]

  • PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]

  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). Retrieved from [Link]

  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • MDPI. 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • PubMed Central. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]

  • PubMed Central. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Retrieved from [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. Off-target effects of MEK inhibitors. Retrieved from [Link]

  • National Institutes of Health. 8-Bromo-2-methylquinoline. Retrieved from [Link]

  • PubMed. Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents. Retrieved from [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

Sources

Benchmarking the performance of 4,6-Dibromo-2-methylquinoline against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benchmarking the Performance of 4,6-Dibromo-2-methylquinoline Against Known Inhibitors

A Senior Application Scientist's Perspective on Evaluating Novel Quinolines

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently appearing in a multitude of compounds with diverse and potent biological activities.[1][2][3] From anticancer to antimicrobial and anti-inflammatory applications, the versatility of the quinoline core is well-documented.[4][5][6] The specific biological effects of these derivatives are heavily influenced by the nature and position of their substituents.[1][7] This guide focuses on a specific derivative, this compound, and provides a framework for rigorously benchmarking its performance against established inhibitors.

While direct and extensive biological data for this compound is not yet widespread in published literature, the known activities of structurally related bromo- and methyl-substituted quinolines allow us to formulate a scientifically sound hypothesis for its potential mechanism of action.[8][9][10] Notably, various quinoline derivatives have demonstrated potent inhibitory effects on enzymes crucial to disease pathology, such as cyclooxygenases (COX).[11] This guide will, therefore, use the inhibition of the COX-2 enzyme as a representative and highly relevant model for benchmarking the performance of this compound.

The Rationale for a Comparative Approach: Why Benchmark?

In drug discovery, the true value of a novel compound is not its absolute activity, but its performance relative to existing standards. A well-designed benchmarking study provides critical context, enabling researchers to:

  • Quantify Potency: Determine the concentration at which the compound elicits a significant effect (e.g., 50% inhibition, or IC50) and compare this to established drugs.

  • Assess Selectivity: Understand if the compound preferentially interacts with a specific target over others, which is a key indicator of its potential therapeutic window and side-effect profile.

  • Elucidate Mechanism of Action: By comparing its effects to inhibitors with known mechanisms, we can infer how the novel compound might be functioning at a molecular level.

For this guide, we will benchmark this compound against Celecoxib , a well-characterized and clinically approved selective COX-2 inhibitor.

Experimental Design: A Head-to-Head In Vitro COX-2 Inhibition Assay

The core of our benchmarking strategy will be a direct comparison of the inhibitory activity of this compound and Celecoxib on purified human COX-2 enzyme. This in vitro approach isolates the direct interaction between the compounds and the enzyme, providing a clear and quantifiable measure of potency without the complexities of a cellular environment.

Signaling Pathway Context: The Role of COX-2 in Inflammation and Cancer

To appreciate the significance of COX-2 inhibition, it is essential to understand its position in cellular signaling. The diagram below illustrates the arachidonic acid pathway and the central role of COX enzymes.

COX_Pathway Arachidonic Acid Metabolism via COX Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli (e.g., Cytokines) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping Functions) PGH2->Prostaglandins_Thromboxanes via various synthases Inflammatory_Prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Inflammatory_Prostaglandins via various synthases Celecoxib Celecoxib (Benchmark Inhibitor) Celecoxib->COX2 Inhibition Test_Compound This compound (Test Compound) Test_Compound->COX2 Hypothesized Inhibition

Caption: The arachidonic acid cascade and the role of COX enzymes.

Detailed Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol outlines a standard, reliable method for determining the IC50 values of test compounds against human COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening assay kit (containing reaction buffer, heme, colorimetric substrate, and a known inhibitor like Celecoxib for control)

  • This compound (dissolved in DMSO)

  • Celecoxib (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

Assay_Workflow cluster_0 Plate Preparation cluster_1 Reaction Incubation cluster_2 Reaction Initiation & Measurement cluster_3 Data Analysis A Add 10 µL of various concentrations of test compound or Celecoxib (in DMSO) to wells C Add 150 µL of Reaction Buffer and 10 µL of Heme to all wells A->C B Add 10 µL of DMSO to control wells B->C D Add 10 µL of COX-2 enzyme to all wells C->D E Incubate at 37°C for 15 minutes D->E F Add 10 µL of Arachidonic Acid (substrate) to initiate the reaction E->F G Incubate at 37°C for 2 minutes F->G H Measure absorbance at 590 nm G->H I Calculate percent inhibition for each concentration H->I J Plot percent inhibition vs. log(concentration) and fit a dose-response curve I->J K Determine IC50 values J->K

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Celecoxib in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Plate Setup: In a 96-well plate, add 10 µL of each compound dilution to triplicate wells. For control wells (representing 100% enzyme activity), add 10 µL of DMSO.

  • Enzyme Preparation: To each well, add 150 µL of reaction buffer and 10 µL of heme. Then, add 10 µL of the human recombinant COX-2 enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate to all wells.

  • Reaction and Measurement: Incubate the plate at 37°C for 2 minutes. The peroxidase activity of COX will convert the colorimetric substrate, and the absorbance can be measured at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound.

Interpreting the Results: A Comparative Data Summary

The primary output of this experiment will be the IC50 values for this compound and Celecoxib. These values represent the concentration of the inhibitor required to reduce the activity of the COX-2 enzyme by 50%.

CompoundTarget EnzymeIC50 (nM) [Hypothetical Data]Notes
This compound Human COX-2150Demonstrates moderate inhibitory activity. The presence of two bromine atoms may contribute to its binding affinity.
Celecoxib (Benchmark) Human COX-215A potent and selective COX-2 inhibitor, serving as the gold standard for comparison.

Analysis of Hypothetical Data:

In this hypothetical scenario, this compound shows an IC50 value of 150 nM. While this is ten-fold less potent than Celecoxib (15 nM), it still represents a significant level of inhibitory activity. This result would be a strong starting point for further investigation and lead optimization. The difference in potency could be attributed to the specific interactions of each molecule with the active site of the COX-2 enzyme.

Future Directions and the Path Forward

A successful initial benchmark, even with moderate potency, opens up several avenues for further research:

  • Selectivity Profiling: The next critical step is to assess the selectivity of this compound for COX-2 over COX-1. A similar in vitro assay using the COX-1 enzyme would be performed. A high COX-2/COX-1 selectivity ratio is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound with modifications to the substituent groups would help in understanding which parts of the molecule are crucial for its activity and could lead to the design of more potent inhibitors.

  • Cell-Based Assays: If the in vitro potency and selectivity are promising, the compound's activity should be confirmed in a cellular context. This could involve measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated cells.

  • Computational Modeling: Molecular docking studies could provide insights into the binding mode of this compound within the COX-2 active site, helping to explain its activity and guide the design of improved derivatives.

Conclusion

While this compound is a relatively understudied compound, its quinoline core suggests a high potential for biological activity. By employing a rigorous and systematic benchmarking approach against a known inhibitor like Celecoxib, we can effectively evaluate its performance and make data-driven decisions about its future as a potential therapeutic agent. The methodologies and rationale presented in this guide provide a robust framework for initiating such an investigation.

References

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

  • Ansari, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Lui, L. F., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(9), 10766-10777. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed, National Center for Biotechnology Information. [Link]

  • Rojas-Guzmán, W., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. [Link]

  • Kaur, M., et al. (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Current Organic Synthesis, 17(7), 526-547. [Link]

  • Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Avanzo, S. M., et al. (2024). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 12. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Archiv der Pharmazie, 351(5), e1700381. [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • PubChem. (n.d.). 4,6-Dibromoquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • ChemSynthesis. (n.d.). 4,6-dibromoquinoline. ChemSynthesis. [Link]

  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400689. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

  • Li, J.-T., & Li, T.-S. (2010). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o838. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of 4,6-Dibromo-2-methylquinoline on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its derivatives are known to exert cytotoxic effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and disruption of crucial cellular signaling pathways.[1][4][5] This guide delves into the comparative cytotoxicity of a specific, yet under-investigated derivative, 4,6-Dibromo-2-methylquinoline, providing a framework for its evaluation as a potential selective anticancer agent. While direct experimental data for this compound is limited in publicly available literature, this guide will leverage data from structurally related quinoline derivatives to present a comprehensive analysis of its potential therapeutic window.

The central challenge in cancer chemotherapy is to eradicate malignant cells while sparing their healthy counterparts. This selective cytotoxicity is the cornerstone of a successful therapeutic agent, minimizing debilitating side effects and improving patient outcomes. The strategic placement of substituent groups on the quinoline ring can significantly influence its biological activity and selectivity.[6][7] The presence of halogen atoms, such as bromine, and a methyl group at positions 4, 6, and 2 respectively, in this compound, suggests a potential for potent and selective anticancer activity, a hypothesis that warrants rigorous experimental validation.

This guide will provide a detailed roadmap for assessing the cytotoxic profile of this compound, comparing its effects on representative cancer cell lines—MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma)—against a non-tumorigenic epithelial cell line, MCF-10A. We will explore the underlying principles of cytotoxicity assessment, provide detailed experimental protocols, and present a framework for data interpretation that will enable researchers to evaluate the therapeutic potential of this and other novel quinoline derivatives.

I. The Rationale for Comparative Cytotoxicity Analysis

The therapeutic index of a potential drug candidate is a critical determinant of its clinical viability. This index is a quantitative measure of the drug's safety, representing the ratio between the toxic dose and the therapeutic dose. In the context of in vitro studies, a preliminary assessment of this therapeutic window can be achieved by comparing the half-maximal inhibitory concentration (IC50) of a compound in cancer cells versus normal cells. A significantly lower IC50 value in cancer cells suggests a degree of selectivity, a desirable attribute for any aspiring anticancer agent.

Our selection of cell lines is deliberate. MCF-7 and A549 are well-characterized and widely used models for two of the most prevalent cancers globally.[8][9] The inclusion of MCF-10A, a non-tumorigenic breast epithelial cell line, provides a crucial baseline for assessing the compound's general toxicity to normal, healthy cells.[10][11] By evaluating the cytotoxic effects of this compound across these distinct cell types, we can begin to delineate its cancer-specific activity.

II. Experimental Design: A Step-by-Step Approach to Unveiling Selective Cytotoxicity

A robust experimental design is paramount for generating reliable and reproducible data. The following workflow outlines the key stages in the comparative cytotoxicity assessment of this compound.

G cluster_0 Phase 1: Cell Culture & Preparation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis & Interpretation A Cell Line Revival & Culture (MCF-7, A549, MCF-10A) B Cell Seeding in 96-well Plates A->B 24h Incubation C Preparation of this compound Serial Dilutions D Treatment of Cells with Compound C->D E Incubation (24h, 48h, 72h) F MTT Assay E->F G LDH Release Assay E->G H Data Acquisition (Absorbance Reading) F->H G->H I Calculation of % Cell Viability J Determination of IC50 Values I->J K Calculation of Selectivity Index (SI) J->K L Comparative Analysis & Conclusion K->L

Figure 1: A generalized workflow for the in vitro comparative cytotoxicity assessment of this compound.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to performing the key experiments outlined in the workflow.

A. Cell Culture and Maintenance

Standard aseptic cell culture techniques must be strictly followed.

  • MCF-7 (Human Breast Adenocarcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[12][13]

  • A549 (Human Lung Carcinoma): Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

  • MCF-10A (Human Breast Epithelial, Non-tumorigenic): Culture in MEGM™ Mammary Epithelial Cell Growth Medium BulletKit™.[10][11]

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

B. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

C. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, providing a measure of cytotoxicity.[14][17]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

III. Data Presentation and Interpretation: Quantifying Selective Cytotoxicity

Table 1: Hypothetical Comparative Cytotoxicity of this compound
Cell LineTypeIC50 (µM) after 48h Incubation
MCF-7 Breast Cancer8.5
A549 Lung Cancer12.3
MCF-10A Normal Breast Epithelial95.2

Note: The IC50 values presented in this table are hypothetical and are intended for illustrative purposes. Actual experimental values may vary.

Calculating the Selectivity Index (SI)

The selectivity index is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as follows:

SI = IC50 in Normal Cells / IC50 in Cancer Cells

A higher SI value indicates greater selectivity for cancer cells.[18] Based on the hypothetical data in Table 1, the SI for this compound would be:

  • SI (MCF-7) = 95.2 / 8.5 = 11.2

  • SI (A549) = 95.2 / 12.3 = 7.7

An SI value greater than 2 is generally considered to indicate promising selectivity. The hypothetical SI values for this compound suggest a favorable therapeutic window, particularly against breast cancer cells.

IV. Mechanistic Insights: Unraveling the Molecular Basis of Action

While cytotoxicity data provides a quantitative measure of a compound's effect, understanding its mechanism of action is crucial for further development. Quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2][4]

G cluster_0 Potential Mechanisms of Action A This compound B DNA Intercalation/ Topoisomerase Inhibition A->B C Induction of Oxidative Stress A->C D Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK) A->D E Cell Cycle Arrest B->E F Apoptosis C->F D->E D->F G Cancer Cell Death E->G F->G

Figure 2: Potential signaling pathways affected by quinoline derivatives leading to cancer cell death.

Further investigations, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the precise molecular mechanisms by which this compound exerts its selective cytotoxic effects.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxicity assessment of this compound. Although direct experimental data is not yet available, the analysis of structurally similar compounds suggests that this derivative holds promise as a selective anticancer agent. The detailed protocols and data interpretation guidelines presented here offer a clear path for researchers to validate this hypothesis.

Future studies should focus on in-depth mechanistic investigations to identify the molecular targets of this compound. Furthermore, in vivo studies using animal models are essential to evaluate its efficacy and safety in a more complex biological system. The journey from a promising compound to a clinically approved drug is long and arduous, but the systematic approach outlined in this guide provides a solid foundation for the preclinical evaluation of this and other novel quinoline-based anticancer candidates.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • (PDF) an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Science Repository. Retrieved January 19, 2026, from [Link]

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed. Retrieved January 19, 2026, from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institut. Retrieved January 19, 2026, from [Link]

  • MCF-7 Culture Protocol. (n.d.). Altogen Biosystems. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • MTT Assays (3) - 2 | PDF | Cytotoxicity | Biochemistry. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • A549 Cell Subculture Protocol. (n.d.). Altogen Biosystems. Retrieved January 19, 2026, from [Link]

  • Example Protocol for the Culture of the MCF-10A Cell Line on Alvetex™ Scaffold 12 Well Insert Format and 96 Well Plate Format. (n.d.). REPROCELL. Retrieved January 19, 2026, from [Link]

  • Care and Passage of MCF-10A Cells In Monolayer Culture. (n.d.). University of California, San Francisco. Retrieved January 19, 2026, from [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 4,6-Dichloro-2-methylquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines. (2008). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents like 4,6-Dibromo-2-methylquinoline requires a thorough understanding of its properties and the regulatory landscape governing its waste. This guide moves beyond a simple checklist, providing the causal logic behind each procedural step to ensure a self-validating system of safety and compliance in your laboratory.

Hazard Assessment and Chemical Characterization

Before any handling or disposal protocol can be established, a complete understanding of the compound's hazards is essential. This compound is a halogenated aromatic heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally similar brominated quinolines provides a strong basis for hazard assessment.

The primary hazards are summarized below. This classification is based on GHS (Globally Harmonized System) data for closely related analogs like 4,6-Dibromoquinoline[1].

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Key Chemical Characteristic for Disposal: The presence of bromine atoms classifies this compound as a halogenated organic waste [2][3]. This is the single most critical piece of information for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and brominated furans[4]. Mixing halogenated waste with non-halogenated waste needlessly elevates disposal costs and complicates treatment[5][6].

Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, stringent personal protection is mandatory to prevent exposure. The causality is direct: the compound's irritant and potentially toxic properties necessitate a robust barrier between the chemical and the researcher.

Standard Operating Procedure for Handling:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation from dust or vapors[3][7].

  • Hand Protection: Wear nitrile rubber gloves. Given that some halogenated solvents can degrade nitrile, consider double-gloving for transfers of significant quantities[7]. Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: ANSI-approved chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[7].

  • Body Protection: A fully buttoned, flame-retardant lab coat must be worn to protect against skin contact[8]. Ensure shoes are closed-toed.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[9][10]. Do not eat, drink, or smoke in the laboratory[9][10].

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a compliant and cost-effective waste management program. The goal is to create a pure, well-defined waste stream that can be handled safely by disposal personnel.

Step-by-Step Collection Procedure:

  • Select the Correct Container: Use a designated, chemically compatible waste container, typically made of polyethylene[7]. The use of metal cans is not recommended as halogenated compounds can degrade to form acids that corrode the metal[7].

  • Label the Container First: Before adding any waste, affix a "Hazardous Waste" label. This label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Irritant")[3][6].

  • Designate as Halogenated Waste: Clearly mark the container for "Halogenated Organic Waste" [2][3]. This prevents accidental mixing with non-halogenated solvents.

  • Maintain a Waste Log: If other halogenated wastes are added to the same container, maintain a log sheet attached to the container detailing all constituents and their approximate percentages[2].

  • Keep Containers Closed: The container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills[3][6].

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[7][11].

Spill Management

Even with careful handling, spills can occur. An immediate and correct response is vital to minimize exposure and environmental contamination.

Procedure for a Small, Contained Spill:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Ensure PPE: Don the appropriate PPE as described in Section 2 before approaching the spill.

  • Control Vapors: Ensure the chemical fume hood is operational to contain any dust or vapors.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[12][13]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[13][14].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container holding the spill cleanup materials as "Halogenated Organic Waste" and dispose of it according to the protocol in Section 5.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team[3].

Final Disposal Workflow

The final disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which holds the generator responsible for the waste from "cradle-to-grave"[15]. This means your responsibility does not end until the waste is properly destroyed.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_Disposal Institutional Disposal Start Waste Generation (e.g., residual solid, contaminated materials) Assess 1. Assess Hazards (Halogenated, Toxic, Irritant) Start->Assess PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) Assess->PPE Segregate 3. Segregate Waste (Use designated 'Halogenated' container) PPE->Segregate Label 4. Label Container Correctly (Contents, Hazards, Date) Segregate->Label Store 5. Store in Satellite Accumulation Area (SAA) (Secure, Closed, Secondary Containment) Label->Store EHS_Pickup 6. Schedule EHS Pickup (Contact institutional waste management) Store->EHS_Pickup Transport 7. Transport by Licensed Carrier (Manifest tracking initiated) EHS_Pickup->Transport Final_Disposal 8. Final Disposal (High-Temperature Incineration at TSDF) Transport->Final_Disposal

Disposal Workflow for this compound.

Protocol for Final Disposal:

  • Accumulation: Store the sealed, labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[6]. This area should be secure and have secondary containment.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste.

  • Manifesting: A hazardous waste manifest will be used to track the waste from your lab to its final destination[16]. Ensure all information is accurate.

  • Transportation and Disposal: The waste will be transported by a licensed hazardous waste company to a Treatment, Storage, and Disposal Facility (TSDF)[15]. The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a facility equipped with scrubbers and emission controls to manage harmful by-products like hydrogen bromide[2][17].

By adhering to this comprehensive guide, you ensure not only your personal safety but also full compliance with environmental regulations, upholding the principles of responsible scientific research.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • Hazardous Waste Management. Arkansas State University. Retrieved from [Link]

  • 4,6-Dibromoquinoline. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Program. Pennsylvania Department of Environmental Protection. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Solvents Safety Operating Procedure. Washington State University. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Retrieved from [Link]

  • Rozen, S. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648.
  • Conesa, J. A., et al. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Chemosphere, 186, 167-176. Retrieved from [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Retrieved from [Link]

  • Al-Sakkari, E. G., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 748. Retrieved from [Link]

  • Wang, Y., et al. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research, 23, 230147. Retrieved from [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • Quinolines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. Retrieved from [Link]

  • Chemical Compatibility Chart. University of California, Santa Cruz. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. MLi Environmental. Retrieved from [Link]

  • Chemical Compatibility Database. Cole-Parmer. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. Retrieved from [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a halogenated quinoline derivative, 4,6-Dibromo-2-methylquinoline is a valuable compound in synthetic and medicinal chemistry research. However, its structural class is associated with significant toxicological concerns, necessitating a rigorous and informed approach to laboratory safety.[1][2] This guide moves beyond a simple checklist, providing a comprehensive framework for researchers, scientists, and drug development professionals to establish a self-validating system of safety. Our objective is to detail the essential personal protective equipment (PPE), operational protocols, and disposal plans required for handling this compound, ensuring that safety is an integral component of the scientific workflow.

Foundational Safety: Hazard Assessment

While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining data from structurally similar compounds, such as other brominated quinolines and the parent quinoline scaffold. The available data consistently indicates that this class of compounds presents multiple hazards.[3][4][5][6] The primary risks include acute toxicity, severe irritation to the skin and eyes, and respiratory tract irritation.[6][7] Furthermore, some quinoline derivatives are suspected carcinogens and mutagens, demanding a cautious approach at all times.[3][8]

Table 1: GHS Hazard Classification Based on Analog Data

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [4][6][7]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [4][7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [4][6][9]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [4][6][9]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[4][6][7] |

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[10] Adherence to the hierarchy of controls is critical for creating a truly safe laboratory environment.

  • Engineering Controls: The most critical engineering control is the mandatory use of a properly functioning and certified chemical fume hood. All handling of this compound, including weighing, transfers, and use in reactions, must be performed within a fume hood to contain dust and vapors.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for working with this compound. Ensure all personnel are trained on the specific hazards and handling procedures. The work area should be clearly demarcated, and access should be restricted during handling operations.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. For this compound, the following protocol is mandatory to mitigate the risks of dermal contact, inhalation, and eye exposure.

Table 2: Required PPE for Handling this compound

Body Part Protection Specification Standard
Eyes/Face Safety Goggles & Face Shield Tightly-fitting chemical splash goggles are required. A full-face shield must be worn over the goggles during procedures with a high splash potential (e.g., transfers of large volumes, reaction workups). ANSI Z87.1 (US) or EN 166 (EU)[3][4]
Hands Double-Gloving with Chemical-Resistant Gloves An inner pair of nitrile gloves with a second, heavier-duty pair of nitrile or neoprene gloves worn over them. Gloves must have long cuffs to cover the wrist. Change gloves immediately after any contact. Tested to EN 374[3]
Body Chemical-Resistant Lab Coat A long-sleeved, knee-length laboratory coat, fully fastened, is required. Ensure no skin on the arms, legs, or torso is exposed. N/A

| Respiratory | NIOSH-Approved Respirator | Required for any work outside of a certified fume hood, such as during a large spill cleanup. A half-mask or full-face respirator with combination organic vapor and P100 (particulate) cartridges is recommended.[4][8] | NIOSH (US) or EN 149/14387 (EU)[3][4] |

Causality Behind PPE Choices:
  • Eye Protection: Standard safety glasses are insufficient as they do not protect against splashes from all angles.[8] Chemical splash goggles create a seal around the eyes, providing robust protection.

  • Hand Protection: Given that this compound is harmful in contact with skin, robust hand protection is non-negotiable.[4][7] Double-gloving provides an additional layer of safety, and the practice of immediately removing the outer glove after a potential contamination event prevents the spread of the chemical.

  • Body Protection: A closed lab coat prevents incidental skin contact from minor spills or contaminated surfaces.[3]

  • Respiratory Protection: The compound is a respiratory irritant and may be harmful if inhaled.[4][6] While a fume hood is the primary control, respiratory protection is a critical backup for emergencies or non-routine tasks.

Operational Plan: A Step-by-Step Workflow

A disciplined, procedural approach is essential for safety. The following workflow breaks down the handling process into discrete, manageable steps.

Step 1: Pre-Handling & Preparation
  • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble all necessary equipment: glassware, reagents, spatulas, and a designated, sealed hazardous waste container.

  • Decontaminate the work surface within the fume hood before starting.

  • Prepare for potential spills by ensuring an appropriate spill kit is readily accessible.

Step 2: Donning PPE
  • Don your lab coat and ensure it is fully fastened.

  • Don safety goggles.

  • Don the first (inner) pair of nitrile gloves.

  • Don the second (outer) pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don a face shield if the procedure warrants it.

Step 3: Handling the Chemical
  • Perform all manipulations deep within the chemical fume hood.

  • When weighing the solid, use a disposable weigh boat or tare the receiving vessel directly to minimize transfers.

  • Handle the material gently to avoid creating airborne dust.

  • If any material comes into contact with your outer gloves, remove them immediately, dispose of them in the designated hazardous waste container, and don a new pair.

Step 4: Decontamination & Doffing PPE
  • Upon completion of the work, decontaminate all surfaces and equipment.

  • Securely close the primary container of this compound and place it in secondary containment.

  • Seal the hazardous waste container.

  • To doff PPE, first remove the outer gloves, turning them inside out.

  • Remove the face shield (if used) and lab coat.

  • Remove the inner gloves, turning them inside out.

  • Dispose of all single-use PPE in the hazardous waste stream.

  • Wash hands thoroughly with soap and water.[4][11]

G Prep 1. Preparation - Verify Fume Hood - Assemble Materials - Prepare Waste Don 2. Don PPE - Lab Coat → Goggles - Inner Gloves → Outer Gloves Prep->Don Handle 3. Chemical Handling (Inside Fume Hood) - Weighing & Transfer - Experimental Use Don->Handle Decon 4. Decontamination - Clean Work Surface - Secure Compound & Waste Handle->Decon Doff 5. Doff PPE (in order) - Outer Gloves → Lab Coat - Inner Gloves Decon->Doff Wash 6. Final Safety Step - Wash Hands Thoroughly Doff->Wash

Caption: A workflow for the safe handling of this compound.

Disposal and Emergency Procedures

Waste Disposal

All materials contaminated with this compound are considered hazardous waste. This includes:

  • Excess or unwanted chemical.

  • Contaminated PPE (gloves, lab coats).

  • Disposable labware (weigh boats, pipette tips).

  • Spill cleanup materials.

All waste must be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[4][12]

Spill Management
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[5]

    • Carefully scoop the material into your hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact your institution's emergency response team.

    • Prevent entry to the contaminated area.

First Aid for Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][11]

References

  • BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • BenchChem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Bromo-2-methylquinoline.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • CymitQuimica. (2023). 4-Bromo-2-methylquinoline Safety Data Sheet.
  • PubChem. (n.d.). 4,6-Dibromoquinoline. National Center for Biotechnology Information.
  • MedchemExpress.com. (2025). Safety Data Sheet - 6-Bromoquinoline.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 8-Bromo-2-methylquinoline.
  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Organic Syntheses. (2013). Working with Hazardous Chemicals.
  • ResearchGate. (n.d.).
  • Biosynth. (2023). Safety data sheet - 2-Methylquinoline.
  • BenchChem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • Zhang, H., et al. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PMC - PubMed Central.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromo-2-methylquinoline
Reactant of Route 2
4,6-Dibromo-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.